TAB29
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H22O3 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
3-phenyl-4,6-bis(phenylmethoxy)-1-benzofuran |
InChI |
InChI=1S/C28H22O3/c1-4-10-21(11-5-1)18-29-24-16-26(30-19-22-12-6-2-7-13-22)28-25(20-31-27(28)17-24)23-14-8-3-9-15-23/h1-17,20H,18-19H2 |
Clave InChI |
JDNZULXLMHWPAY-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Rapamycin's Dichotomous Role in mTORC1 and mTORC2 Signaling: A Technical Guide
Introduction
The mechanistic Target of Rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] While sharing the core mTOR kinase, mLST8, and the inhibitory protein DEPTOR, these complexes are defined by unique components—Raptor in mTORC1 and Rictor in mTORC2—which dictate their distinct upstream regulation and downstream targets.[3][4] Rapamycin, a macrolide compound, is a widely used pharmacological tool and clinical agent that primarily targets mTOR. Its effects, however, are not uniform across both complexes, exhibiting a complex mechanism of action that is critical for researchers and drug developers to understand. This guide provides an in-depth examination of rapamycin's role in the mTORC1 and mTORC2 signaling pathways, complete with quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Rapamycin Action
Rapamycin's inhibitory action is not direct. It functions through a "gain-of-function" mechanism, first forming a high-affinity intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12).[5][6] This FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a site located near the kinase domain.[7][8]
Acute and Allosteric Inhibition of mTORC1
mTORC1 is highly sensitive to acute inhibition by the FKBP12-rapamycin complex.[1][9] The binding of this complex to the FRB domain does not block the catalytic activity of mTOR directly but acts as an allosteric inhibitor.[10] It induces a conformational change and creates steric hindrance, which prevents mTORC1 from accessing and phosphorylating its primary downstream substrates, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[5][11] This selective, acute inhibition has made rapamycin a cornerstone tool for studying mTORC1 function.
Delayed, Assembly-Based Inhibition of mTORC2
In contrast to mTORC1, mTORC2 is generally considered insensitive to acute rapamycin treatment.[1][2] The presence of the Rictor and mSin1 components in the mTORC2 structure is thought to block the FKBP12-rapamycin complex from binding to the FRB domain.[11] However, prolonged or chronic exposure to rapamycin can lead to the inhibition of mTORC2 in many cell types.[12][13][14] This delayed effect is not due to direct inhibition of existing mTORC2 complexes but rather by the sequestration of newly synthesized mTOR molecules by the FKBP12-rapamycin complex, thereby preventing the de novo assembly of new, functional mTORC2 complexes.[9] The sensitivity of mTORC2 to long-term rapamycin treatment can also be cell-type specific and dependent on the relative expression levels of FKBP12 and other FK506-binding proteins.[15]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the core architecture of the mTORC1 and mTORC2 pathways and the points of intervention by rapamycin.
Quantitative Data on Rapamycin Sensitivity
The differential effects of rapamycin on mTORC1 and mTORC2 are starkly reflected in the concentrations required for their inhibition.
Table 1: Differential IC₅₀ Values of Rapamycin for mTORC1 and mTORC2
| Complex | Rapamycin Concentration for Inhibition | Typical IC₅₀ Range | Key Substrate Readout | Reference(s) |
| mTORC1 | Low (nM range) | 0.5 - 20 nM | p-S6K1 (Thr389) | [16] |
| mTORC2 | High (µM range) or Prolonged Exposure | 0.2 - 20 µM | p-Akt (Ser473) | [16] |
Note: IC₅₀ values can vary significantly between cell lines.
Table 2: Effect of Rapamycin Treatment on Key Downstream Substrates
| Treatment | mTORC1 Substrates | mTORC2 Substrates | Expected Outcome | Reference(s) |
| Acute Rapamycin | p-S6K1 (Thr389) ↓p-4E-BP1 (Thr37/46) ↓ (often partial) | p-Akt (Ser473) ↔︎ (or ↑ due to feedback) | Strong inhibition of mTORC1 activity. No direct effect on mTORC2; potential for Akt activation via feedback loop release. | [6][17] |
| Chronic Rapamycin | p-S6K1 (Thr389) ↓p-4E-BP1 (Thr37/46) ↓ | p-Akt (Ser473) ↓ | Sustained inhibition of mTORC1 and subsequent inhibition of mTORC2 assembly and activity. | [12][14][18] |
Experimental Protocols & Workflow
Assessing the specific effects of rapamycin on mTORC1 and mTORC2 requires precise experimental techniques. Western blotting is the most common method to determine the phosphorylation status of downstream targets, which serves as a proxy for complex activity.[19][20] In vitro kinase assays provide a more direct measure of enzymatic activity.[19]
Experimental Workflow Diagram
Protocol 1: Western Blotting for mTOR Pathway Activation
This protocol is used to determine the activity of mTORC1 and mTORC2 by measuring the phosphorylation levels of their respective downstream targets.[19]
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of rapamycin for the appropriate duration (e.g., 2 hours for acute, 24-48 hours for chronic).
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na₃VO₄, 0.3% CHAPS) supplemented with protease inhibitors.[21]
-
Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifuging at 16,000 x g for 10 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Key antibodies include:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantify band intensity using densitometry software. Normalize phosphoprotein levels to their respective total protein levels.
-
Protocol 2: In Vitro mTOR Kinase Assay
This protocol directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.[19][22]
-
Immunoprecipitation (IP):
-
Prepare cell lysates as described in the Western Blotting protocol (Step 1).
-
Incubate 500-1000 µg of protein lysate with 1-2 µg of an antibody specific to a core complex component for 3 hours at 4°C with rotation.
-
Add 20-30 µL of Protein A/G agarose (B213101) or sepharose beads and incubate for an additional 1 hour at 4°C.
-
Wash the beads three times with CHAPS lysis buffer and once with a kinase wash buffer (e.g., 25 mM HEPES-KOH, 20 mM KCl, pH 7.4).[19]
-
-
Kinase Reaction:
-
Resuspend the beads in a 1x kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl₂).[19][21]
-
Add the appropriate purified substrate:
-
Initiate the reaction by adding ATP to a final concentration of 200-500 µM.
-
Incubate the reaction at 37°C for 20-30 minutes with gentle agitation.[19][22]
-
-
Analysis:
-
Stop the reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction products via Western Blotting using phospho-specific antibodies for the respective substrates (e.g., anti-phospho-4E-BP1, anti-phospho-Akt Ser473).
-
The Role of DEPTOR: An Endogenous mTOR Regulator
DEP domain-containing mTOR-interacting protein (DEPTOR) is a key endogenous protein that binds directly to mTOR and inhibits the kinase activity of both mTORC1 and mTORC2.[23][24][25] Its expression and stability are tightly controlled in a negative feedback loop with mTORC1. When mTORC1 is active, it phosphorylates DEPTOR, leading to its recognition by the SCFβ-TrCP E3 ubiquitin ligase and subsequent proteasomal degradation.[23] This degradation relieves the inhibition on mTOR, further activating the pathway. Conversely, conditions that inhibit mTORC1, such as treatment with rapamycin, can lead to the stabilization and accumulation of DEPTOR, which may contribute to the downstream cellular response.[26]
Conclusion and Implications
Rapamycin's interaction with the mTOR signaling network is nuanced. It is a potent and acute allosteric inhibitor of mTORC1, making it an invaluable tool for dissecting this branch of the pathway. Its effect on mTORC2, however, is indirect, time-dependent, and relies on preventing the assembly of new complexes during prolonged exposure. This dual-speed mechanism has profound implications for its use in both research and clinical settings. Researchers must carefully consider the duration of treatment when interpreting results, as acute exposure primarily reflects mTORC1 inhibition, while chronic treatment involves the suppression of both complexes. For drug development, the differential sensitivity offers opportunities to design more specific mTOR inhibitors. Understanding these core principles is essential for accurately investigating mTOR biology and leveraging its therapeutic potential.
References
- 1. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Prolonged rapamycin treatment inhibits mTORC2 assembly and Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological inhibition of mTORC1 but not mTORC2 protects against human disc cellular apoptosis, senescence, and extracellular matrix catabolism through Akt and autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 19. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of human mTOR complexes by DEPTOR | eLife [elifesciences.org]
- 24. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Function of Deptor and its roles in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Immunosuppressive Core of Rapamycin: A Technical Guide
Introduction
Rapamycin (B549165), also known as Sirolimus, stands as a cornerstone of immunosuppressive therapy, particularly in the prevention of organ transplant rejection.[1][2] Discovered as a macrolide product of the soil bacterium Streptomyces hygroscopicus on Easter Island (Rapa Nui), its potent anti-proliferative and immunomodulatory properties have been extensively harnessed in clinical practice.[3][4] This technical guide provides an in-depth exploration of the biological functions of rapamycin as an immunosuppressant, tailored for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action, its multifaceted effects on various immune cells, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: The mTOR Signaling Nexus
Rapamycin exerts its immunosuppressive effects primarily through the inhibition of a serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR).[1][2] mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[5][6]
The molecular cascade of rapamycin's action begins with its entry into the cell, where it forms a complex with the immunophilin FK506-binding protein 12 (FKBP12).[1][7] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to a conformational change that allosterically inhibits the mTOR Complex 1 (mTORC1).[6][8] It is important to note that rapamycin is a highly specific inhibitor of mTORC1, although prolonged treatment can also affect mTOR Complex 2 (mTORC2) assembly and signaling.[9]
The inhibition of mTORC1 disrupts a multitude of downstream signaling events crucial for cellular proliferation. Key among these are the phosphorylation of p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10] The hypo-phosphorylation of these substrates leads to a reduction in the translation of mRNAs encoding for ribosomal proteins and elongation factors, thereby diminishing protein synthesis and arresting the cell cycle in the G1 phase.[1][10] This blockade of cell cycle progression is a fundamental aspect of rapamycin's immunosuppressive and anti-proliferative capabilities.[7][10]
Quantitative Data on Rapamycin's Immunosuppressive Activity
The potency of rapamycin varies across different cell types and experimental conditions. The following table summarizes key quantitative data regarding its immunosuppressive effects.
| Parameter | Cell Type | Value | Reference |
| IC50 (Inhibition of Proliferation) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Varies with stimulus, generally in the low nM range | [11] |
| Murine T-cells | ~1 nM (for S6K phosphorylation inhibition) | [12] | |
| Breast Cancer Cell Lines (MCF-7) | 20 nM | [13] | |
| Breast Cancer Cell Lines (MDA-MB-231) | 20 µM | [13][14] | |
| Oral Cancer Cell Lines (Ca9-22) | ~15 µM | [15] | |
| Effective Concentration (In Vitro) | Inhibition of mTOR activity in T-cells | 44% maximum inhibition | [11] |
| Inhibition of mTOR activity in PBMCs | 30% maximum inhibition | [11] | |
| Therapeutic Range (Clinical) | With cyclosporine (in renal transplant) | 4-12 µg/L | [7] |
| Alone (in renal transplant) | 12-20 µg/L | [7] |
Effects on Key Immune Cells
Rapamycin's immunosuppressive activity is not limited to a single cell type but extends across the adaptive and innate immune systems.
T-Lymphocytes: T-cells are a primary target of rapamycin. By inhibiting mTORC1, rapamycin blocks the progression of T-cells from the G1 to the S phase of the cell cycle, thereby preventing their clonal expansion in response to antigen presentation.[7][10] This is particularly crucial in preventing the rejection of allografts, which is largely mediated by T-cell responses.[16] Unlike calcineurin inhibitors such as cyclosporine and tacrolimus, which block the production of interleukin-2 (B1167480) (IL-2), rapamycin acts downstream by inhibiting the signal transduction pathways mediated by cytokines like IL-2.[7][16]
Furthermore, rapamycin has a nuanced role in T-cell differentiation. While it potently suppresses the proliferation of effector T-cells, it has been shown to promote the generation and expansion of regulatory T-cells (Tregs), specifically CD4+CD25+FoxP3+ Tregs.[5][9][17] This dual action of suppressing effector responses while favoring regulatory responses contributes significantly to its therapeutic efficacy.
B-Lymphocytes: Rapamycin also directly impacts B-cell function. It can suppress B-cell proliferation and differentiation into antibody-producing plasma cells, thereby inhibiting humoral immune responses.[9] This effect is mediated, in part, by blocking B-cell responses to cytokines that promote their growth and differentiation.
Dendritic Cells (DCs): Dendritic cells, as potent antigen-presenting cells (APCs), are critical for initiating T-cell responses. Rapamycin can modulate DC function in several ways. It has been shown to inhibit the maturation of DCs, reducing their expression of co-stimulatory molecules and their capacity to stimulate allogeneic T-cells.[18][19] Rapamycin-treated DCs may adopt a more tolerogenic phenotype, which can contribute to the induction of immune tolerance.[20] However, some studies suggest that under certain conditions, rapamycin can enhance the ability of DCs to prime T-cell responses to specific antigens.[21]
Experimental Protocols
The elucidation of rapamycin's biological functions has relied on a variety of key experimental techniques. Below are detailed methodologies for some of the most critical assays.
1. Western Blotting for mTORC1 Downstream Effectors
This technique is used to measure the phosphorylation status of key downstream targets of mTORC1, such as p70S6K and 4E-BP1, as a direct readout of mTORC1 activity.
-
Cell Culture and Treatment: Culture immune cells (e.g., T-cells, PBMCs) in appropriate media. Treat cells with varying concentrations of rapamycin for a specified duration. A positive control (e.g., stimulated with growth factors or cytokines) and a negative control (untreated) should be included.
-
Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p70S6K (e.g., phospho-p70 S6 Kinase at Thr389) and 4E-BP1 (e.g., phospho-4E-BP1 at Thr37/46), as well as antibodies for the total forms of these proteins. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.[8]
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Sirolimus? [synapse.patsnap.com]
- 3. Regulation of innate immune cell function by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rapamycin: A Bacteria-Derived Immunosuppressant That Has Anti-atherosclerotic Effects and Its Clinical Application [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | mTOR-Mediated Regulation of Immune Responses in Cancer and Tumor Microenvironment [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 16. scilit.com [scilit.com]
- 17. Regulation of Immune Responses by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapamycin inhibits IL-4--induced dendritic cell maturation in vitro and dendritic cell mobilization and function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontierspartnerships.org [frontierspartnerships.org]
- 20. Rapamycin-conditioned dendritic cells are poor stimulators of allogeneic CD4+ T cells, but enrich for antigen-specific Foxp3+ T regulatory cells and promote organ transplant tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
rapamycin discovery and origin from Streptomyces hygroscopicus
An In-depth Exploration of the Isolation of a Groundbreaking Macrolide from Streptomyces hygroscopicus
Abstract
This technical guide provides a comprehensive overview of the seminal discovery of rapamycin (B549165), a macrolide with potent antifungal, immunosuppressive, and antineoplastic properties. It details the journey from the collection of soil samples on Easter Island (Rapa Nui) to the isolation and characterization of the producing organism, Streptomyces hygroscopicus, and the subsequent fermentation, extraction, and purification of rapamycin. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Introduction: A Serendipitous Discovery from a Remote Island
The story of rapamycin begins with the 1964 Canadian Medical Expedition to Easter Island (METEI), a remote volcanic island in Polynesia.[1][2][3] A team of scientists, including microbiologist Georges Nógrády, collected soil samples from various locations on the island, originally to investigate why the local population, who often walked barefoot, did not suffer from tetanus.[4] These soil samples were later shared with researchers at Ayerst Pharmaceuticals (now part of Pfizer) in Montreal, Canada.[2][4]
In 1972, within these soil samples, a bacterium identified as Streptomyces hygroscopicus was found to produce a compound with significant antifungal activity.[5] This novel macrolide was named "rapamycin" in honor of the island's native name, Rapa Nui.[4] Initial studies focused on its potent activity against various fungi, particularly Candida albicans.[4][6] However, subsequent research by Dr. Surendra Sehgal and his team at Ayerst revealed its powerful immunosuppressive and antiproliferative properties, which would later define its therapeutic importance.[4][7]
The Producing Microorganism: Streptomyces hygroscopicus
The bacterium responsible for producing rapamycin was identified as Streptomyces hygroscopicus. The specific strain isolated from the Easter Island soil sample is designated as NRRL 5491.[2][8] Streptomyces are a genus of Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.
Taxonomy and Morphology
Streptomyces hygroscopicus is characterized by the formation of extensive branching vegetative hyphae and aerial mycelia that produce chains of spores. On various agar (B569324) media, it exhibits distinct morphological characteristics, which were crucial for its initial identification.
Physicochemical Properties of Rapamycin
Rapamycin is a 31-membered macrocyclic lactone. Its complex chemical structure is central to its biological activity.
-
Molecular Formula: C₅₁H₇₉NO₁₃
-
Appearance: White crystalline solid
-
Melting Point: 183-185 °C[8]
-
Solubility: Soluble in most organic solvents, but poorly soluble in water.
Experimental Protocols
The following sections provide detailed methodologies for the fermentation of Streptomyces hygroscopicus, and the extraction and purification of rapamycin, based on early and subsequent research.
Fermentation of Streptomyces hygroscopicus
The production of rapamycin is achieved through submerged fermentation of S. hygroscopicus under controlled conditions.
4.1.1. Inoculum Preparation
-
A fresh slant of Streptomyces hygroscopicus NRRL 5491 is used to inoculate a seed medium.
-
A typical seed medium contains soybean flour, glucose, ammonium (B1175870) sulfate, and calcium carbonate.[2]
-
The culture is incubated at approximately 25-28°C for 24-72 hours with agitation.[2]
4.1.2. Production Fermentation
-
The production medium is inoculated with the seed culture. A variety of media compositions have been developed to optimize rapamycin yield. One such medium includes glycerol, soybean meal, yeast extract, and various mineral salts.[1]
-
Fermentation is carried out in fermenters with controlled aeration and agitation.
-
The temperature is maintained between 20°C and 35°C, with an optimal temperature around 28°C.[2]
-
The initial pH of the medium is adjusted to between 6.5 and 7.5.[2]
-
Maximum rapamycin production is typically achieved within 2 to 8 days.[2]
Extraction and Purification of Rapamycin
Rapamycin is primarily located within the mycelium of S. hygroscopicus.
4.2.1. Mycelium Harvesting and Extraction
-
The fermentation broth is filtered to separate the mycelium from the culture supernatant.
-
The mycelial cake is extracted with an organic solvent such as methanol, ethanol, or n-butanol.[2][8]
-
The solvent extract is then concentrated under reduced pressure.
4.2.2. Purification by Column Chromatography
-
The concentrated extract is subjected to column chromatography using silica (B1680970) gel (60-200 mesh size) as the stationary phase.[9]
-
Elution is performed using a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., acetone (B3395972) or ethyl acetate).[9][10]
-
Fractions are collected and analyzed for the presence of rapamycin.
-
Rapamycin-rich fractions are pooled and concentrated.
4.2.3. Crystallization
-
The purified rapamycin is crystallized from a solvent such as diethyl ether to yield a white, crystalline solid.[2]
Quantitative Data
Antifungal Activity of Rapamycin
The initial discovery of rapamycin highlighted its potent antifungal properties.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Candida albicans (10 strains) | 0.02 - 0.2 | [6] |
| Microsporum gypseum | Lower activity due to instability | [6] |
| Trichophyton granulosum | Lower activity due to instability | [6] |
Rapamycin Production Yields
The yield of rapamycin from S. hygroscopicus fermentation has been a subject of optimization studies.
| Strain | Fermentation Condition | Yield (mg/L) | Reference |
| S. hygroscopicus (Wild Type) | Unoptimized medium | 37.5 ± 2.8 | [1] |
| S. hygroscopicus (Mutant) | Unoptimized medium | 151.9 ± 22.6 | [1] |
| S. hygroscopicus (Mutant) | Optimized medium | 220.7 ± 5.7 | [1] |
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its biological effects by inhibiting a key cellular signaling protein known as the mechanistic Target of Rapamycin (mTOR). mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[11] It functions as part of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[11]
Rapamycin, in complex with the intracellular protein FKBP12, binds directly to the FRB domain of mTOR, primarily inhibiting the activity of mTORC1.[11] Chronic exposure to rapamycin can also inhibit the assembly and function of mTORC2 in some cell types.
mTORC1 Signaling Pathway
mTORC1 is a central regulator of cell growth and proliferation. It integrates signals from growth factors, nutrients (amino acids), energy status, and stress to control protein synthesis, lipid synthesis, and autophagy.
Caption: mTORC1 Signaling Pathway.
mTORC2 Signaling Pathway
mTORC2 is primarily involved in the regulation of cell survival, metabolism, and the cytoskeleton. It is generally considered to be rapamycin-insensitive, although long-term treatment can affect its function.
Caption: mTORC2 Signaling Pathway.
Experimental Workflow Visualization
The overall process from the initial discovery to the isolation of pure rapamycin can be visualized as a multi-step workflow.
Caption: Rapamycin Discovery and Isolation Workflow.
Conclusion
The discovery of rapamycin is a testament to the value of exploring natural sources for novel therapeutic agents. From a soil sample on a remote island came a molecule that has had a profound impact on medicine, particularly in the fields of transplantation, oncology, and cardiology. This technical guide has provided a detailed account of the origins of rapamycin, from the initial isolation of Streptomyces hygroscopicus to the methodologies for its production and purification, and an overview of its mechanism of action. The continued study of rapamycin and its derivatives promises to yield further insights into cellular biology and new therapeutic applications.
References
- 1. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3929992A - Rapamycin and process of preparation - Google Patents [patents.google.com]
- 3. Rapamycin (AY-22,989), a new antifungal antibiotic. II. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapamycin (AY-22,989), a new antifungal antibiotic. I. Taxonomy of the producing streptomycete and isolation of the active principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyper-Synergistic Antifungal Activity of Rapamycin and Peptide-Like Compounds against Candida albicans Orthogonally via Tor1 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. US20100029933A1 - Pure form of rapamycin and a process for recovery and purification thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Rapamycin as a Tool for Studying Autophagy Induction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a key negative regulator of autophagy. This technical guide provides an in-depth overview of the use of rapamycin as a tool to induce and study autophagy. It details the underlying molecular mechanisms, provides comprehensive experimental protocols for assessing autophagy induction, presents quantitative data for experimental design, and includes visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Rapamycin and Autophagy
Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed material.[1] The mammalian target of rapamycin (mTOR) is a central kinase that integrates various environmental cues to regulate cell growth, proliferation, and metabolism.[2][3] Under nutrient-rich conditions, mTOR is active and suppresses autophagy. Conversely, inhibition of mTOR signaling mimics a starvation state and is a potent stimulus for autophagy induction.[4]
Rapamycin is a widely used pharmacological tool to induce autophagy in vitro and in vivo.[5] It functions by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[6][7] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[6][8] This inhibition relieves the suppressive effect of mTORC1 on the autophagy-initiating ULK1 complex, thereby triggering the autophagic cascade.[7][9]
The Molecular Mechanism of Rapamycin-Induced Autophagy
The induction of autophagy by rapamycin is primarily mediated through the inhibition of mTORC1.[10]
-
mTORC1 Inhibition: Rapamycin, in complex with FKBP12, allosterically inhibits mTORC1 kinase activity.[11]
-
ULK1 Complex Activation: Active mTORC1 phosphorylates and inactivates the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for the initiation of autophagy.[6][7] The ULK1 complex consists of ULK1, ATG13, FIP200, and ATG101. When mTORC1 is inhibited by rapamycin, it no longer phosphorylates ULK1 and ATG13.[6][12] This dephosphorylation leads to the activation of the ULK1 complex.[9][13]
-
Initiation of Autophagosome Formation: The activated ULK1 complex then phosphorylates downstream components of the autophagy machinery, including Beclin-1 and the class III phosphatidylinositol 3-kinase (PI3K) complex, which is crucial for the nucleation of the autophagosomal membrane.[5][14]
Signaling Pathway Diagram
Caption: Rapamycin-induced autophagy signaling pathway.
Quantitative Data for Experimental Design
The optimal concentration and duration of rapamycin treatment for autophagy induction can vary depending on the cell type and experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: Recommended Rapamycin Concentrations for Autophagy Induction in Cell Culture
| Cell Line | Working Concentration | Incubation Time | Source |
| Neuroblastoma (SK-N-SH, SH-SY5Y) | 20 µM | 24 hours | [5] |
| Human iPSCs | 200 nM | 24 hours | [15] |
| HeLa | 0.1 - 5 µM | 5 hours | [16] |
| RAW 264.7 | 20 µg/ml | 2 hours | [17] |
| A549 | 100 nM | Not specified | [18] |
| Human BM-MSCs | 500 nM | 24 hours | [19] |
| Yeast | 10 - 40 nM | Chronic | [20] |
| MCF-7 | 1 µM | 4 hours | [21] |
Table 2: General Guidelines for Rapamycin Usage
| Parameter | Value | Source |
| Stock Solution Solvent | DMSO, Ethanol | [8][22] |
| Stock Solution Concentration | 1 mM in DMSO | [22] |
| Storage of Stock Solution | Aliquots at -20°C or -80°C | [22] |
| Typical In Vitro Working Concentration Range | 10 nM - 1 µM | [16][23] |
| Typical Incubation Time | 2 - 24 hours | [5][22] |
Experimental Protocols for Assessing Autophagy
Several key experiments are commonly performed to monitor rapamycin-induced autophagy.
Western Blot Analysis of Autophagy Markers
Western blotting is a standard method to quantify the levels of key autophagy-related proteins.
4.1.1. Principle
This method relies on detecting the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.[5] Additionally, the degradation of p62/SQSTM1, an autophagy substrate that is incorporated into autophagosomes and degraded in autolysosomes, is monitored. A decrease in p62 levels suggests functional autophagic flux.[5][24]
4.1.2. Detailed Protocol
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates to achieve 60-70% confluency.[22]
-
Prepare a stock solution of rapamycin (e.g., 1 mM in DMSO).[22]
-
Dilute the rapamycin stock to the desired final concentration in pre-warmed complete cell culture medium. Prepare a vehicle control with an equivalent amount of DMSO.[22]
-
Remove the old medium, wash cells once with PBS, and add the rapamycin-containing or vehicle control medium.[22]
-
Incubate for the desired time (e.g., 2-24 hours).[22]
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add 150 µL of 1x RIPA Lysis Buffer to each well and incubate on ice for 5-10 minutes.[25]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[25]
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel (12-15% for LC3, 10% for p62).
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.[25]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[25]
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[25]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
-
Autophagic Flux Assay with Bafilomycin A1
To ensure that the accumulation of LC3-II is due to increased autophagosome formation rather than a blockage in lysosomal degradation, an autophagic flux assay is essential.[22]
4.2.1. Principle
This assay involves co-treating cells with rapamycin and a lysosomal inhibitor, such as Bafilomycin A1 (Baf A1). Baf A1 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[26][27] A greater increase in LC3-II levels in the presence of Baf A1 compared to rapamycin alone indicates a functional and enhanced autophagic flux.[22][28]
4.2.2. Detailed Protocol
-
Cell Treatment:
-
Follow the cell seeding and rapamycin treatment protocol as described in section 4.1.2.
-
For the last 2-4 hours of the rapamycin treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells (both vehicle and rapamycin-treated).
-
Include control groups with Bafilomycin A1 alone.
-
-
Western Blot Analysis:
-
Harvest the cells and perform Western blot analysis for LC3 as described in section 4.1.2.
-
-
Interpretation:
-
A significant increase in LC3-II levels in the rapamycin + Baf A1 co-treated group compared to the rapamycin-only group indicates an increase in autophagic flux.[22]
-
Fluorescence Microscopy of GFP-LC3 Puncta
This method allows for the visualization and quantification of autophagosomes within cells.
4.3.1. Principle
Cells are transfected with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and LC3. In untreated cells, GFP-LC3 has a diffuse cytoplasmic distribution. Upon autophagy induction, LC3 is lipidated and recruited to the autophagosomal membrane, resulting in the formation of distinct fluorescent puncta that can be visualized and counted.[29][30]
4.3.2. Detailed Protocol
-
Cell Transfection and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect the cells with a GFP-LC3 expression vector using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
Treat the cells with rapamycin or vehicle control as described in section 4.1.2.
-
-
Cell Fixation and Imaging:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta per cell in rapamycin-treated cells compared to the control indicates autophagy induction.[21]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying rapamycin-induced autophagy and the logical relationships between the key experimental readouts.
Experimental Workflow Diagram
Caption: General experimental workflow for studying rapamycin-induced autophagy.
Logical Relationship of Autophagy Markers Diagram
Caption: Logical relationships of key autophagy markers upon rapamycin treatment.
Conclusion
Rapamycin is an invaluable and widely utilized tool for the specific induction of autophagy through the inhibition of mTORC1. A thorough understanding of its mechanism of action, coupled with the appropriate selection and execution of experimental assays, is crucial for accurately studying the role of autophagy in various biological processes and disease models. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively employ rapamycin in their investigations of autophagy. The quantitative data and visual aids are intended to facilitate experimental design and data interpretation, ultimately contributing to the advancement of research in this dynamic field.
References
- 1. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 2. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 3. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Balancing mTOR Signaling and Autophagy in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Autophagy Contributes to the Rapamycin-Induced Improvement of Otitis Media [frontiersin.org]
- 11. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin induces autophagy to alleviate acute kidney injury following cerebral ischemia and reperfusion via the mTORC1/ATG13/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bloodresearch.or.kr [bloodresearch.or.kr]
- 20. Autophagy is required for extension of yeast chronological life span by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. mdpi.com [mdpi.com]
- 27. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. Dissecting the dynamic turnover of GFP-LC3 in the autolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Rapamycin and Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] Its profound effects on cell cycle progression, primarily inducing a G1 phase arrest, have made it a cornerstone of research in cancer biology and other proliferative disorders. This technical guide provides an in-depth overview of the foundational research on rapamycin's impact on the cell cycle. It details the core signaling pathways, provides comprehensive experimental protocols for key assays, and presents quantitative data to facilitate a deeper understanding and further investigation in this critical area of study.
Introduction: Rapamycin's Role in Cell Cycle Control
Rapamycin exerts its cytostatic effects by forming a complex with the immunophilin FKBP12 (FK506-binding protein 12).[2] This complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a key signaling hub that integrates inputs from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[2][3] The inhibition of mTORC1 by rapamycin leads to a cascade of downstream events that ultimately converge on the cell cycle machinery, leading to a robust arrest in the G1 phase.[4][5] This G1 arrest is a critical aspect of rapamycin's therapeutic potential, as it prevents cells from committing to another round of division. Understanding the molecular underpinnings of this process is crucial for the development of novel anti-cancer strategies and for elucidating the fundamental mechanisms of cell cycle control.
Signaling Pathways of Rapamycin-Induced Cell Cycle Arrest
The primary mechanism by which rapamycin induces G1 cell cycle arrest is through the inhibition of the mTORC1 signaling pathway. This pathway plays a pivotal role in regulating the translation of key proteins required for cell growth and proliferation.
The mTORC1 Signaling Cascade
mTORC1 is a multi-protein complex that, when active, phosphorylates several downstream targets to promote cell growth and proliferation. Two of the most well-characterized substrates of mTORC1 in the context of cell cycle control are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6]
-
S6K1 Activation: Activated S6K1 phosphorylates several substrates, including the ribosomal protein S6, which enhances the translation of mRNAs with a 5'-terminal oligopyrimidine tract (5'TOP). These mRNAs typically encode for ribosomal proteins and other components of the translational machinery, thus boosting the cell's capacity for protein synthesis.
-
4E-BP1 Inhibition: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing its incorporation into the eIF4F complex. This complex is essential for the initiation of cap-dependent translation of most mRNAs. Phosphorylation of 4E-BP1 by mTORC1 causes it to dissociate from eIF4E, allowing for the formation of the eIF4F complex and the subsequent translation of mRNAs, including those encoding for proteins critical for G1 progression, such as cyclin D1.[7]
The following diagram illustrates the central role of mTORC1 in controlling protein synthesis and its inhibition by rapamycin.
Caption: The mTORC1 signaling pathway and its inhibition by rapamycin.
Downstream Effects on Cell Cycle Regulators
The inhibition of mTORC1 by rapamycin leads to a decrease in the translation of key cell cycle regulatory proteins, which ultimately culminates in G1 arrest.
-
Cyclin D1: One of the most critical targets is Cyclin D1. Its translation is highly dependent on the eIF4F complex. By inhibiting mTORC1, rapamycin prevents the phosphorylation of 4E-BP1, leading to the sequestration of eIF4E and a subsequent reduction in Cyclin D1 protein levels.[3][8] Cyclin D1 is a crucial component of the cyclin D-CDK4/6 complexes, which are responsible for the initial phosphorylation of the Retinoblastoma (Rb) protein in early G1 phase.
-
Retinoblastoma (Rb) Protein: The hypophosphorylation of Rb maintains it in an active, growth-suppressive state. Active Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry, such as cyclin E, cyclin A, and DNA polymerase.
-
CDK Inhibitors (CKIs): Rapamycin can also lead to an increase in the levels of CDK inhibitors, such as p27Kip1.[7] The mechanism is thought to involve the redistribution of p27 from CDK4/6 complexes (which are reduced due to lower cyclin D1 levels) to cyclin E-CDK2 complexes, thereby inhibiting their activity and further blocking the G1/S transition.[3]
The following diagram illustrates the downstream effects of rapamycin on key cell cycle regulators.
Caption: Downstream effects of rapamycin on cell cycle regulators.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of rapamycin on cell cycle progression.
Cell Culture and Rapamycin Treatment
-
Cell Lines: A variety of human cancer cell lines are commonly used, such as breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC3, LNCaP, 22RV1), and lung cancer (A549).[8]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Rapamycin Preparation: Rapamycin is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of rapamycin or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvesting and Fixation:
-
Trypsinize the cells and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µl of PBS containing 100 µg/ml RNase A and 50 µg/ml propidium (B1200493) iodide (PI).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. A histogram of DNA content will show distinct peaks corresponding to G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
-
The following diagram illustrates the workflow for cell cycle analysis by flow cytometry.
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis of mTOR Pathway and Cell Cycle Proteins
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis:
-
After treatment with rapamycin, wash the cells with ice-cold PBS.
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-mTOR, mTOR, phospho-S6K1, S6K1, phospho-4E-BP1, 4E-BP1, cyclin D1, p27, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control like β-actin.
-
In Vitro Kinase Assay for Akt
This assay measures the enzymatic activity of Akt, a kinase that can be affected by feedback loops upon mTOR inhibition.
-
Immunoprecipitation of Akt:
-
Lyse rapamycin-treated and control cells as described for Western blotting.
-
Incubate the cell lysate (200-500 µg of total protein) with an Akt-specific antibody for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and continue to rotate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a specific Akt substrate (e.g., GSK-3α peptide) and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α).
-
The intensity of the phosphorylated substrate band is proportional to the Akt kinase activity.
-
Quantitative Data
This section summarizes quantitative data from foundational studies on the effects of rapamycin on cell cycle progression.
IC50 Values of Rapamycin for G1 Arrest
The concentration of rapamycin required to inhibit cell proliferation by 50% (IC50) varies among different cell lines. This variability can be attributed to differences in the genetic background and the activation status of the PI3K/Akt/mTOR pathway.
| Cell Line | Cancer Type | IC50 for G1 Arrest (nM) | Reference |
| MCF-7 | Breast Cancer | ~1-10 | [9] |
| MDA-MB-231 | Breast Cancer | ~10-100 | [4] |
| PC-3 | Prostate Cancer | ~20 | [8] |
| LNCaP | Prostate Cancer | ~20 | [8] |
| 22RV1 | Prostate Cancer | <20 | [8] |
| DU145 | Prostate Cancer | >1000 | [8] |
| A549 | Lung Cancer | ~10-50 | N/A |
| U87 MG | Glioblastoma | ~1-10 | N/A |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions, such as treatment duration and the assay used.
Effect of Rapamycin on Cell Cycle Regulatory Proteins
Rapamycin treatment leads to significant changes in the expression levels of key proteins that control the G1/S transition.
| Cell Line | Treatment | Change in Cyclin D1 Protein | Change in p27 Protein | Reference |
| NIH 3T3 | 20 nM Rapamycin | Decreased | Increased association with Cdk2 | [3] |
| B-CLL cells | 50 ng/ml Rapamycin | No significant change (Cyclin D2) | No change | |
| Prostate Cancer Cells | 20 nM - 20 µM Rapamycin | Decreased (dose-dependent) | Not Assessed | [8] |
| Oral Cancer (Ca9-22) | 20 µM Rapamycin | Decreased | Increased | [7] |
Note: The direction and magnitude of change can be cell-type specific and depend on the experimental context.
Conclusion
The foundational research on rapamycin has unequivocally established its role as a potent inhibitor of cell cycle progression, primarily through the targeted inhibition of mTORC1. The consequent disruption of protein synthesis, particularly of key regulators like cyclin D1, leads to a robust G1 phase arrest. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of rapamycin action and to develop more effective therapeutic strategies for a range of proliferative diseases. The continued investigation into the nuances of mTOR signaling and its interplay with the cell cycle machinery will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin inhibition of the G1 to S transition is mediated by effects on cyclin D1 mRNA and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
The Effects of Rapamycin on Cellular Metabolism: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin (B549165) is a macrolide compound originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus.[1] It has since become an invaluable tool in cell biology and medicine, primarily due to its potent and specific inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase.[2][3] mTOR acts as a central regulator, integrating signals from nutrients, growth factors, and cellular energy status to control fundamental cellular processes such as growth, proliferation, and metabolism.[3][4][5] Dysregulation of the mTOR pathway is implicated in a host of diseases, including cancer, metabolic disorders like type 2 diabetes, and neurological conditions.[4][5]
This guide provides a detailed exploration of the multifaceted effects of rapamycin on cellular metabolism, focusing on its mechanism of action through the mTOR signaling pathway and its subsequent impact on glucose, lipid, protein, and mitochondrial metabolism. It includes quantitative data, detailed experimental protocols, and visualizations to serve as a comprehensive resource for professionals in the field.
The mTOR Signaling Pathway: Rapamycin's Primary Target
The mTOR kinase is the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4][6] These complexes have different components, upstream regulators, and downstream targets.
-
mTOR Complex 1 (mTORC1): Composed of mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian lethal with Sec13 protein 8 (mLST8), mTORC1 is sensitive to acute inhibition by rapamycin.[4][5][7] It responds to a variety of signals including growth factors, amino acids, energy levels (via AMPK), and oxygen status to control anabolic processes like protein and lipid synthesis, while inhibiting catabolic processes such as autophagy.[4][5][7]
-
mTOR Complex 2 (mTORC2): Composed of mTOR, rapamycin-insensitive companion of mTOR (Rictor), mSIN1, and mLST8, mTORC2 is generally considered insensitive to acute rapamycin treatment, although chronic exposure can inhibit its function in certain cell types.[3][4][6] mTORC2 is primarily involved in regulating cell survival, cytoskeletal organization, and lipid metabolism through effectors like Akt.[4]
Rapamycin functions by forming a complex with the intracellular protein FK506-binding protein of 12 kDa (FKBP12).[5] This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR within mTORC1, inhibiting its kinase activity and downstream signaling.[5]
Effects on Glucose Metabolism
The mTOR pathway is a positive regulator of aerobic glycolysis, a metabolic hallmark of many proliferating and cancer cells known as the Warburg effect.[8] Rapamycin, by inhibiting mTORC1, generally leads to a reduction in glycolytic activity.
-
Mechanism: Rapamycin treatment has been shown to decrease the expression of key glycolytic enzymes, including Hexokinase II (HKII) and Pyruvate Kinase M2 (PKM2).[8][9] mTORC1 promotes the translation of Hypoxia-Inducible Factor 1α (HIF1α), a master transcriptional regulator that upregulates genes involved in glucose transport and glycolysis.[10] By inhibiting mTORC1, rapamycin can suppress this process, leading to reduced glucose uptake and lactate (B86563) production.[11][12]
-
Metabolic Flexibility: In some contexts, long-term rapamycin treatment can enhance metabolic flexibility, improving the cell's ability to utilize alternative carbon sources when glucose is limited.[13] This is particularly relevant in the context of cellular senescence, where rapamycin can reduce the dependence on glycolysis.[13]
Table 1: Quantitative Effects of Rapamycin on Glucose Metabolism
| Parameter | Cell/Model System | Rapamycin Concentration/Dose | Observed Effect | Reference |
| [18F]FDG Uptake | Human Glioma Cell Lines (U87) | 10 nmol/L | ~65% decrease within 24 hours | [14] |
| Glucose Uptake | Acute Myeloid Leukemia (AML) Cells | Not specified | Reduced glucose uptake | [10] |
| Glycolytic Rate | T-cell Lymphoma Cells | Not specified | Substantial reduction | [12] |
| Lactate Production | Senescent Human Fibroblasts | 100 nM | Reduced | [13] |
| Hexokinase Activity | Human Glioma Cell Lines (U87) | 10 nmol/L | Significant inhibition | [14] |
Effects on Lipid Metabolism
The role of rapamycin in lipid metabolism is complex, with mTORC1 signaling promoting both the synthesis and storage of lipids.[15] Inhibition by rapamycin can therefore lead to profound shifts in lipid homeostasis.
-
Lipogenesis and Lipid Storage: mTORC1 promotes the activity of key transcription factors involved in lipid synthesis, such as Sterol Regulatory Element-Binding Protein 1 (SREBP1) and Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[5] Rapamycin treatment inhibits these pathways, leading to a decrease in de novo lipid synthesis and the esterification of fatty acids.[16] In some models, this results in reduced adiposity and smaller adipocyte size.[15][17]
-
Fatty Acid Oxidation (FAO) and Lipolysis: Conversely, mTORC1 inhibition appears to stimulate catabolic lipid processes.[15] Rapamycin treatment has been shown to increase the oxidation of fatty acids in hepatocytes.[15][16] It also promotes lipolysis in adipose tissue, leading to the release of free fatty acids into circulation, which may contribute to the hyperlipidemia observed as a side effect in patients.[15]
Table 2: Quantitative Effects of Rapamycin on Lipid Metabolism
| Parameter | Cell/Model System | Rapamycin Treatment Duration | Observed Effect | Reference |
| Fatty Acid Oxidation | Primary Rat Hepatocytes | 18-48 hours | 46% - 100% increase | [16] |
| De Novo Lipid Synthesis | Primary Rat Hepatocytes | 18-48 hours | 40% - 60% reduction | [16] |
| Esterification of Fatty Acids | Primary Rat Hepatocytes | 18-48 hours | 40% - 60% reduction | [16] |
| Adipose Tissue Weight | High-Fat Diet-Fed Mice | 22 weeks | Significant decrease | [18] |
| Lipid Aggregation | Palmitate-treated AML12 Hepatocytes | 48 hours | Significant attenuation | [19] |
Effects on Protein Metabolism
One of the most well-established functions of mTORC1 is the promotion of protein synthesis.[1] Consequently, rapamycin has a significant impact on the balance between protein synthesis and degradation.
-
Protein Synthesis: mTORC1 phosphorylates two key downstream effectors to promote protein synthesis: S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4] Activated S6K1 enhances ribosomal biogenesis and translation, while phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for cap-dependent translation to proceed. Rapamycin inhibits these phosphorylation events, leading to a suppression of protein synthesis, particularly of mRNAs with 5'-Terminal Oligopyrimidine (5'-TOP) tracts, which often encode ribosomal proteins.[20][21][22] However, in some cell types, rapamycin has only a modest effect on total protein synthesis.[20][21]
-
Protein Degradation (Autophagy): mTORC1 is a potent inhibitor of autophagy, a catabolic process where cellular components are degraded and recycled.[23] By inhibiting mTORC1, rapamycin is a well-established inducer of autophagy.[10][23][24] This process is coordinated with lysosomal biogenesis and can help clear damaged organelles, such as mitochondria (mitophagy), which may contribute to some of rapamycin's beneficial effects.[24]
Table 3: Quantitative Effects of Rapamycin on Protein Metabolism
| Parameter | Cell/Model System | Rapamycin Concentration | Observed Effect | Reference |
| Total Protein Synthesis | HeLa Cells | Not specified | Modest effect (stronger inhibition by pan-mTOR inhibitors) | [20][21] |
| p-mTOR Protein Levels | Glioblastoma Cells | 40 µM | 60% decrease after 24 hours | [25] |
| S6K Phosphorylation | Immobilized Mouse Muscle | Not specified | Effectively inhibited | [22] |
Effects on Mitochondrial Metabolism
Mitochondria are central hubs of cellular metabolism, and their function is intricately linked with mTOR signaling. Rapamycin's effects on mitochondria are dynamic and can lead to improved efficiency and function.
-
Mitochondrial Respiration and Efficiency: While initial inhibition of mTORC1 can lower mitochondrial membrane potential and oxygen consumption, longer-term treatment can lead to beneficial adaptations.[5] Studies have shown that rapamycin can increase mitochondrial respiration, enhance oxidative capacity, and decrease the production of reactive oxygen species (ROS).[26][27]
-
Mitochondrial Biogenesis and Remodeling: Rapamycin can transiently induce mitochondrial biogenesis, the process of generating new mitochondria.[28] This is often followed by a period of mitochondrial remodeling, leading to an improved mitochondrial proteome and enhanced metabolic function, particularly in the context of aging.[28] This process may be linked to the activation of AMPK and the induction of mitophagy to clear damaged mitochondria.[24][28]
Table 4: Quantitative Effects of Rapamycin on Mitochondrial Metabolism
| Parameter | Cell/Model System | Rapamycin Concentration | Observed Effect | Reference |
| Fatty Acid Oxidation | Old Mouse Hearts | 1 week treatment | Reversed age-related 30% reduction | [28] |
| Succinate Oxidation (State 3) | Isolated Cardiac Mitochondria | 100 nM | Increased to 44.9 vs 35.4 pmol/s/0.1mg protein | [13] |
| H2O2 Production | Drosophila Mitochondria | Not specified | Decreased | [26] |
| Mitochondrial Respiration | MELAS Fibroblasts | 24 hour treatment | Increased | [27] |
Experimental Protocols
Studying the metabolic effects of rapamycin requires a combination of techniques to assess signaling pathways, metabolic fluxes, and specific metabolite levels.
Protocol 1: Western Blot for mTORC1 Signaling Activity
This protocol assesses the inhibition of mTORC1 signaling by measuring the phosphorylation status of its downstream target, S6K.[2]
-
Cell Lysis: Treat cells with the desired concentration of rapamycin for the specified time. Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-S6K (e.g., Thr389) and total S6K overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[2]
Protocol 2: Seahorse XF Metabolic Flux Analysis
This method measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.[29][30]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treatment: Treat cells with rapamycin or vehicle for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with freshly prepared Seahorse XF DMEM assay medium (pH 7.4) and incubate in a non-CO2 incubator.
-
Mito Stress Test (for OCR):
-
Load the sensor cartridge with sequential inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mix of rotenone/antimycin A (Complex I/III inhibitors).
-
Run the assay on the Seahorse XF Analyzer to measure basal respiration, ATP production, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Glycolysis Stress Test (for ECAR):
Protocol 3: Oil Red O Staining for Intracellular Lipids
This protocol is used to visualize and quantify neutral lipid droplets in cells.[19]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with rapamycin.
-
Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining:
-
Wash the fixed cells with water and then with 60% isopropanol (B130326).
-
Allow the isopropanol to evaporate completely, then add Oil Red O working solution and incubate for 10-15 minutes.
-
Wash gently with water to remove excess stain.
-
-
Imaging: Counterstain the nuclei with hematoxylin (B73222) if desired. Mount the coverslips on slides and visualize lipid droplets (stained red) using a light microscope.
-
Quantification (Optional): To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm.
Conclusion
Rapamycin's inhibition of the mTORC1 signaling pathway positions it as a powerful modulator of cellular metabolism. It orchestrates a significant shift away from anabolic processes, such as protein, lipid, and glucose utilization for growth, and towards catabolic and maintenance processes like autophagy and fatty acid oxidation. While its effects on glucose and lipid metabolism can be complex and context-dependent, often leading to side effects like hyperglycemia and dyslipidemia in clinical settings, its ability to enhance mitochondrial efficiency and promote cellular cleanup via autophagy is a key area of interest for aging and disease research.[15][31][32] The detailed understanding of these metabolic consequences is critical for the continued development and application of rapamycin and its analogues (rapalogs) as therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effect of targeting mTOR by rapamycin and depleting ATP by inhibition of glycolysis in lymphoma and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin Suppresses Tumor Growth and Alters the Metabolic Phenotype in T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapamycin increases oxidative metabolism and enhances metabolic flexibility in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. embopress.org [embopress.org]
- 16. The mammalian target of rapamycin regulates lipid metabolism in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic Rapamycin Treatment Improved Metabolic Phenotype but Inhibited Adipose Tissue Browning in High-Fat Diet-Fed C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beneficial Metabolic Effects of Rapamycin Are Associated with Enhanced Regulatory Cells in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapamycin attenuates palmitate-induced lipid aggregation by up-regulating sirt-1 signaling in AML12 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differing effects of rapamycin and mTOR kinase inhibitors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Differing effects of rapamycin and mTOR kinase inhibitors on protein synthesis. | Semantic Scholar [semanticscholar.org]
- 22. journals.biologists.com [journals.biologists.com]
- 23. Rapamycin does not affect post-absorptive protein metabolism in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapamycin rescues mitochondrial myopathy via coordinated activation of autophagy and lysosomal biogenesis | EMBO Molecular Medicine [link.springer.com]
- 25. Mitochondrial dysfunction contributes to Rapamycin-induced apoptosis of Human Glioblastoma Cells - A synergistic effect with Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rapamycin increases mitochondrial efficiency by mtDNA-dependent reprogramming of mitochondrial metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Rapamycin transiently induces mitochondrial remodeling to reprogram energy metabolism in old hearts | Aging [aging-us.com]
- 29. mTOR Inhibition via Rapamycin Treatment Partially Reverts the Deficit in Energy Metabolism Caused by FH Loss in RPE Cells [mdpi.com]
- 30. biorxiv.org [biorxiv.org]
- 31. About-face on the metabolic side effects of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Rapamycin - Effects of Rapamycin on Aging, Metabolism, and Cancer Prevention | Longevity Protocols [longevity-protocols.com]
The Genesis of a Geroprotector: Initial Studies of Rapamycin in Longevity and Aging Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The quest to understand and intervene in the aging process has identified several key molecular pathways that govern lifespan. Among the most prominent of these is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3] Rapamycin, a macrolide compound, is a potent and specific inhibitor of mTOR, and its discovery as a potential geroprotector has catalyzed a significant body of research into the pharmacology of aging.[4][5] This technical guide provides an in-depth overview of the initial and foundational studies of rapamycin in the context of longevity and aging research, with a focus on quantitative data, experimental methodologies, and the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: The mTOR Signaling Pathway
Rapamycin's effects on longevity are primarily mediated through its interaction with the mTOR protein, a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][6] These complexes act as central regulators of cellular growth, proliferation, metabolism, and survival in response to nutrient availability, growth factors, and cellular energy levels.[6][7]
-
mTORC1: This complex is sensitive to rapamycin and integrates signals from growth factors and nutrients to control protein synthesis, lipid synthesis, and autophagy.[6][8] By inhibiting mTORC1, rapamycin can induce a state that mimics caloric restriction, a well-established intervention for extending lifespan in various organisms.[9]
-
mTORC2: While chronically high doses of rapamycin can also inhibit mTORC2, this complex is generally considered less sensitive to acute rapamycin treatment.[4] mTORC2 plays a crucial role in cell survival and cytoskeletal organization.[8]
The inhibition of mTORC1 by rapamycin leads to downstream effects such as reduced protein translation and the induction of autophagy, a cellular recycling process that clears damaged components and is associated with longevity.[3][10]
References
- 1. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti-aging klotho protein in elderly mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transient rapamycin treatment during developmental stage extends lifespan in Mus musculus and Drosophila melanogaster | EMBO Reports [link.springer.com]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cusabio.com [cusabio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Rapamycin and its role in aging [longevity.technology]
- 10. Mechanisms of Life Span Extension by Rapamycin in the Fruit Fly Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Rapamycin on Protein Synthesis and Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. A primary function of the mTOR Complex 1 (mTORC1) is the promotion of protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms by which rapamycin impacts protein synthesis and translation. It details the effects of rapamycin on the mTORC1 signaling cascade, presents quantitative data on its inhibitory effects, outlines key experimental protocols for studying these effects, and provides visual representations of the involved pathways and workflows. This document is intended to be a comprehensive resource for researchers and professionals in drug development investigating the intricate relationship between rapamycin and the translational machinery.
The mTORC1 Signaling Pathway and its Role in Protein Synthesis
The mTORC1 signaling pathway integrates diverse environmental cues, such as growth factors, nutrients (particularly amino acids), and cellular energy status, to control protein synthesis.[1][2] When activated, mTORC1 promotes the anabolic processes of ribosome biogenesis and protein translation, which are essential for cell growth and proliferation.[3][4]
Rapamycin exerts its inhibitory effect by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12).[2] This rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex, leading to its allosteric inhibition.[2] The inhibition of mTORC1 by rapamycin disrupts the phosphorylation of its key downstream effectors, thereby impeding protein synthesis.[5]
The two most well-characterized downstream targets of mTORC1 that regulate protein synthesis are the ribosomal protein S6 kinases (S6K1 and S6K2) and the eukaryotic initiation factor 4E (eIF4E)-binding proteins (4E-BPs) .[6][7]
-
S6 Kinases (S6K1/2): Activated S6Ks phosphorylate several components of the translational machinery, including the ribosomal protein S6 (rpS6), which is thought to enhance the translation of a specific subset of mRNAs, particularly those with a 5' terminal oligopyrimidine (TOP) tract that often encode for ribosomal proteins and translation factors.[8] Rapamycin treatment potently and sustainedly inhibits S6K activity.[9]
-
4E-Binding Proteins (4E-BPs): In their hypophosphorylated state, 4E-BPs bind to the mRNA cap-binding protein, eIF4E, preventing its incorporation into the eIF4F complex. The eIF4F complex is crucial for the initiation of cap-dependent translation. mTORC1-mediated phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing for the assembly of the eIF4F complex and the initiation of translation.[5][10] Rapamycin treatment leads to the dephosphorylation of 4E-BP1, thereby inhibiting cap-dependent translation.[5][10]
Quantitative Impact of Rapamycin on Protein Synthesis
The inhibitory effect of rapamycin on protein synthesis is dose- and time-dependent. The following tables summarize quantitative data from various studies.
Table 1: Dose-Dependent Inhibition of Protein Synthesis and mTORC1 Signaling by Rapamycin
| Cell Line / System | Rapamycin Concentration | Effect | Reference |
| Urothelial Carcinoma Cells | 1 nM | Significant reduction in cell proliferation | [11] |
| Urothelial Carcinoma Cells | 10 nM | Significant reduction in cell proliferation | [11] |
| HEK293FT Cells | 20 nM | Alteration of over 2500 proteins (24h treatment) | [9] |
| C2C12 Myoblasts | 100 nM | Inhibition of S6K1 activity and 4E-BP1 hyperphosphorylation | [12] |
| PANC-1 Cells | 50 nM | Reduction in total RPS6KB1 and RPS6KB2 protein | [13] |
| Rat Spinal Cord | 200 µM | Inhibition of mTOR, 4E-BP1, and p70 S6K activation | [14] |
Table 2: Time-Dependent Effects of Rapamycin on Protein Synthesis and mTORC1 Signaling
| Cell Line / System | Rapamycin Treatment Time | Effect | Reference |
| HeLa Cells | 3 hours | Down-regulation of nuclear proteins involved in translation | [6] |
| HEK293 Cells | 24 hours | Phosphorylation recovery of 4E-BP1 | [15] |
| Cytotoxic T Lymphocytes | 24-48 hours | Decreased protein synthesis, cell size, and protein content | [2] |
| HEK293FT Cells | 48 hours | Alteration of over 2300 proteins | [9] |
| BJAB Cells | 1 hour | Inhibition of protein synthesis | [16] |
Signaling Pathways and Experimental Workflows
The mTORC1 Signaling Pathway
The following diagram illustrates the core components of the mTORC1 signaling pathway and the mechanism of rapamycin's inhibitory action.
Caption: The mTORC1 signaling pathway and rapamycin's point of inhibition.
Experimental Workflow for Studying Rapamycin's Effects
This diagram outlines a typical workflow for investigating the impact of rapamycin on protein synthesis.
Caption: A generalized experimental workflow for rapamycin studies.
Detailed Experimental Protocols
Western Blot Analysis of mTORC1 Signaling
This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of rapamycin or vehicle (e.g., DMSO) for the specified time periods.
2. Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total S6K1, 4E-BP1, and S6 overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
Polysome Profiling
This technique separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity in the cell.
1. Cell Treatment and Harvesting:
-
Treat cells with rapamycin as described above.
-
Prior to harvesting, add cycloheximide (B1669411) (100 µg/mL) to the culture medium for 5-10 minutes to arrest ribosome translocation.
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in a polysome lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, DTT, cycloheximide, and RNase inhibitors).
2. Sucrose (B13894) Gradient Preparation:
-
Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
3. Ultracentrifugation:
-
Carefully layer the cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C in a swinging-bucket rotor.
4. Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the distribution of ribosomal subunits, monosomes, and polysomes.
-
Collect fractions corresponding to non-translating (mRNPs), monosome-bound, and polysome-bound mRNAs.
-
Isolate RNA from each fraction.
-
Analyze the distribution of specific mRNAs of interest across the fractions using RT-qPCR or genome-wide by microarray or RNA-sequencing.
SUnSET (Surface Sensing of Translation) Assay
This non-radioactive method measures global protein synthesis rates by detecting the incorporation of puromycin (B1679871) into nascent polypeptide chains.[1][17]
1. Puromycin Labeling:
-
Add a low concentration of puromycin (e.g., 1-10 µM) to the cell culture medium and incubate for a short period (e.g., 10-30 minutes).
2. Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells as described for Western blotting.
-
Quantify the protein concentration.
3. Western Blotting for Puromycin:
-
Perform SDS-PAGE and electrotransfer as described previously.
-
Block the membrane and then incubate with a primary antibody specific for puromycin.
-
Proceed with secondary antibody incubation and detection.
-
The intensity of the puromycin signal across the entire lane is proportional to the global rate of protein synthesis.
Conclusion
Rapamycin is a powerful tool for studying and modulating protein synthesis. Its specific inhibition of mTORC1 provides a means to dissect the intricate signaling pathways that govern translation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding and harnessing the effects of rapamycin on cellular growth and proliferation. The continued investigation into the nuances of rapamycin's impact on the translatome will undoubtedly yield further insights into fundamental cellular processes and potential therapeutic applications.
References
- 1. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxic T cell proteome and its shaping by mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin-Induced Feedback Activation of eIF4E-EIF4A Dependent mRNA Translation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Nuclear Proteomics Identifies mTOR Regulation of DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin suppresses 5′TOP mRNA translation through inhibition of p70s6k | The EMBO Journal [link.springer.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Rapamycin Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.[1] It is widely utilized in cell culture experiments to investigate fundamental cellular processes such as cell growth, proliferation, autophagy, and apoptosis.[1][2] Rapamycin functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2][3][4][5] Accurate and reproducible experimental results hinge on the correct preparation and storage of rapamycin solutions. This document provides a comprehensive guide to preparing rapamycin stock and working solutions for use in cell culture applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for dissolving, storing, and using rapamycin in cell culture experiments.
Table 1: Physicochemical Properties, Solubility, and Storage of Rapamycin
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | [1][4] |
| Recommended Solvents | DMSO, Ethanol | [1][2] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [1][6] |
| Solubility in Ethanol | ≥ 50 mg/mL | [1][2][7] |
| Storage of Powder | -20°C, desiccated, for up to 3 years | [1][2] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. | [1][2] |
Table 2: Recommended Concentrations for Cell Culture Applications
| Application | Cell Line(s) | Working Concentration | Incubation Time | Source(s) |
| mTOR Inhibition (IC50) | HEK293 | ~0.1 nM | Not specified | [1][8] |
| General mTOR Inhibition | Various | 10 nM - 100 nM | 1 hour pretreatment or longer | [2][9] |
| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 24 hours | [1][8] |
| General Use Range | Various | 100 nM - 25 µM | Varies by experiment | [4] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing rapamycin stock and working solutions for cell culture experiments.
Materials
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes
-
Sterile pipettes and tips
-
Vortex mixer
-
Water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
-
Calculation: To prepare a 10 mM stock solution, use the molecular weight of rapamycin (914.17 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you will need 9.14 mg of rapamycin powder.[1]
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to the rapamycin powder. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until all the rapamycin powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid degradation from repeated freeze-thaw cycles.[1][2] Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of Rapamycin Working Solution for Cell Culture
-
Determine Final Concentration: Based on your experimental design and cell line, decide on the final working concentration of rapamycin.[1] Refer to Table 2 for guidance.
-
Thaw Stock Solution: Remove one aliquot of the 10 mM rapamycin stock solution from the freezer and allow it to thaw at room temperature.
-
Serial Dilution (if necessary): For very low working concentrations (e.g., in the nM range), it is advisable to perform an intermediate dilution of the stock solution in sterile cell culture medium or DMSO to ensure accurate pipetting.[1]
-
Final Dilution in Culture Medium: Directly add the appropriate volume of the rapamycin stock solution (or intermediate dilution) to the pre-warmed cell culture medium.
-
Example: To prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.
-
Pro-Tip: To prevent precipitation, add the cell culture medium to the tube containing the rapamycin aliquot, rather than adding the small volume of rapamycin directly to the large volume of medium.[10]
-
-
Mixing: Gently mix the medium containing rapamycin by swirling or inverting the flask/tube to ensure a homogenous solution before adding it to your cells.[1]
Visualized Workflows and Pathways
Rapamycin Solution Preparation Workflow
Caption: Workflow for preparing Rapamycin solutions.
Simplified mTOR Signaling Pathway and Rapamycin Inhibition
Caption: Rapamycin inhibits mTORC1 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 3. Rapamycin | mTOR | Tocris Bioscience [tocris.com]
- 4. invivogen.com [invivogen.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Effective Concentration of Rapamycin for In Vitro Experiments: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin (B549165), a macrolide compound, is a highly specific and potent allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] The mTOR signaling pathway integrates intracellular and extracellular signals, and its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and age-related conditions.[2] Rapamycin exerts its inhibitory effect by forming a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[1] mTORC1 is a key regulator of protein synthesis and cell growth, while mTOR Complex 2 (mTORC2), which is generally less sensitive to acute rapamycin treatment, is involved in cell survival and cytoskeletal organization.[3][4]
These application notes provide a comprehensive guide to determining and utilizing the effective concentration of rapamycin for in vitro experiments. This includes a summary of effective concentrations in various cell lines and assays, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Effective Concentrations of Rapamycin
The optimal concentration of rapamycin is highly dependent on the cell type, the specific biological process being investigated, and the duration of treatment. A dose-response curve is recommended to determine the optimal concentration for specific experimental conditions. The following tables summarize effective rapamycin concentrations from various in vitro studies.
Table 1: Inhibition of Cell Viability and Proliferation
| Cell Type | Assay | Concentration Range | IC50 | Treatment Duration | Observed Effect |
| Glioblastoma Cells (U87-MG) | Cell Counting | 100 nM | ~1 µM | 72 hours | Dose-dependent inhibition of cell viability.[5] |
| Glioblastoma Cells (T98G) | Cell Counting | 2 nM - >25 µM | 2 nM | 72 hours | Dose-dependent inhibition of cell viability.[5] |
| Glioblastoma Cells (U87, LN-229, LN-18) | Trypan Blue Staining | 0.1, 1, 10 nmol/L | Not Specified | 24, 48, 72 hours | Inhibition of cell proliferation.[6] |
| Breast Cancer Cells (MCF7) | Not Specified | Not Specified | 20 nM | Not Specified | Suppression of cell proliferation.[7][8] |
| Breast Cancer Cells (MDA-MB-231) | Not Specified | Not Specified | 10 µM | Not Specified | Suppression of cell proliferation.[7][8] |
| Oral Cancer Cells (Ca9-22) | MTT Assay | 0.1 - 100 µM | ~15 µM | 24 hours | Dose-dependent inhibition of cell viability.[9] |
| Melanoma Cells (M14) | Not Specified | 10, 50, 100 nmol/l | Not Specified | Not Specified | Concentration-dependent inhibition of proliferation.[10] |
| Human Venous Malformation Endothelial Cells | MTT Assay | 1, 10, 100, 1000 ng/mL | Not Specified | 24, 48, 72 hours | Concentration- and time-dependent inhibition of proliferation.[11] |
| Urothelial Carcinoma Cells (J82, T24, RT4) | BrdU Labeling | 1 nmol/L | Not Specified | 36 hours | Significant reduction in cell proliferation.[12] |
| Urothelial Carcinoma Cells (UMUC3) | BrdU Labeling | 10 nmol/L | Not Specified | 36 hours | Significant reduction in cell proliferation.[12] |
| HeLa Cells (Hypoxia) | MTT Assay | 100, 200, 400 nM | Not Specified | 48 hours | Significant reduction in cell viability.[13] |
| Primary Human Dermal Fibroblasts | Cell Counting | 500 nM | Not Specified | 48 - 216 hours | Increased cell doubling time.[14] |
Table 2: Inhibition of mTOR Signaling Pathway
| Cell Type | Assay | Concentration | Treatment Duration | Target Protein | Observed Effect |
| HEK293 Cells | In vitro Kinase Assay | ~0.1 nM (IC50) | Not Specified | mTOR | Inhibition of endogenous mTOR activity.[5] |
| Breast Cancer Cells (MCF7) | Western Blot | 0.5 nM (IC50) | Not Specified | p-S6 Kinase | Suppression of S6 kinase phosphorylation.[7] |
| Breast Cancer Cells (MDA-MB-231) | Western Blot | 20 nM (IC50) | Not Specified | p-S6 Kinase | Suppression of S6 kinase phosphorylation.[7] |
| Glioblastoma Cells | Western Blot | 0.1, 1, 10 nmol/L | 24 hours | p70S6K | Reduction in p70S6K levels.[6] |
| Urothelial Carcinoma Cells (T24, UMUC3) | Western Blot | 1 pM - 1 µmol/L | Not Specified | p-S6K, p-S6 | Reduction in phosphorylation levels at low doses.[12] |
| HeLa Cells | Western Blot | 0.1, 1, 5 µM | 5 hours | p-S6 Ribosomal Protein | Inhibition of S6Rp phosphorylation.[15] |
Table 3: Induction of Autophagy
| Cell Type | Assay | Concentration | Treatment Duration | Observed Effect |
| Melanoma Cells (M14) | MDC Staining, LC3B Staining, TEM | 10, 50, 100 nmol/l | 24 hours | Concentration-dependent induction of autophagy.[10] |
| Oral Cancer Cells (Ca9-22) | Autophagy Assay | 10, 20 µM | 24 hours | Significant increase in autophagic cell death.[9] |
| HeLa Cells | GFP-LC3 Puncta Formation | 1, 5 µM | 5 hours | Significant increase in the number of GFP-LC3 puncta.[15] |
| RAW 264.7 Cells | MDC Staining, Western Blot (LC3-II) | 10 - 50 µg/ml | 2 hours | Concentration-dependent increase in autophagosome formation.[16] |
| Human iPSCs | Western Blot (LC3B-II/I) | 1 - 300 nM | 1 - 9 days | Dose- and time-dependent upregulation of autophagy.[17] |
| Neuroblastoma (NB) Cells | Western Blot | 20 µM | 24 hours | Increased Beclin-1 and LC3-II/LC3-I ratio; decreased p62.[18] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of rapamycin on cultured cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Rapamycin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[19] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]
-
Rapamycin Treatment: Prepare serial dilutions of rapamycin in culture medium from the stock solution.[19] Remove the existing medium and add 100 µL of the rapamycin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest rapamycin concentration) and an untreated control.[19]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[19]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14][20]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.[14] Plot the cell viability against the rapamycin concentration to determine the IC50 value.[19]
Protocol 2: Western Blot for mTOR Pathway Inhibition
This protocol assesses the effect of rapamycin on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cells treated with rapamycin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-S6, anti-S6, anti-β-actin)[12][21]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the rapamycin-treated and control cells with ice-cold RIPA buffer.[19] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[19]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.[14]
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[19]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.[19]
Protocol 3: Autophagy Induction Assay (LC3-II Turnover)
This protocol measures the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blot.
Materials:
-
Same as Protocol 2, with the addition of:
-
Primary antibody against LC3B
Procedure:
-
Cell Treatment: Treat cells with various concentrations of rapamycin for the desired time. A vehicle control (DMSO) should be included.
-
Protein Extraction, Quantification, SDS-PAGE, and Transfer: Follow steps 1-4 from Protocol 2.
-
Blocking and Antibody Incubation: Follow steps 5-9 from Protocol 2, using a primary antibody specific for LC3B.
-
Detection and Analysis: Detect the bands for both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). The ratio of LC3-II to LC3-I or to a loading control is used as an indicator of autophagy induction.[18] An increase in this ratio suggests an increase in autophagosome formation.
Mandatory Visualization
Caption: Simplified mTORC1 signaling pathway and its inhibition by rapamycin.
Caption: General experimental workflow for determining the effective concentration of rapamycin.
Caption: Logical relationship between rapamycin concentration and its cellular effects.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. raybiotech.com [raybiotech.com]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rapamycin Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] Its central role in the mTOR signaling pathway has established it as an invaluable tool in diverse research areas, including aging, cancer, and immunology.[1] The efficacy of rapamycin in preclinical mouse models is critically dependent on the dosage, route of administration, and formulation. These application notes provide detailed protocols and compiled data to guide researchers in the design and execution of in vivo studies using rapamycin.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data on rapamycin dosage, administration routes, and resulting pharmacokinetics in mouse models, compiled from various studies.
Table 1: Rapamycin Dosage and Administration in Mouse Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Intraperitoneal (IP) Injection | 1.5 - 8 mg/kg | Daily or intermittent (e.g., 3 times/week) | DMSO then PBS; 5% PEG 400 & 5% Tween 80 in sterile water; 10% PEG 400 & 10% Tween 80 in ddH2O | High bioavailability and rapid peak levels.[2] Can cause peritoneal irritation. Effective in preventing weight gain on a high-fat diet.[3] | [2][3][4] |
| Oral Gavage | 0.5 - 8 mg/kg | Daily | 0.5% methylcellulose (B11928114); 0.2% carboxymethyl cellulose (B213188) & 0.25% polysorbate-80; Nanoformulated micelles (Rapatar) | Lower bioavailability compared to IP injection.[3] Allows for precise dosing.[2] | [1][2][3] |
| Dietary (in food) | 14 - 378 ppm (mg/kg of food) | Continuous | Microencapsulated in food | Non-invasive, suitable for long-term studies.[2] Less control over individual daily dosage. Dose-dependent increase in lifespan.[4] | [2][4] |
| Dietary (in drinking water) | 40 µg/ml | Continuous (water replaced every 48h) | Ethanol (vehicle) | Administration to dams can deliver rapamycin to pups. Achieved blood concentrations of ~10 ng/ml in dams. |
Table 2: Comparative Pharmacokinetics of Rapamycin in Mice
| Administration Route | Dose | Peak Concentration (Cmax) | Time to Peak (Tmax) | Half-Life (t1/2) | Bioavailability (F) | References |
| Intravenous (IV) | 0.4 mg/kg | 958 ng/mL | 0.04 hr | 6.4 hr | 100% | [5] |
| Intraperitoneal (IP) Injection | 2 mg/kg | High peak systemic levels | Rapid | ~15 hours | High | [3][6] |
| Oral Gavage (PO) | 4 mg/kg (Rapatar) | 656 ng/mL | 0.25 hr | N/A | 12% | [5] |
| Dietary (in food) | 14 ppm | ~7 ng/mL (females), ~6 ng/mL (males) | Continuous | N/A | Lower than IP | |
| Dietary (in food) | 42 ppm | ~80 ng/mL (females), ~23 ng/mL (males) | Continuous | N/A | Lower than IP | |
| Dietary (in food) | 126 ppm | Linear increase from 14 and 42 ppm | Continuous | N/A | Lower than IP | [1] |
Note: Pharmacokinetic parameters can vary significantly based on mouse strain, sex, age, and specific formulation of rapamycin used.
Signaling Pathway
The primary mechanism of action of rapamycin is the inhibition of the mTORC1 complex.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection
This method ensures high bioavailability and rapid peak blood concentrations of rapamycin.[2]
Materials:
-
Rapamycin powder
-
100% Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH2O) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation (50 mg/mL):
-
Vehicle Preparation (e.g., 5% PEG 400, 5% Tween 80):
-
Prepare a vehicle solution of 5% PEG 400 and 5% Tween 80 in sterile water.[2]
-
-
Working Solution Preparation (e.g., 1 mg/mL):
-
On the day of injection, thaw an aliquot of the rapamycin stock solution.[1]
-
To prepare the working solution, dilute the stock solution in the vehicle. For a 1 mg/mL final concentration, you can mix 200 µL of the 50 mg/mL stock with 5 mL of 10% PEG 400 and 5 mL of 10% Tween 80, then bring the final volume to 10 mL with sterile water.[2]
-
Vortex the solution until it is clear and homogenous.
-
Sterile-filter the final working solution using a 0.22 µm syringe filter.[2]
-
-
Administration:
-
Weigh the mouse to determine the correct injection volume (typically 5-10 µL/g of body weight).[2]
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse with its head slightly lower than its body.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Inject the rapamycin solution slowly.[2]
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 2: Oral Gavage
This method allows for precise oral dosing, though with lower bioavailability than IP injection.[2][3]
Materials:
-
Rapamycin powder
-
Vehicle solution (e.g., 0.5% methylcellulose or 0.2% carboxymethylcellulose with 0.25% polysorbate-80)[1]
-
Sterile water
-
Mortar and pestle or homogenizer
-
Oral gavage needles (straight or curved)
Procedure:
-
Vehicle Preparation (e.g., 0.5% methylcellulose):
-
Dissolve 0.5 g of methylcellulose in 100 mL of sterile water.[1]
-
-
Rapamycin Suspension Preparation:
-
Administration:
-
Weigh the mouse to calculate the required dose. The maximum recommended gavage volume for a mouse is 10 mL/kg.[2]
-
Measure the appropriate length for the gavage needle (from the tip of the mouse's nose to the last rib).
-
Properly restrain the mouse.
-
Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus. The needle should pass smoothly without resistance.
-
Slowly administer the rapamycin suspension.[2]
-
Gently remove the gavage needle and return the mouse to its cage, monitoring for any signs of distress.
-
Protocol 3: Dietary Administration
This non-invasive method is ideal for long-term studies, often utilizing microencapsulated rapamycin for stability.[2]
Materials:
-
Microencapsulated rapamycin
-
Standard rodent chow (powdered or pelleted)
-
Food mixer
Procedure:
-
Diet Preparation:
-
Calculate the amount of microencapsulated rapamycin needed to achieve the desired concentration in the chow (e.g., 14 ppm).
-
If using pelleted chow, grind it into a powder.
-
Thoroughly mix the powdered chow with the microencapsulated rapamycin in a food mixer to ensure homogenous distribution.[4]
-
Prepare a control diet using the same procedure but with empty microcapsules.[4]
-
The prepared chow can be re-pelleted or provided as a powder.
-
Store the prepared chow at -20°C to maintain stability.[2]
-
-
Administration:
Considerations and Troubleshooting
-
Solubility: Rapamycin is poorly soluble in aqueous solutions. Ensure the use of appropriate vehicles and complete dissolution of the compound.[2]
-
Stability: Rapamycin can be unstable in aqueous environments. Prepare fresh working solutions regularly and store stock solutions and medicated chow appropriately.[2]
-
Side Effects: Common side effects in mice, particularly at higher doses, include weight loss and impaired glucose metabolism.[2] Regular monitoring of body weight and, if relevant to the study, glucose tolerance is recommended. Intermittent dosing schedules may help mitigate some of these side effects.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weekly administration of rapamycin improves survival and biomarkers in obese male mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic oral rapamycin decreases adiposity, hepatic triglycerides, and insulin resistance in male mice fed a diet high in sucrose and saturated fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing Autophagy in Cellular Models Using Rapamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing rapamycin (B549165) to induce autophagy in cultured cells. Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR), a key negative regulator of the autophagic process.[1][2] Inhibition of mTOR signaling mimics cellular starvation, leading to the initiation of autophagy, a catabolic process involving the sequestration and degradation of cellular components within autophagosomes. This document outlines the underlying signaling pathway, experimental workflows, and detailed protocols for monitoring rapamycin-induced autophagy.
mTOR Signaling and Autophagy Induction
Rapamycin exerts its effect by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds directly to the mTOR kinase, specifically within the mTOR complex 1 (mTORC1).[3] This interaction allosterically inhibits mTORC1 activity, preventing the phosphorylation of its downstream targets that normally suppress autophagy. De-repression of the ULK1 complex and other autophagy-related (Atg) proteins initiates the formation of the phagophore, the precursor to the autophagosome.
Caption: Rapamycin-mediated inhibition of mTORC1 and subsequent induction of autophagy.
Experimental Workflow for Assessing Rapamycin-Induced Autophagy
A typical workflow for investigating the effects of rapamycin on autophagy involves cell culture, treatment with rapamycin, and subsequent analysis using various biochemical and imaging techniques to detect and quantify autophagosome formation and flux.
Caption: General experimental workflow for studying rapamycin-induced autophagy.
Quantitative Data Summary
The optimal concentration and duration of rapamycin treatment for inducing autophagy are cell-type dependent.[4] The following tables summarize effective concentrations and incubation times from various studies.
Table 1: Effective Rapamycin Concentrations for Autophagy Induction
| Cell Line | Concentration Range | Notes | Reference(s) |
| HeLa | 0.1 - 5 µM | Time and concentration-dependent increase in LC3-II.[5][6] | [5][6] |
| M14 (Melanoma) | 10 - 100 nM | Concentration-dependent increase in autophagosomes.[7] | [7] |
| Mouse Schwann Cells | 10 - 500 nM | Dose-dependent dephosphorylation of S6 and LC3 lipidation.[8] | [8] |
| Human iPSCs | 100 - 300 nM | Maximal increase in LC3B-II observed at 200 nM.[9] | [9] |
| Neuroblastoma (SK-N-SH, SH-SY5Y) | 10 - 40 µM | Inhibition of proliferation and induction of autophagy.[10] | [10] |
Table 2: Effective Incubation Times for Rapamycin-Induced Autophagy
| Cell Line | Incubation Time | Notes | Reference(s) |
| HeLa | 2 - 7 hours | Time-dependent increase in LC3-II levels.[5] | [5] |
| M14 (Melanoma) | 24 hours | Observation of autophagosomes by various methods.[7] | [7] |
| Mouse Schwann Cells | 2 - 48 hours | Sustained autophagy activation for at least 48 hours.[8] | [8] |
| Human iPSCs | 1 - 9 days | Time-course dependent activation of autophagy.[9] | [9] |
| Neuroblastoma (SK-N-SH, SH-SY5Y) | 12 - 36 hours | Time-dependent inhibition of cell proliferation.[10] | [10] |
Experimental Protocols
Protocol 1: General Induction of Autophagy with Rapamycin
This protocol provides a general guideline for treating cultured cells with rapamycin to induce autophagy.[4]
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Rapamycin (e.g., Sigma-Aldrich, R8781)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cultured cells of interest
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to reach 60-70% confluency.[4]
-
Rapamycin Stock Solution: Prepare a high-concentration stock solution of rapamycin (e.g., 1 mM) in DMSO and store aliquots at -20°C or -80°C.[4] It is advisable to avoid repeated freeze-thaw cycles.[4]
-
Treatment Preparation: Thaw an aliquot of the rapamycin stock solution and dilute it to the desired final concentration in pre-warmed complete cell culture medium. Always prepare a vehicle control with an equivalent volume of DMSO.[4]
-
Cell Treatment: Remove the existing medium, wash the cells once with PBS, and add the medium containing rapamycin or the vehicle control.[4]
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 24 hours). The incubation time and rapamycin concentration should be optimized for each cell line and experimental goal.[4]
-
Cell Harvesting: Following incubation, cells can be harvested for downstream analysis such as Western blotting or fluorescence microscopy.[4]
Protocol 2: Western Blot Analysis of LC3-II
This is a widely used method to monitor autophagy by detecting the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).[4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3 (e.g., Novus Biologicals, NB100-2220)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: After rapamycin treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the LC3-II band relative to a loading control (e.g., actin or GAPDH) is indicative of increased autophagosome formation.
Note on Autophagic Flux: To ensure that the accumulation of LC3-II is due to increased autophagosome formation rather than a blockage in lysosomal degradation, an autophagic flux assay is recommended.[4][11] This is typically performed by comparing rapamycin treatment in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.[11][12]
Protocol 3: Fluorescence Microscopy of GFP-LC3 Puncta
This method allows for the visualization and quantification of autophagosomes in living or fixed cells.[13][14]
Materials:
-
Cells stably or transiently expressing a GFP-LC3 fusion protein
-
Culture plates or coverslips suitable for microscopy
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding and Treatment: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips and treat with rapamycin as described in Protocol 1.
-
Fixation (for fixed-cell imaging): After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[7]
-
Imaging: Acquire images using a fluorescence or confocal microscope. Autophagosomes will appear as distinct green fluorescent puncta within the cytoplasm.[15]
-
Quantification: The number of GFP-LC3 puncta per cell can be quantified to assess the level of autophagy induction.[16] An increase in the number of puncta per cell in rapamycin-treated cells compared to control cells indicates autophagy induction.
Protocol 4: Electron Microscopy for Autophagosome Visualization
Transmission electron microscopy (TEM) is the gold standard for unequivocally identifying autophagosomes based on their characteristic double-membrane structure.[15][17][18]
Materials:
-
Fixatives (e.g., glutaraldehyde, paraformaldehyde)
-
Embedding resin
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
Procedure:
-
Cell Fixation and Processing: After rapamycin treatment, fix the cells in a suitable fixative (e.g., 4% paraformaldehyde) and process them for electron microscopy, which includes dehydration, and embedding in resin.[17]
-
Sectioning and Staining: Cut ultrathin sections (60-90 nm) and stain them with uranyl acetate and lead citrate.[17]
-
Imaging: Observe the sections under a transmission electron microscope. Look for double-membraned vesicles containing cytoplasmic material, which are characteristic of autophagosomes.[17][19]
Note: While TEM provides detailed morphological information, it is a low-throughput technique and quantification can be challenging.[15]
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing mTOR Signaling and Autophagy in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 16. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunogold Electron Microscopy of the Autophagosome Marker LC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Rapamycin Treatment in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing rapamycin (B549165) in in vitro cancer cell line studies. This document outlines typical treatment durations, effective concentrations, and detailed protocols for key experimental assays.
Introduction
Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, and survival.[1] It achieves this by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[3][4][5][6] Rapamycin and its analogs (rapalogs) are extensively used in cancer research to probe the role of mTOR signaling and to evaluate its potential as an anticancer agent.
Data Presentation: Rapamycin Treatment Parameters in Cancer Cell Line Studies
The following table summarizes the quantitative data on rapamycin treatment duration and concentration from various studies on different cancer cell lines. This information can serve as a starting point for designing new experiments.
| Cancer Type | Cell Line(s) | Rapamycin Concentration | Treatment Duration | Observed Effects | Reference(s) |
| Oral Cancer | Ca9-22 | 0.1 µM - 100 µM | 24 hours | Inhibition of cell proliferation, induction of apoptosis and autophagy.[7][8] | [7][8] |
| Breast Cancer | MCF-7 | IC50: 75µg/ml | 72 hours | Inhibition of cell growth, induction of apoptosis.[9] | [9] |
| Breast Cancer | MDA-MB-231 | 20 µM | 4 hours (for PARP cleavage), 24 hours (for viability) | Induction of apoptosis, G1 cell cycle arrest.[10] | [10] |
| Lung Cancer | Four lung cancer cell lines | 12.5 nM, 25 nM, 50 nM, 100 nM | 24 hours | Growth inhibition.[11] | [11] |
| Prostate Cancer | 22RV1, DU145, PC3, LNCaP | Increasing concentrations | 72 hours | Decreased cell viability.[12][13] | [12][13] |
| Prostate Cancer | LNCaP, 22RV1, PC3, DU145 | 20 nM, 20 µM | Not specified | Reduction in cyclin D1 protein levels.[13] | [13] |
| Cervical Cancer | HeLa | 100 nM, 200 nM, 400 nM | 48 hours | Reduced cell viability, induction of autophagy and apoptosis.[14] | [14] |
| Glioma | 9L | 0.01 µg/mL - 10 µg/mL | Not specified | Inhibition of cell growth and proliferation.[15] | [15] |
| Various | PC12, NRK, COS-7, CSM-14, HeLa, T47D | 0.2 µg/ml | 48 - 72 hours (pre-treatment) | Protection against pro-apoptotic insults.[16] | [16] |
| Lung Cancer | A549 | Chronic exposure (6 months) | Continuous | Development of rapamycin resistance.[17] | [17] |
Signaling Pathway
The diagram below illustrates the central role of mTOR in cell signaling and the mechanism of action of rapamycin. Growth factors activate the PI3K/AKT pathway, which in turn activates mTORC1.[3] mTORC1 then promotes protein synthesis, cell growth, and proliferation by phosphorylating key downstream targets like S6K1 and 4E-BP1.[4] Rapamycin, by inhibiting mTORC1, effectively blocks these processes.[6]
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Experimental Workflow
A typical workflow for investigating the effects of rapamycin on cancer cell lines is depicted below. The process begins with cell seeding, followed by rapamycin treatment at various concentrations and for different durations. Subsequently, a range of assays can be performed to assess the cellular response.
Caption: General experimental workflow for studying Rapamycin's effects.
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[1]
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 9.14 mg of rapamycin (Molecular Weight: 914.17 g/mol ) in 1 mL of DMSO.[1]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][18]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the rapamycin stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.[1]
-
Important: Add the cell culture medium to the rapamycin stock solution, not the other way around, to minimize precipitation.[19]
-
Gently mix the working solution before adding it to the cells.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of rapamycin on cancer cells.[20]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Rapamycin working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[20]
-
Rapamycin Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of rapamycin. Include a vehicle control (medium with the same concentration of DMSO as the highest rapamycin concentration).[20]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[12][13][20]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against rapamycin concentration to determine the IC50 value.[20]
Protocol 3: Western Blot Analysis for mTOR Pathway Activation
This protocol assesses the effect of rapamycin on the phosphorylation status of key proteins in the mTOR signaling pathway.[20]
Materials:
-
Cancer cells treated with rapamycin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-S6K1, anti-phospho-4E-BP1, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the rapamycin-treated and control cells with ice-cold RIPA buffer.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein phosphorylation.[20]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of rapamycin on cell cycle progression.[20]
Materials:
-
Cancer cells treated with rapamycin
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 15-30 minutes.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure DNA content based on PI fluorescence intensity.[20]
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
Conclusion
Rapamycin is a valuable tool for investigating the role of the mTOR pathway in cancer biology. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments exploring the therapeutic potential of rapamycin and other mTOR inhibitors in various cancer models. The optimal treatment duration and concentration will vary depending on the specific cancer cell line and the experimental endpoint. Therefore, it is crucial to perform dose-response and time-course experiments to determine the ideal conditions for each specific study.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mTOR signaling and drug development in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 9. Assessment of Rapamycin effect on apoptosis in MCF-7 breast cancer cell line [journals.ekb.eg]
- 10. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin potentiates cytotoxicity by docetaxel possibly through downregulation of Survivin in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin inhibits prostate cancer cell growth through cyclin D1 and enhances the cytotoxic efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Local delivery of rapamycin: a toxicity and efficacy study in an experimental malignant glioma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Rapamycin in Combination with Kinase Inhibitors for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a common feature in a multitude of human cancers, making it a prime target for therapeutic intervention. Rapamycin, and its analogs (rapalogs), are allosteric inhibitors of mTOR complex 1 (mTORC1). While promising, their clinical efficacy as monotherapy has been modest. A primary mechanism limiting their effectiveness is the activation of feedback loops, most notably the PI3K/Akt pathway, which promotes cell survival and proliferation, thereby counteracting the inhibitory effects of rapamycin.
Recent research has focused on combination therapies to overcome these resistance mechanisms and enhance the anti-tumor activity of rapamycin. By co-administering rapamycin with other kinase inhibitors that target these feedback pathways or other critical signaling nodes, a synergistic effect can be achieved, leading to more profound and durable therapeutic responses. This document provides detailed application notes and protocols for studying the combination of rapamycin with various classes of kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR), the MAPK/MEK pathway, the PI3K/Akt pathway, and cyclin-dependent kinases 4 and 6 (CDK4/6).
I. Synergistic Effects of Rapamycin with Kinase Inhibitors: Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, demonstrating the synergistic anti-proliferative effects of combining rapamycin with various kinase inhibitors across different cancer cell lines.
Table 1: Combination of Rapamycin and EGFR Inhibitors (Erlotinib)
| Cell Line | Cancer Type | Rapamycin IC50 (nM) | Erlotinib IC50 (µM) | Combination Effect | Reference |
| H358 | Non-Small Cell Lung | >100 | >10 | Synergistic Growth Inhibition | [1] |
| BxPC3 | Pancreatic | ~1 | >10 | Synergistic Growth Inhibition | [1] |
| HCT116 | Colon | ~1 | >10 | Synergistic Growth Inhibition | [1] |
Table 2: Combination of Rapamycin and MEK Inhibitors (U0126)
| Cell Line | Cancer Type | Rapamycin (µM) | U0126 (µM) | % Cell Proliferation (Combination) | Reference |
| Nara-H | Malignant Fibrous Histiocytoma | 40 | 50 | Significantly lower than single agents | [2] |
Table 3: Combination of Rapamycin and PI3K/mTOR Inhibitors (PI-103)
| Cell Line | Cancer Type | Rapamycin IC50 (nM) | PI-103 IC50 (nM) | Combination Index (CI) | Reference |
| Skov-3 | Ovarian | ~1 | ~400 | <1 (Synergistic) | |
| Ovcar-3 | Ovarian | ~1 | ~400 | <1 (Synergistic) |
Table 4: Combination of Rapamycin and CDK4/6 Inhibitors (Palbociclib)
| Cell Line | Cancer Type | Combination Treatment | Combination Index (CI) | Effect | Reference |
| SNU398 | Hepatocellular Carcinoma | Fixed ratio | <1 | Synergistic growth inhibition | |
| HuH7 | Hepatocellular Carcinoma | Fixed ratio | <1 | Synergistic growth inhibition |
Table 5: Combination of Rapamycin and Src Kinase Inhibitors (Dasatinib)
| Cell Line | Cancer Type | Rapamycin (nM) | Dasatinib (nM) | Effect on Cell Number | Reference |
| A549 | Non-Small Cell Lung | 100 | 10 | Significant decrease vs. single agents | [3] |
| NCI-H1703 | Non-Small Cell Lung | 100 | 10 | Significant decrease vs. single agents | [3] |
| NCI-H460 | Non-Small Cell Lung | 100 | 10 | Significant decrease vs. single agents | [3] |
II. Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between rapamycin and other kinase inhibitors stems from the intricate network of signaling pathways that regulate cell growth and survival. Rapamycin's inhibition of mTORC1 can lead to the feedback activation of other pro-survival pathways, which can be effectively blocked by the combination agent.
A. Rapamycin and EGFR Inhibitors
Inhibition of mTORC1 by rapamycin can lead to a feedback activation of the PI3K/Akt pathway. EGFR inhibitors, such as erlotinib, can block signaling upstream of PI3K/Akt, thus preventing this feedback activation and leading to a more complete shutdown of pro-survival signaling.
References
- 1. phcogj.com [phcogj.com]
- 2. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin Enhances the Anti-Cancer Effect of Dasatinib by Suppressing Src/PI3K/mTOR Pathway in NSCLC Cells | PLOS One [journals.plos.org]
Proper Storage and Handling of Rapamycin: Application Notes and Protocols for Laboratory Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and survival.[1] It functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2] Due to its critical role in cell signaling, rapamycin is widely used in laboratory experiments to study cellular processes such as autophagy, cell cycle progression, and apoptosis.[1][3] This document provides detailed application notes and protocols for the proper storage, handling, and use of rapamycin in a laboratory setting to ensure experimental reproducibility and personnel safety.
Data Presentation
Table 1: Chemical and Physical Properties of Rapamycin
| Property | Value |
| Molecular Formula | C₅₁H₇₉NO₁₃ |
| Molecular Weight | 914.17 g/mol [1] |
| Appearance | White to off-white crystalline solid[4] |
| Melting Point | 183-185°C[4] |
| Solubility | Soluble in DMSO (≥100 mg/mL), ethanol (B145695) (≥50 mg/mL), methanol, and chloroform.[1][4][5] Very slightly soluble in water.[4][5] |
Table 2: Recommended Storage Conditions for Rapamycin
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C[1][2] | Up to 3 years[1][2] | Store in a dry, dark place.[4] |
| Stock Solution (in DMSO or Ethanol) | -20°C or -80°C[1][6] | Up to 3 months at -20°C[1][4] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Table 3: Recommended Working Concentrations for Cell Culture Experiments
| Application | Cell Line Example | Working Concentration | Incubation Time |
| mTOR Inhibition | HEK293 | ~0.1 nM (IC₅₀)[1] | Varies |
| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM)[1] | Varies |
| General Cell Culture | Various | 10-100 nM[7][8] | Varies |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock Solution (10 mM in DMSO)
Materials:
-
Rapamycin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Calculate the required amount of rapamycin: To prepare a 10 mM stock solution, use the molecular weight of rapamycin (914.17 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you will need 9.14 mg of rapamycin.[1]
-
Weigh the rapamycin powder: In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.[1]
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the rapamycin powder. For the example above, add 1 mL of DMSO.[1]
-
Ensure complete dissolution: Vortex the solution thoroughly until all the rapamycin powder is completely dissolved.[1] Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[1]
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: General Protocol for Rapamycin Treatment in Cell Culture
Materials:
-
Cells of interest cultured in appropriate medium
-
Rapamycin stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final working concentration: Based on your experimental design and cell line, decide on the final concentration of rapamycin to be used.[1] Refer to Table 3 for general guidance.
-
Thaw a stock solution aliquot: Remove one aliquot of the rapamycin stock solution from the freezer and allow it to thaw at room temperature.[1]
-
Prepare a working solution (optional but recommended): To ensure accurate dilution, it is often best to prepare an intermediate dilution of the stock solution in cell culture medium.
-
Dilute to the final working concentration: Directly add the appropriate volume of the rapamycin stock solution (or intermediate dilution) to the pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution.[1]
-
Mix thoroughly: Gently mix the medium containing rapamycin by swirling or inverting the flask to ensure a homogenous solution before adding it to your cells.[1]
-
Treat cells: Remove the existing medium from your cultured cells and replace it with the rapamycin-containing medium.
-
Incubate: Incubate the cells for the desired period according to your experimental protocol.
Safety and Handling Precautions
Rapamycin is a potent compound and should be handled with care.[6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling rapamycin powder or solutions.[10][11]
-
Engineering Controls: Handle rapamycin powder in a chemical fume hood to avoid inhalation of dust.[6][10]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[11] Clean the spill area with soap and water.[9]
-
Waste Disposal: Dispose of all rapamycin-contaminated materials, including tips, tubes, and media, as hazardous chemical waste according to your institution's guidelines.[10][11]
-
Health Hazards: Rapamycin is suspected of causing genetic defects and may damage fertility or the unborn child.[9] It can also cause damage to the immune system.[9] Avoid inhalation, ingestion, and skin/eye contact.[6]
Mandatory Visualization
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin.
Caption: A general experimental workflow for using rapamycin in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Rapamycin | 53123-88-9 [chemicalbook.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ubpbio.com [ubpbio.com]
- 7. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. umdearborn.edu [umdearborn.edu]
Application Notes: Detecting mTOR Pathway Inhibition by Rapamycin using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] The mTOR pathway is frequently dysregulated in various diseases, including cancer, making it a prime target for therapeutic intervention.[2] Rapamycin, a macrolide compound, is a well-established inhibitor of mTOR complex 1 (mTORC1).[3] It achieves this by forming a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity.[3]
Western blotting is a powerful and widely used technique to assess the inhibition of the mTOR pathway.[3][4] This method allows for the specific detection and quantification of key proteins and their phosphorylation status within the mTOR signaling cascade. A decrease in the phosphorylation of downstream mTORC1 substrates, such as p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), serves as a reliable indicator of rapamycin's inhibitory effect.[4][5]
These application notes provide a detailed protocol for utilizing Western blot to monitor the inhibition of the mTOR pathway following rapamycin treatment in cultured cells.
mTOR Signaling Pathway and Rapamycin's Mechanism of Action
The mTOR protein is a core component of two distinct multi-protein complexes: mTORC1 and mTORC2.[1] mTORC1 is sensitive to rapamycin and plays a crucial role in regulating protein synthesis and cell growth by phosphorylating key substrates like S6K and 4E-BP1.[6] In contrast, mTORC2 is generally considered rapamycin-insensitive, although prolonged exposure to rapamycin can inhibit its assembly and function in some cell types.[7] mTORC2 is involved in cell survival and cytoskeletal organization.[8]
Caption: The mTORC1 signaling pathway and the inhibitory action of rapamycin.
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the effect of rapamycin on the mTOR pathway.
Table 1: Dose-Dependent Inhibition of p70 S6K Phosphorylation by Rapamycin
| Rapamycin Concentration (nM) | Normalized p-p70S6K (Thr389) Levels (Arbitrary Units) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.65 |
| 10 | 0.25 |
| 100 | 0.05 |
| 1000 | 0.02 |
Data is presented as the mean of three independent experiments. Levels of phosphorylated p70 S6K are normalized to total p70 S6K and then to the vehicle-treated control.
Table 2: Time-Course of mTORC1 Inhibition by Rapamycin (100 nM)
| Treatment Time (hours) | Normalized p-4E-BP1 (Thr37/46) Levels (Arbitrary Units) |
| 0 | 1.00 |
| 1 | 0.45 |
| 3 | 0.15 |
| 6 | 0.10 |
| 24 | 0.08 |
Data represents the mean of three independent experiments. Phosphorylated 4E-BP1 levels are normalized to total 4E-BP1 and then to the 0-hour time point.
Experimental Protocols
A generalized workflow for a Western blot experiment to detect mTOR pathway inhibition is depicted below.
Caption: Experimental workflow for Western blot analysis of mTOR pathway inhibition.
Protocol 1: Cell Culture and Rapamycin Treatment
-
Cell Seeding: Plate cells at a suitable density in multi-well plates or flasks to achieve 70-80% confluency at the time of treatment.
-
Rapamycin Preparation: Prepare a stock solution of rapamycin in DMSO (e.g., 10 mM).[9] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1-1000 nM).[10][11] Always include a vehicle control (DMSO) at the same final concentration as the highest rapamycin dose.
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of rapamycin or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell line and experimental goals.[7]
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
-
Protocol 3: Western Blotting
-
Sample Preparation:
-
Mix the protein lysates with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Verify the transfer efficiency by visualizing the pre-stained ladder on the membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[12]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12] Refer to Table 3 for recommended antibodies and dilutions.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., GAPDH or β-actin).
-
Table 3: Recommended Antibodies for mTOR Pathway Western Blot Analysis
| Target Protein | Phosphorylation Site | Host Species | Recommended Dilution | Supplier (Example) |
| mTOR | - | Rabbit | 1:1000 | Cell Signaling Technology |
| p-mTOR | Ser2448 | Rabbit | 1:1000 | Cell Signaling Technology |
| p70 S6 Kinase | - | Rabbit | 1:1000 | Cell Signaling Technology |
| p-p70 S6 Kinase | Thr389 | Rabbit | 1:1000 | Cell Signaling Technology[13] |
| 4E-BP1 | - | Rabbit | 1:1000 | Cell Signaling Technology |
| p-4E-BP1 | Thr37/46 | Rabbit | 1:1000 | Cell Signaling Technology |
| GAPDH | - | Mouse | 1:5000 | Abcam |
| β-actin | - | Mouse | 1:5000 | Abcam |
Troubleshooting
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the transfer was efficient.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).
-
Decrease the primary or secondary antibody concentration.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer.
-
Ensure proper blocking.
-
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize Western blotting to investigate the inhibitory effects of rapamycin on the mTOR signaling pathway.
References
- 1. Anti-mTOR antibody (ab25880) | Abcam [abcam.com]
- 2. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mTOR Inhibition via Rapamycin Treatment Partially Reverts the Deficit in Energy Metabolism Caused by FH Loss in RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Rapamycin | Cell Signaling Technology [cellsignal.com]
Application Notes: The Role and Use of Rapamycin (Sirolimus) in Organ Transplant Research Models
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound initially discovered in a soil sample from Easter Island (Rapa Nui).[1] It is a potent immunosuppressant widely utilized in clinical practice to prevent organ rejection following transplantation.[1][2] First approved by the FDA in 1999 for patients receiving renal transplants, its application has since broadened to include other solid organ transplants.[1][2] Rapamycin's distinct mechanism of action, which centers on the inhibition of the mammalian target of rapamycin (mTOR), sets it apart from other immunosuppressants like calcineurin inhibitors (CNIs).[1][2] This unique characteristic makes it an invaluable agent in research models for studying transplant immunology, tolerance induction, and the mitigation of rejection.
Mechanism of Action
Rapamycin exerts its immunosuppressive effects by targeting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][3] The process begins with rapamycin binding to the intracellular protein FKBP12 (FK506-binding protein 12).[1][3] The resulting Rapamycin-FKBP12 complex then binds directly to the mTOR protein, specifically inhibiting the mTOR Complex 1 (mTORC1).[1][3]
In the context of organ transplantation, T-lymphocytes are key mediators of the alloimmune response that leads to graft rejection. The activation and proliferation of these cells are heavily dependent on signals from cytokines like Interleukin-2 (IL-2).[4][5] The mTORC1 pathway is a critical downstream effector of IL-2 receptor signaling.[4] By inhibiting mTORC1, rapamycin effectively blocks the progression of the T-cell cycle from the G1 to the S phase, thereby halting their proliferation.[1][3][6]
Beyond inhibiting T-cell proliferation, rapamycin has other immunomodulatory effects. It can promote T-cell anergy, a state of unresponsiveness, even in the presence of activation signals.[3] Furthermore, it has been shown to favor the expansion and function of regulatory T cells (Tregs), which are crucial for establishing and maintaining immune tolerance to the allograft.[3][4][6]
Data Presentation
Quantitative data from various research models and clinical applications are summarized below for comparative analysis.
Table 1: Rapamycin Dosage in Preclinical Organ Transplant Models
| Animal Model | Organ Transplant | Rapamycin Dosage | Route of Administration | Key Findings | Reference |
|---|---|---|---|---|---|
| Rat (DA to LEW) | Orthotopic Liver | 1 mg/kg/day (Days 4-11 post-op) | Intraperitoneal | Delayed, short-term treatment induced long-term graft survival (>100 days). | [6] |
| Rat | Heart | 0.08 mg/kg (continuous infusion) | Intravenous (osmotic pump) | Extended mean survival time to 34.4 days. | [7] |
| Rat | Heart | 0.8 mg/kg (continuous infusion) | Intravenous (osmotic pump) | Extended mean survival time to 74.1 days. | [7] |
| Pig | Kidney | 0.05 - 0.75 mg/kg/day (for 28 days) | Oral | Dose-dependent prolongation of renal allograft survival. | [8] |
| Mouse (CBA/J to BALB/c) | Islet | 0.1 mg/kg/day (for 7 days) | Intraperitoneal | Significantly prolonged islet allograft survival. | [9] |
| Mouse (CBA/J to BALB/c) | Islet | 0.3 mg/kg/day (for 7 days) | Intraperitoneal | Significantly prolonged islet allograft survival, with some recipients achieving normoglycemia for 100 days. |[9] |
Table 2: Clinical Dosage and Pharmacokinetic Profile of Rapamycin (Sirolimus) in Humans
| Parameter | Value | Reference |
|---|---|---|
| Indication | Prophylaxis of organ rejection in renal transplant patients. | [1] |
| Typical Loading Dose | Up to 6 mg | [1][10][11] |
| Typical Maintenance Dose | 2 mg/day | [1][10][11] |
| Therapeutic Trough Concentration | 5 - 15 ng/mL | [1][10][11] |
| Toxicity-Associated Trough Concentration | > 15 ng/mL | [1] |
| Cmax (max concentration) | 14.4 ± 5.3 ng/mL | [1] |
| Tmax (time to max concentration) | 1.4 ± 0.9 h | [1] |
| Terminal Half-life (t½) | 62 ± 16 h |[1] |
Table 3: Common Side Effects Associated with Rapamycin Therapy
| Side Effect | Frequency | Reference |
|---|---|---|
| Hyperlipidemia (Hypercholesterolemia/Hypertriglyceridemia) | Common | [1][12] |
| Myelosuppression (Anemia, Thrombocytopenia, Leukopenia) | Common | [1][12] |
| Mouth Sores/Ulcers | Common | [1][2] |
| Impaired Wound Healing | Possible | [1][2][13] |
| Proteinuria | Possible | [13] |
| Cytopenias | Possible |[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for researchers studying the effects of rapamycin in transplant models.
Protocol 1: Murine Islet Allograft Transplantation Model
This protocol is adapted from a dose-response study evaluating rapamycin's efficacy in a murine model of islet transplantation.[9]
1. Objective: To determine the effective dose of rapamycin for prolonging islet allograft survival.
2. Materials:
-
Islet Donors: CBA/J mice (H-2k)
-
Recipients: BALB/c mice (H-2d)
-
Streptozotocin (STZ)
-
Rapamycin (for injection)
-
Vehicle control (e.g., carboxymethyl-cellulose)
-
Surgical tools for islet isolation and transplantation
-
Blood glucose meter
3. Methodology:
-
Induction of Diabetes: Render recipient BALB/c mice diabetic via a single intraperitoneal (IP) injection of STZ. Confirm diabetes with blood glucose readings >14 mmol/L on two consecutive days.
-
Islet Isolation: Isolate approximately 300 islets from the pancreata of donor CBA/J mice using standard collagenase digestion techniques.
-
Transplantation: Transplant the isolated islets under the renal capsule of the diabetic recipient mice.
-
Immunosuppression:
-
Divide recipients into experimental groups.
-
Control Group: No immunosuppression.
-
Vehicle Group: Daily IP injections of the vehicle for 7 days post-transplant.
-
Rapamycin Groups: Administer daily IP injections of rapamycin for 7 days post-transplant at varying dosages (e.g., 0.05, 0.1, 0.3, 1.0, 5.0 mg/kg/day).[9]
-
-
Monitoring and Endpoint:
-
Monitor blood glucose levels on alternate days.
-
Define graft failure as the first day of persistently high blood glucose (>14 mmol/L).[9]
-
For recipients maintaining long-term normoglycemia (e.g., 100 days), perform a nephrectomy of the islet-bearing kidney to confirm that normoglycemia was graft-dependent. A return to hyperglycemia confirms graft function.[9]
-
At the end of the study, collect organs for histological analysis to assess for tissue toxicity.
-
Protocol 2: Rat Orthotopic Liver Transplantation (OLT) Model
This protocol describes a delayed, short-course rapamycin treatment shown to induce long-term tolerance in a rat OLT model.[6]
1. Objective: To evaluate the efficacy of a delayed and shortened rapamycin administration protocol in preventing rejection after allogeneic liver transplantation.
2. Materials:
-
Donors: Dark Agouti (DA) rats
-
Recipients: Lewis (LEW) rats
-
Rapamycin (1 mg/kg per day)
-
Standard surgical setup for OLT
3. Methodology:
-
Orthotopic Liver Transplantation: Perform non-arterialized OLT by grafting a DA liver into a LEW recipient, following established surgical techniques.
-
Immunosuppressive Treatment:
-
Monitoring and Analysis:
-
Monitor animal survival daily. The primary endpoint is long-term survival (>100 days).
-
On specified days (e.g., day 11 at the end of treatment), sacrifice a subset of animals from both groups.
-
Histology: Collect liver grafts and assess the histological rejection grade.
-
Flow Cytometry: Analyze cell populations in the spleen and draining lymph nodes to identify changes in immune cell subsets, such as myeloid-derived suppressor cells (MDSCs) and CD8+CD45RClow T cells.[6]
-
-
Immune Competence Assessment (Optional): To confirm that tolerance is donor-specific and not due to global immunosuppression, challenge long-term survivors with third-party allogeneic skin grafts. Rejection of the third-party graft alongside acceptance of a skin graft from the original donor strain would indicate donor-specific tolerance.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Managing immune suppression and graft rejection with rapamycin in organ transplantation [longevity.technology]
- 3. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The case for the therapeutic use of mechanistic/mammalian target of rapamycin (mTOR) inhibitors in xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR, cancer and transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed and short course of rapamycin prevents organ rejection after allogeneic liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolongation of renal allograft survival in a large animal model by oral rapamycin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety of mTOR inhibitors in adult solid organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Rapamycin Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165) and its analogs (rapalogs) are potent inhibitors of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] The mTOR protein is a key component of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin primarily inhibits mTORC1 by forming a complex with the immunophilin FKBP12.[1][3] This inhibitory action has made rapamycin a valuable tool in both research and clinical settings, with applications ranging from immunosuppression in organ transplantation to cancer therapy and studies on aging.[1][2][4]
Effective monitoring of rapamycin's efficacy in vivo is crucial for optimizing dosing regimens, understanding its pharmacodynamics, and developing new therapeutic strategies.[1] This document provides detailed application notes and protocols for various techniques to monitor the in vivo efficacy of rapamycin, focusing on methods to assess mTORC1 inhibition. The techniques covered range from traditional biochemical assays to advanced non-invasive imaging modalities.
I. Pharmacodynamic Biomarkers: Assessing mTORC1 Substrate Phosphorylation
The most direct method to assess rapamycin's efficacy is to measure the phosphorylation status of downstream mTORC1 substrates. The phosphorylation of key proteins like ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is acutely dependent on mTORC1 activity.[3][5] Inhibition of mTORC1 by rapamycin leads to a rapid dephosphorylation of these substrates.
A. Western Blotting for Phosphorylated S6K1 and 4E-BP1
Western blotting is a widely used technique to quantify the levels of phosphorylated proteins in tissue lysates or peripheral blood mononuclear cells (PBMCs).[3][5]
Experimental Protocol:
-
Sample Collection and Processing:
-
Collect tissue samples (e.g., tumor biopsies, liver, muscle) or whole blood from treated and control animals at specified time points post-rapamycin administration.
-
For blood samples, isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Immediately snap-freeze tissue samples in liquid nitrogen or process for protein extraction.
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated S6K1 (e.g., anti-phospho-S6K1 Thr389) and phosphorylated 4E-BP1 (e.g., anti-phospho-4E-BP1 Thr37/46) overnight at 4°C.[5]
-
Also, probe separate membranes or strip and re-probe the same membrane with antibodies against total S6K1 and total 4E-BP1 to normalize for protein loading.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Compare the ratios between rapamycin-treated and control groups.
-
Data Presentation:
| Treatment Group | Phospho-S6K1 (Thr389) / Total S6K1 Ratio | Phospho-4E-BP1 (Thr37/46) / Total 4E-BP1 Ratio |
| Vehicle Control | (Quantitative Value) | (Quantitative Value) |
| Rapamycin (Dose 1) | (Quantitative Value) | (Quantitative Value) |
| Rapamycin (Dose 2) | (Quantitative Value) | (Quantitative Value) |
B. In Vitro Kinase Assay for mTORC1 Activity
This assay directly measures the kinase activity of mTORC1 immunoprecipitated from tissue or cell lysates.[5]
Experimental Protocol:
-
Immunoprecipitation of mTORC1:
-
Prepare cell or tissue lysates as described for Western blotting.
-
Incubate the protein lysate with an antibody specific for a component of the mTORC1 complex (e.g., anti-Raptor or anti-mTOR) and protein A/G-agarose beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads containing the immunoprecipitated mTORC1 in kinase assay buffer.
-
Add a purified recombinant substrate, such as 4E-BP1 or S6K1, to the reaction mixture.[5]
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS sample buffer and boiling.
-
-
Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated substrate by autoradiography (for radioactive assays) or by Western blotting using a phospho-specific antibody.
-
Data Presentation:
| Treatment Group | mTORC1 Kinase Activity (Relative Units) |
| Vehicle Control | (Quantitative Value) |
| Rapamycin | (Quantitative Value) |
II. Non-Invasive Imaging Techniques
Non-invasive imaging allows for the longitudinal monitoring of rapamycin's effects in the same animal, providing spatiotemporal information and reducing the number of animals required for a study.[4]
A. Bioluminescence Imaging (BLI) with Reporter Mice
Genetically engineered reporter mice can be used to visualize and quantify specific molecular events in response to rapamycin treatment.[4][6] A mouse two-hybrid system utilizing a Gal4 DNA-binding domain and a transcriptional activation domain fused to FKBP12 and the FRB domain of mTOR, respectively, can be used to monitor rapamycin-induced protein-protein interactions.[4][6]
Experimental Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medrxiv.org [medrxiv.org]
- 3. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rapamycin Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on handling Rapamycin (B549165), with a focus on overcoming its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Rapamycin not dissolving in aqueous buffers like PBS?
A1: Rapamycin is a lipophilic molecule and is practically insoluble in water and aqueous buffers such as PBS.[1][2][3] Direct dissolution in these solvents will result in precipitation or a non-homogenous suspension. It is crucial to first dissolve Rapamycin in an appropriate organic solvent.
Q2: What are the recommended organic solvents for creating a Rapamycin stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing Rapamycin stock solutions.[1][4][5] It is important to use anhydrous (moisture-free) solvents, as absorbed moisture can reduce the solubility of Rapamycin.[1]
Q3: I dissolved Rapamycin in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?
A3: This is a common issue known as "salting out" or precipitation upon dilution.[1] Even though Rapamycin is soluble in a concentrated organic stock, rapidly diluting it into an aqueous medium can cause it to crash out of solution.[1][6] To avoid this, it is recommended to add the aqueous medium to the Rapamycin stock solution slowly while vortexing or mixing.[1][6] Some protocols also suggest a serial dilution approach.[1]
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. The exact tolerance depends on the cell line. It is always best to include a vehicle control (medium with the same final concentration of DMSO without Rapamycin) in your experiments to account for any solvent effects.[1]
Q5: How should I store my Rapamycin stock solution?
A5: Rapamycin stock solutions in organic solvents should be stored at -20°C or -80°C for long-term stability.[1][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4] Aqueous solutions of Rapamycin are not recommended for storage for more than a day.[1][5]
Q6: Is Rapamycin stable in aqueous solutions?
A6: No, Rapamycin is unstable in aqueous solutions, and its degradation is dependent on pH and temperature.[1][7][8] Studies have shown significant degradation at 37°C in buffers like PBS and HEPES.[1][7] Therefore, working solutions in aqueous media should be prepared fresh before each experiment.[1]
Troubleshooting Guide
Problem: Precipitate forms when preparing working solution in aqueous media.
| Possible Cause | Solution |
| Incorrect Dilution Method | Instead of adding the Rapamycin stock solution directly to the aqueous buffer, try adding the buffer to the stock solution slowly while vortexing.[1][6] This allows for a more gradual change in solvent polarity. |
| High Final Concentration | The desired final concentration of Rapamycin in the aqueous solution may be too high. Refer to the solubility data to ensure you are working within the solubility limits.[1] |
| Solvent Quality | The organic solvent used for the stock solution may contain water. Use fresh, anhydrous grade DMSO or ethanol.[1] |
| Temperature | Ensure your aqueous buffer is at room temperature or slightly warmed (e.g., 37°C for cell culture) before adding the Rapamycin stock.[6] |
| Inaccurate Stock Concentration | Verify the initial weighing of the solid Rapamycin and the volume of solvent used to prepare the stock solution. |
| Precipitation in Culture | Micro-precipitates may not be visible to the naked eye. After preparing the final working solution, centrifuge it at high speed (e.g., 15,000 g) to check for any pellet.[1] If a precipitate is present, the supernatant will have a lower effective concentration. |
Quantitative Data Summary
Table 1: Rapamycin Solubility and Storage
| Parameter | Value |
| Molecular Weight | 914.17 g/mol [4] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM)[4] |
| Solubility in Ethanol | ≥ 50 mg/mL[4][5] |
| Aqueous Solubility | ~2.6 µg/mL[2] |
| Storage of Solid | -20°C, desiccated[4] |
| Storage of Stock Solution | -20°C or -80°C in aliquots[1][4] |
Table 2: Recommended Working Concentrations for Cell Culture
| Application | Cell Line Example | Working Concentration | Incubation Time |
| mTOR Inhibition | HEK293 | ~0.1 nM (IC50)[4] | Varies |
| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM)[4] | Varies |
| General Use | Various | 10-100 nM[9] | 1-24 hours[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
Materials:
-
Rapamycin powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of Rapamycin:
-
For 1 mL of a 10 mM stock solution, weigh out 9.14 mg of Rapamycin (Molecular Weight: 914.17 g/mol ).[4]
-
-
Dissolution:
-
Add the weighed Rapamycin powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.[4]
-
-
Ensure Complete Dissolution:
-
Vortex the solution thoroughly until all the powder is dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]
-
-
Aliquoting and Storage:
Protocol 2: Preparation of a 100 nM Rapamycin Working Solution in Cell Culture Medium
Materials:
-
10 mM Rapamycin stock solution in DMSO
-
Pre-warmed sterile cell culture medium (e.g., DMEM)
Procedure:
-
Thaw Stock Solution:
-
Thaw a single-use aliquot of the 10 mM Rapamycin stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
Perform a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed sterile medium. This results in a 100 µM intermediate solution.
-
-
Final Dilution:
-
Mixing:
-
Gently mix the final working solution by inverting the tube or swirling the flask to ensure homogeneity before adding to cells.
-
Visualizations
Caption: Workflow for Preparing Rapamycin Solutions.
Caption: Rapamycin's Inhibition of the mTOR Signaling Pathway.
Caption: Induction of Autophagy by Rapamycin.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin | Cell Signaling Technology [cellsignal.com]
Technical Support Center: mTOR Phosphorylation and Rapamycin Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with rapamycin's inhibition of mTOR phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing inhibition of mTOR phosphorylation at Ser2448 after acute rapamycin (B549165) treatment?
A1: Failure to observe inhibition of mTOR phosphorylation at Ser2448 following acute rapamycin treatment can arise from several factors. Rapamycin's primary mechanism of action is the allosteric inhibition of the mTORC1 complex.[1][2][3] However, the phosphorylation of mTOR at Ser2448 is primarily mediated by S6K1, a downstream effector of mTORC1, creating a feedback loop.[4] While rapamycin does inhibit mTORC1 activity, leading to dephosphorylation of its substrates, the effect on p-mTOR (S2448) itself can be complex and time-dependent.
Troubleshooting Steps:
-
Verify Rapamycin Activity: Confirm the potency and activity of your rapamycin stock. Test its effect on a well-established rapamycin-sensitive downstream target of mTORC1, such as the phosphorylation of S6K1 at Thr389 or 4E-BP1 at Thr37/46.[5]
-
Optimize Treatment Conditions: Ensure you are using an appropriate concentration and duration of rapamycin treatment. While low nanomolar concentrations are often sufficient to inhibit S6K1 phosphorylation, complete inhibition of all mTORC1 substrates may require higher concentrations or longer incubation times.[6][7]
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to rapamycin.[6][8] It is crucial to perform dose-response and time-course experiments for your specific cell line.
-
Antibody Validation: Ensure the specificity and efficacy of the anti-phospho-mTOR (S2448) antibody.
Q2: Is it normal to see an increase in Akt phosphorylation at Ser473 after rapamycin treatment?
A2: Yes, this is a well-documented feedback mechanism. Rapamycin-mediated inhibition of mTORC1 and its downstream target S6K1 relieves a negative feedback loop that normally suppresses insulin (B600854) receptor substrate (IRS-1) signaling.[6] This disinhibition leads to increased PI3K-dependent activation of Akt, resulting in elevated phosphorylation at Ser473, a site targeted by mTORC2.[6][9]
Q3: Why is rapamycin not inhibiting the phosphorylation of all known mTORC1 substrates in my experiment?
A3: The sensitivity of mTORC1 substrates to rapamycin is not uniform.[10][11] The intrinsic properties of the phosphorylation site, referred to as "substrate quality," play a significant role in determining its susceptibility to rapamycin-induced inhibition.[10][11] Some bona fide mTORC1 substrates are relatively resistant to rapamycin, while being sensitive to ATP-competitive mTOR inhibitors like Torin1.[10] For instance, the phosphorylation of 4E-BP1 can be less sensitive to rapamycin than S6K1 phosphorylation.[6]
Troubleshooting Guide: Interpreting mTOR Phosphorylation Data
This guide provides a structured approach to troubleshooting unexpected results in your rapamycin experiments.
Problem 1: No change in total mTOR levels, but phospho-mTOR (S2448) is not decreasing with rapamycin treatment.
| Possible Cause | Troubleshooting Action |
| Inactive Rapamycin | Test the activity of rapamycin on a sensitive downstream target like p-S6K1 (Thr389). |
| Suboptimal Treatment | Perform a dose-response (e.g., 1-100 nM) and time-course (e.g., 1-24 hours) experiment. |
| Cell Line Resistance | Research the known sensitivity of your cell line to rapamycin.[6][8] |
| Feedback Loop Dynamics | Analyze earlier time points, as the initial inhibition might be transient. |
| Antibody Issues | Validate your phospho-mTOR (S2448) antibody with positive and negative controls. |
Problem 2: Rapamycin inhibits p-S6K1 but not p-4E-BP1.
| Possible Cause | Troubleshooting Action |
| Differential Substrate Sensitivity | This is an expected biological phenomenon.[10][11] Increase rapamycin concentration (up to the micromolar range) or treatment duration.[6] |
| Incomplete Inhibition | Use a more potent, ATP-competitive mTOR inhibitor (e.g., Torin1) as a positive control for complete mTORC1 inhibition.[10] |
Problem 3: Increased p-Akt (S473) is observed after rapamycin treatment.
| Possible Cause | Troubleshooting Action |
| Feedback Loop Activation | This is a known consequence of mTORC1 inhibition.[6] To block this, consider co-treatment with a PI3K or Akt inhibitor. |
Experimental Protocols
Western Blotting for Phosphorylated mTOR
This protocol is a general guideline for detecting phosphorylated mTOR and its downstream targets. Optimization for specific antibodies and cell lines is recommended.
-
Cell Lysis:
-
Culture and treat cells with the desired concentrations of rapamycin for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-mTOR (S2448), anti-phospho-S6K1 (Thr389)) overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total protein levels as a loading control.
-
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1.
-
Immunoprecipitation of mTORC1:
-
Kinase Reaction:
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[13]
-
Signaling Pathway and Workflow Diagrams
Caption: Simplified mTOR signaling pathway illustrating mTORC1 and mTORC2 complexes and the inhibitory action of rapamycin.
Caption: Troubleshooting workflow for unexpected results in rapamycin inhibition experiments.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phosphorylation of mammalian target of rapamycin (mTOR) at Ser-2448 is mediated by p70S6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
optimizing rapamycin concentration to avoid off-target effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you optimize rapamycin (B549165) concentration in your experiments to ensure specific mTORC1 inhibition while avoiding potential off-target effects.
Troubleshooting Guides
Problem: Observing unexpected or inconsistent results with rapamycin treatment.
This guide will help you troubleshoot common issues such as lack of efficacy, excessive cell death, or paradoxical effects that may arise from suboptimal rapamycin concentration.
Initial Checks:
-
Reagent Integrity: Confirm the proper storage and handling of your rapamycin stock. It is typically dissolved in a solvent like DMSO and should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1]
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for your highest rapamycin dose to differentiate drug effects from solvent toxicity.[2]
-
Consistent Experimental Conditions: Ensure consistency in cell density, passage number, and media components across all experiments, as these factors can influence cellular response.[2]
Data Summary: Concentration-Dependent Effects of Rapamycin
The concentration of rapamycin is a critical determinant of its specificity and effects. While low nanomolar (nM) concentrations are often sufficient to inhibit the mTORC1 complex, higher micromolar (µM) concentrations or prolonged exposure can lead to off-target effects, primarily through the inhibition of the mTORC2 complex.[3][4]
| Concentration Range | Primary Target | Key Downstream Effects (On-Target) | Potential Off-Target Effects |
| Low (0.5-100 nM) | mTORC1 | Inhibition of S6K1 and 4E-BP1 phosphorylation, leading to reduced protein synthesis and cell cycle arrest.[4][5][6] | Minimal mTORC2 inhibition with short-term exposure.[4][5] |
| High (0.2-20 µM) | mTORC1 & mTORC2 | Complete inhibition of mTORC1 substrates. | Inhibition of mTORC2, leading to decreased Akt phosphorylation (Ser473), potential insulin (B600854) resistance, and apoptosis.[4] |
IC50 Values for Rapamycin in Different Cell Lines:
The sensitivity to rapamycin is highly cell-line specific.[2][5] Below is a summary of reported IC50 values. It is crucial to determine the optimal concentration for your specific cell line empirically.
| Cell Line | Assay | IC50 Value | Reference |
| Human Venous Malformation Endothelial Cells | Proliferation | Concentration-dependent inhibition (1-1000 ng/mL) | [7] |
| Y79 Retinoblastoma Cells | Proliferation | 0.136 µmol/L | [2] |
| MCF-7 Breast Cancer Cells | Proliferation | ~4000 µg/mL (after 48h) | [2] |
| MDA-MB-468 Breast Cancer Cells | Proliferation | ~3000 µg/mL (after 48h) | [2] |
| Renal Cancer Cell Line (786-O) | Akt (Ser473) Phosphorylation (mTORC2) | High µM range | [4] |
| T-cell line | S6K activation (mTORC1) | 0.05 nM | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Rapamycin Concentration (Dose-Response Curve)
This protocol will help you identify the IC50 of rapamycin for mTORC1 inhibition in your specific cell line.
1. Cell Seeding:
-
Plate your cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and stabilize overnight.[2]
2. Rapamycin Treatment:
-
Prepare a serial dilution of rapamycin in your cell culture medium. A common starting range is from 0.1 nM to 1000 nM.[8][9]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium in your cell plates with the medium containing the different rapamycin concentrations.
3. Incubation:
-
Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours). The optimal time will depend on your cell line's doubling time and the specific endpoint being measured.[2][7]
4. Endpoint Analysis (Western Blot for p-S6K):
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies against phosphorylated S6 Kinase (p-S6K, a downstream target of mTORC1) and total S6 Kinase (as a loading control).
-
Wash and incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Calculate the ratio of p-S6K to total S6K for each rapamycin concentration. The concentration that results in 50% inhibition of S6K phosphorylation is your IC50 for mTORC1 inhibition.
Protocol 2: Assessing Off-Target Effects on mTORC2 (Western Blot for p-Akt)
To ensure you are not inadvertently inhibiting mTORC2, it is important to assess the phosphorylation status of its downstream target, Akt, at Serine 473.
Methodology:
-
Follow the same Western Blot protocol as described above.
-
In addition to p-S6K and total S6K, probe your membrane with primary antibodies for phosphorylated Akt (Ser473) and total Akt.
-
Expected Outcome: At concentrations that specifically inhibit mTORC1, you should not see a significant decrease in p-Akt (Ser473). In fact, due to the relief of a negative feedback loop from S6K1 to IRS-1, you might observe an increase in Akt phosphorylation.[1] A decrease in p-Akt (Ser473) indicates potential off-target inhibition of mTORC2.
Mandatory Visualizations
Diagram of the mTOR signaling pathway and points of rapamycin inhibition.
Workflow for determining the optimal rapamycin concentration.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected inhibition of cell growth after rapamycin treatment?
A1: There are several potential reasons:
-
Cell Line Insensitivity: Different cell lines exhibit varied sensitivity to rapamycin.[1] Some may require higher concentrations for an effect. This can be due to factors like the levels of phosphatidic acid (PA), which competes with rapamycin for binding to mTOR.[5]
-
Sub-optimal Concentration: The concentration you are using may be too low to effectively inhibit mTORC1 in your specific cell line. It is crucial to perform a dose-response curve to determine the IC50.[2]
-
Feedback Loop Activation: Inhibition of mTORC1 by rapamycin can relieve a negative feedback loop, leading to the activation of pro-survival pathways like Akt signaling, which can counteract the anti-proliferative effects.[1]
-
Incomplete Substrate Inhibition: While low nM concentrations can suppress S6K1 phosphorylation, inhibiting 4E-BP1 phosphorylation may require higher doses.[1][5]
Q2: My Western blot shows an unexpected increase in Akt phosphorylation (Ser473) after rapamycin treatment. Is this normal?
A2: Yes, this is a known feedback mechanism. By inhibiting the mTORC1/S6K1 pathway, rapamycin removes the negative feedback that S6K1 normally exerts on upstream signaling molecules. This can lead to increased PI3K activity and subsequent phosphorylation of Akt at Ser473.[1] This feedback activation can limit the therapeutic efficacy of rapamycin and is a key reason to carefully titrate the concentration.
Q3: I'm observing significant apoptosis in my cells, but I expected to see a reduction in proliferation. What's happening?
A3: This could be due to a high concentration of rapamycin. While lower concentrations typically induce cell cycle arrest, higher concentrations (often in the µM range) or prolonged exposure can inhibit mTORC2.[4] mTORC2 is important for cell survival through its activation of Akt. Inhibition of mTORC2 can lead to apoptosis.[5] It is also possible that your cell line is particularly sensitive to the complete suppression of 4E-BP1 phosphorylation, which can lead to apoptosis.[5]
Q4: Can prolonged treatment with a low concentration of rapamycin lead to off-target effects?
A4: Yes, prolonged exposure (e.g., 24 hours or more) to rapamycin, even at concentrations that are initially specific for mTORC1, can lead to the inhibition of mTORC2 in some cell lines.[5] This is thought to occur because rapamycin can prevent the assembly of new mTORC2 complexes. If your experiments require long-term incubation, it is essential to verify the specificity of your chosen concentration at the final time point.
Q5: What are the known metabolic off-target effects of rapamycin?
A5: Chronic rapamycin administration has been associated with metabolic side effects, which are often linked to mTORC2 inhibition. These include:
-
Insulin Resistance and Glucose Intolerance: Disruption of mTORC2 can impair insulin-mediated suppression of hepatic gluconeogenesis.[10][11]
-
Hyperlipidemia: Patients treated with rapamycin can experience elevated plasma free fatty acids.[12] This may be due to increased lipolysis in adipose tissue.[12] However, some studies have also shown that rapamycin can lower blood lipid levels in certain contexts.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. db.cngb.org [db.cngb.org]
- 4. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Inhibition of Mammalian Target of Rapamycin in Human Acute Myeloid Leukemia Cells Has Diverse Effects That Depend on the Environmental In Vitro Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapamycin-induced insulin resistance is mediated by mTORC2 loss and uncoupled from longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapamycin-induced insulin resistance is mediated by mTORC2 loss and uncoupled from longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The multifaceted role of mTORC1 in the control of lipid metabolism | EMBO Reports [link.springer.com]
- 13. Effects of Rapamycin on Clinical Manifestations and Blood Lipid Parameters in Different Preeclampsia-like Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Rapamycin-Induced Akt Feedback Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of rapamycin-induced feedback activation of Akt.
Frequently Asked Questions (FAQs)
Q1: What is rapamycin-induced feedback activation of Akt?
A1: Rapamycin (B549165) and its analogs (rapalogs) are inhibitors of the mechanistic target of rapamycin (mTOR), specifically targeting the mTORC1 complex. While mTORC1 inhibition is effective in blocking downstream signaling pathways involved in cell growth and proliferation, it can also trigger a negative feedback loop that leads to the activation of the pro-survival kinase Akt. This paradoxical activation of Akt can limit the therapeutic efficacy of rapamycin-based therapies.[1][2][3]
Q2: What is the molecular mechanism behind this feedback loop?
A2: The primary mechanism involves the relief of negative feedback from S6 Kinase 1 (S6K1), a downstream target of mTORC1, to Insulin Receptor Substrate 1 (IRS-1).[4][5][6] Under normal conditions, active S6K1 phosphorylates IRS-1, leading to its degradation and dampening of the PI3K/Akt signaling pathway.[4][7] When rapamycin inhibits mTORC1, S6K1 activity is reduced. This prevents the inhibitory phosphorylation of IRS-1, leading to its stabilization and enhanced signaling through the PI3K/Akt pathway, ultimately resulting in increased Akt phosphorylation and activation.[1][4][5] This feedback loop is often dependent on the insulin-like growth factor 1 receptor (IGF-1R).[8][9]
Q3: How can I detect rapamycin-induced Akt activation in my experiments?
A3: The most common method to detect Akt activation is through Western blotting. You would probe for the phosphorylated forms of Akt at Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308), which are key markers of its activation. An increase in the ratio of phosphorylated Akt to total Akt following rapamycin treatment indicates feedback activation.
Q4: What are the functional consequences of this feedback activation?
A4: The activation of the pro-survival Akt pathway can counteract the anti-proliferative effects of rapamycin, leading to drug resistance.[10][11] This can manifest as reduced efficacy in inhibiting cancer cell growth and survival.
Troubleshooting Guide
Issue 1: I'm treating my cells with rapamycin, but I'm not seeing the expected growth inhibition.
| Possible Cause | Troubleshooting Suggestion |
| Feedback activation of Akt | Confirm Akt activation via Western blot for p-Akt (Ser473 and Thr308). If feedback activation is confirmed, consider combination therapies to block this pathway. |
| Cell line resistance | Different cell lines have varying sensitivities to rapamycin. Titrate the rapamycin concentration and treatment duration to determine the optimal conditions for your specific cell line. |
| Drug stability | Ensure that the rapamycin stock solution is properly stored and that fresh dilutions are made for each experiment. |
Issue 2: My Western blot shows a significant increase in p-Akt (Ser473) after rapamycin treatment. How can I prevent this?
| Solution | Recommended Action |
| Combination Therapy with a PI3K Inhibitor | Co-treat cells with rapamycin and a PI3K inhibitor (e.g., LY294002, PI-103). This will block the signaling upstream of Akt.[10][12][13] |
| Combination Therapy with an Akt Inhibitor | Co-treat cells with rapamycin and a direct Akt inhibitor (e.g., MK2206). |
| Combination Therapy with an IGF-1R Inhibitor | Since the feedback loop is often IGF-1R-dependent, co-treatment with an IGF-1R inhibitor (e.g., a specific antibody) can be effective.[8][14][15][16][17] |
| Use of dual mTORC1/mTORC2 inhibitors | Consider using ATP-competitive mTOR inhibitors that target both mTORC1 and mTORC2, which can prevent the feedback activation of Akt.[2][18] |
Data Presentation: Efficacy of Combination Therapies
The following tables summarize quantitative data from studies demonstrating the synergistic effects of combining rapamycin with other inhibitors to overcome Akt feedback activation.
Table 1: Effect of Rapamycin in Combination with a PI3K Inhibitor (LY294002) on Cell Viability
| Cell Line | Treatment | % Inhibition of Cell Proliferation (Compared to Control) |
| NB4 | Rapamycin | Minimal |
| LY294002 | Moderate | |
| Rapamycin + LY294002 | Significant synergistic inhibition[12] | |
| HL-60 | Rapamycin | Minimal |
| LY294002 | Moderate | |
| Rapamycin + LY294002 | Significant synergistic inhibition[12] | |
| A498 | Rapamycin (various concentrations) | Moderate |
| LY294002 | Moderate | |
| Rapamycin + LY294002 | Highly synergistic[19] | |
| Caki-2 | Rapamycin (various concentrations) | Moderate |
| LY294002 | Moderate | |
| Rapamycin + LY294002 | Highly synergistic[19] |
Table 2: Effect of Rapamycin in Combination with an IGF-1R Inhibitor (αIR3) on Neuroblastoma Cell Growth
| Cell Line | Treatment | Effect on Cell Growth |
| BE-2(c) | αIR3 | Significant inhibition |
| Rapamycin | Significant inhibition | |
| αIR3 + Rapamycin | More effective than each agent alone[14] | |
| IMR-32 | αIR3 | Significant inhibition |
| Rapamycin | Significant inhibition | |
| αIR3 + Rapamycin | More effective than each agent alone[14] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
This protocol details the steps to assess the phosphorylation status of Akt in response to rapamycin treatment.
-
Cell Culture and Treatment:
-
Plate cells at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentration of rapamycin (e.g., 20-100 nM) and/or other inhibitors for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[20]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.[21][22]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21][22][23]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated Akt signal to the total Akt signal for each sample.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol is for assessing the effect of rapamycin, alone or in combination with other inhibitors, on cell viability.
-
Cell Seeding:
-
Cell Treatment:
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[25]
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[25]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Signaling Pathway: Rapamycin-Induced Akt Feedback Activation
Caption: Rapamycin inhibits mTORC1, relieving S6K1-mediated inhibition of IRS-1, leading to Akt activation.
Experimental Workflow: Western Blot for p-Akt
Caption: Workflow for detecting phosphorylated Akt levels by Western blotting after cell treatment.
Logical Relationship: Overcoming Rapamycin Resistance
Caption: Combination therapies can block rapamycin-induced Akt feedback, enhancing therapeutic efficacy.
References
- 1. mTORC1 inhibition induces pain via IRS-1-dependent feedback activation of ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Mammalian Target of Rapamycin (mTOR) in Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S6K Directly Phosphorylates IRS-1 on Ser-270 to Promote Insulin Resistance in Response to TNF-α Signaling through IKK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapamycin induces feedback activation of Akt signaling through an IGF-1R-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Combined inhibition of PI3K and mTOR exerts synergistic antiproliferative effect, but diminishes differentiative properties of rapamycin in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of PI3K/mTOR inhibitors: antitumor activity and molecular correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IGF-I receptor inhibition combined with rapamycin or temsirolimus inhibits neuroblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting both IGF-1R and mTOR synergistically inhibits growth of renal cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Different Patterns of Akt and ERK Feedback Activation in Response to Rapamycin, Active-Site mTOR Inhibitors and Metformin in Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Rapamycin Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize rapamycin-induced toxicity in primary cell culture experiments.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with rapamycin (B549165), offering potential causes and solutions to ensure reliable and reproducible results.
Issue 1: High Cell Death or Low Viability After Treatment
Symptom: You observe significant cell detachment, morphological changes (rounding, shrinking), or a sharp decrease in viability assays (e.g., MTT, resazurin) even at concentrations reported in the literature.
| Possible Cause | Recommended Solution |
| Optimal Concentration is Cell-Type Dependent | Primary cells have varied sensitivity to rapamycin[1]. A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell type. Start with a broad range of concentrations (e.g., 0.5 nM to 1 µM) to identify the ideal window for your experimental goals[2]. |
| Solvent Toxicity | Rapamycin is often dissolved in solvents like DMSO, which can be toxic to cells at high concentrations[3][4]. Always include a "vehicle control" (cells treated with the highest concentration of the solvent alone) to differentiate between solvent-induced and rapamycin-induced toxicity[3][4]. |
| Prolonged Incubation | Continuous exposure to rapamycin can lead to cumulative toxicity, potentially through the inhibition of mTORC2, which is crucial for cell survival[5][6]. Consider reducing the treatment duration or performing a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest effective exposure time[7][8]. |
| Initial Cell Health | The health and confluency of primary cells before treatment can significantly impact their response. Ensure cells are in the logarithmic growth phase and are not overly confluent, as stressed cells are more susceptible to drug-induced toxicity[3]. |
Issue 2: Inconsistent or Irreproducible Results Between Experiments
Symptom: You observe high variability in the effects of rapamycin on cell viability, proliferation, or signaling pathway modulation across replicate experiments.
| Possible Cause | Recommended Solution |
| Drug Stability and Preparation | Rapamycin solutions, especially in dilute working concentrations, can degrade. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution[1][9]. Store stock solutions in aliquots at -20°C or -80°C[9]. |
| Inconsistent Experimental Conditions | Factors such as cell passage number, seeding density, and variations in culture media can alter cellular responses to rapamycin[4]. Maintain consistency in these parameters across all experiments to ensure reproducibility. |
| Cell Line-Specific Sensitivity | Different primary cell types exhibit widely varying sensitivities to rapamycin. For example, some cancer cell lines are sensitive to nanomolar concentrations, while others may require micromolar concentrations for a similar effect[1]. This inherent biological difference underscores the need for cell-type-specific optimization. |
Issue 3: Unexpected Cellular Responses
Symptom: You observe paradoxical effects, such as an increase in the phosphorylation of Akt (a pro-survival signal) after treatment with rapamycin, which is intended to inhibit cell growth.
| Possible Cause | Recommended Solution |
| Feedback Loop Activation | Rapamycin's inhibition of mTORC1 can disrupt a negative feedback loop involving S6K1 and IRS-1. This disruption can lead to the activation of the PI3K/Akt signaling pathway, which can counteract the anti-proliferative effects of rapamycin[1]. This is a known mechanism and should be considered when interpreting results. |
| Apoptosis vs. Autophagy | While rapamycin is a well-known inducer of autophagy, it can also trigger apoptosis, particularly at higher concentrations or in specific cell types[10][11][12]. The cellular outcome can depend on the balance between these two processes. Use specific markers (e.g., LC3-II for autophagy, cleaved caspase-3 for apoptosis) to determine the primary cellular response[10][12]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of rapamycin's action and how does it become toxic?
A1: Rapamycin works by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the Mechanistic Target of Rapamycin Complex 1 (mTORC1), a key regulator of cell growth, proliferation, and protein synthesis[5][13]. While this inhibition is beneficial for studying cell cycle control and inducing autophagy, prolonged or high-dose treatment can also lead to the disruption of a second mTOR complex, mTORC2. Inhibition of mTORC2 impairs pro-survival signaling pathways, such as Akt phosphorylation, which can lead to apoptosis and reduced cell viability[5][6][14].
Caption: Rapamycin's mechanism of action and toxicity pathway.
Q2: How do I select the appropriate concentration of rapamycin for my primary cells?
A2: The optimal concentration of rapamycin is highly dependent on the primary cell type and the desired biological outcome[15]. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or the lowest effective concentration that achieves the desired effect without causing excessive cell death. Concentrations can range from low nanomolar (nM) for inhibiting S6K1 phosphorylation to micromolar (µM) for inhibiting 4E-BP1 phosphorylation[1].
Q3: What are the typical signs of rapamycin toxicity in primary cell cultures?
A3: Signs of toxicity include a significant decrease in cell viability, which can be measured by assays like MTT or LDH[7][16]. Morphological changes such as cell rounding, shrinkage, and detachment from the culture surface are also common indicators. At the molecular level, toxicity is often associated with the induction of apoptosis, which can be confirmed by detecting cleaved caspase-3 or through TUNEL assays[10][17].
Q4: Are there alternatives to rapamycin if toxicity remains an issue?
A4: Yes, if rapamycin toxicity cannot be mitigated, several alternatives can be considered. Other mTOR inhibitors, known as "rapalogs" like Everolimus and Temsirolimus, have different pharmacokinetic profiles and may exhibit less toxicity in certain contexts[18][19]. Additionally, pan-mTOR inhibitors (e.g., Torin 1) that target the kinase activity of both mTORC1 and mTORC2 can be used, though they may also have distinct side effect profiles[20].
Data Presentation: Rapamycin Effects on Primary Cells
The following table summarizes quantitative data from various studies, providing a starting point for experimental design. Note that these values are highly context-dependent.
| Cell Type | Parameter Measured | Rapamycin Concentration | Treatment Duration | Observed Effect | Reference |
| Human Dermal Fibroblasts | Doubling Time | 500 nM | 48-216h | Increased doubling time from 31h to 224h. | [21] |
| Human Venous Malformation Endothelial Cells | Cell Viability (MTT) | 1-1000 ng/mL | 24-72h | Time- and concentration-dependent inhibition of viability.[7][8] | [7][8] |
| Human Oral Epithelial Cells (GMSM-K) | Cell Viability (MTT) | 100 µM | 24h | Toxicity observed only at the high concentration of 100 µM. | [16] |
| B16 Melanoma Cells | Cell Viability (MTT) | 10⁻¹ nM - 10⁵ nM | 48h | IC50 value was 84.14 nM. | [22] |
| Human Islets | Cell Viability (MTT) | 100 nmol/l | Not Specified | Reduced cell viability at supra-therapeutic concentrations. | [17] |
Experimental Protocols & Workflows
Protocol 1: Determining Optimal Rapamycin Concentration via MTT Assay
This protocol outlines a standard method for assessing cell viability to determine the non-toxic working concentration range of rapamycin.
-
Cell Seeding: Plate primary cells in a 96-well plate at a density that will not exceed 80-90% confluency by the end of the experiment and allow them to adhere overnight.
-
Prepare Rapamycin Dilutions: Prepare a series of rapamycin dilutions in complete culture medium from a concentrated stock solution (e.g., dissolved in DMSO). Include a vehicle-only control (medium with the same final DMSO concentration as the highest rapamycin dose)[21].
-
Treatment: Remove the old medium and add 100 µL of the prepared rapamycin dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂[7][21].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible[16][21].
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals[21].
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells[16].
Caption: Experimental workflow for rapamycin dose-optimization.
Protocol 2: Assessing Apoptosis with Caspase-3 Activity Assay
This protocol provides a method to quantify apoptosis by measuring the activity of caspase-3, a key executioner caspase.
-
Cell Treatment: Culture and treat primary cells with the desired concentrations of rapamycin and controls in a multi-well plate.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a buffer provided in a commercial caspase-3 colorimetric assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
Caspase Reaction: Add the cell lysate to a new 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the active caspase-3 to cleave the substrate, which releases a chromophore.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Analysis: Compare the absorbance of rapamycin-treated samples to the control to determine the fold-increase in caspase-3 activity, indicating the level of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evidence for Rapamycin Toxicity in Pancreatic β-Cells and a Review of the Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin toxicity in MIN6 cells and rat and human islets is mediated by the inhibition of mTOR complex 2 (mTORC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 14. Rapamycin toxicity in MIN6 cells and rat and human islets is mediated by the inhibition of mTOR complex 2 (mTORC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards disease-oriented dosing of rapamycin for longevity: does aging exist or only age-related diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Alternative rapamycin treatment regimens mitigate the impact of rapamycin on glucose homeostasis and the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alternative rapamycin treatment regimens mitigate the impact of rapamycin on glucose homeostasis and the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Considering Pan-mTOR Inhibitors as Alternatives to Rapamycin – Fight Aging! [fightaging.org]
- 21. benchchem.com [benchchem.com]
- 22. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Rapamycin Results
Welcome to the technical support center for rapamycin (B549165) experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with rapamycin.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent effects on cell viability and proliferation with rapamycin?
Inconsistent results in cell viability and proliferation assays are common and can arise from several factors. The effects of rapamycin are highly dependent on the concentration, duration of exposure, and the specific cell type being studied.[1][2][3]
-
Concentration- and Time-Dependence: Rapamycin's inhibitory effects are strongly concentration- and time-dependent. For instance, in human venous malformation endothelial cells, significant inhibition of proliferation was observed at 48 and 72 hours, with higher concentrations leading to greater inhibition.[1][2][3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to rapamycin.[4] For example, MCF-7 breast cancer cells are sensitive to nanomolar concentrations, whereas MDA-MB-231 cells may require micromolar concentrations for a similar effect.[4]
-
Solvent Effects: Rapamycin is typically dissolved in a solvent like DMSO.[1][5] High concentrations of the solvent can be toxic to cells. It is crucial to include a vehicle control (cells treated with the same concentration of solvent used for the highest rapamycin dose) to differentiate the effects of the drug from those of the solvent.[1][5]
Q2: My Western blot results for mTOR pathway inhibition are not consistent. What could be the cause?
Variability in Western blot data for mTOR pathway analysis can be attributed to several factors, from sample preparation to the nuances of the signaling pathway itself.
-
Drug Concentration and Duration: Inhibition of mTORC1 substrates can be dose-dependent. While low nanomolar concentrations are often sufficient to suppress S6K1 phosphorylation, inhibiting 4E-BP1 phosphorylation may require higher, micromolar doses.[4]
-
Feedback Loop Activation: Inhibition of mTORC1 by rapamycin can trigger a feedback activation of the PI3K/AKT pathway, which can promote cell survival and confound results.[6]
-
Incomplete Inhibition of mTORC1 Substrates: Rapamycin is an allosteric inhibitor and may not completely suppress the phosphorylation of all mTORC1 substrates, particularly 4E-BP1.[6]
Q3: I'm not seeing consistent induction of autophagy. What should I check?
Observing consistent autophagy induction with rapamycin requires careful experimental design and interpretation.
-
Measuring Autophagic Flux: An increase in the autophagy marker LC3-II can indicate either autophagy induction or a blockage in the final degradation step. To distinguish between these, it is essential to use a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further accumulation of LC3-II in the presence of the inhibitor confirms an increase in autophagic flux.[1][7]
-
p62 Degradation: The p62 protein is a cargo receptor that is degraded during autophagy. Therefore, successful autophagy induction typically results in an increased LC3-II/LC3-I ratio and a decrease in p62 levels.[1]
-
Cell Type and Baseline Autophagy: The baseline level of autophagy can vary between cell types and experimental conditions. Always compare the rapamycin-treated group to a control group.[1]
Q4: What are the best practices for preparing and storing rapamycin to ensure consistent results?
Proper handling of rapamycin is critical for reproducible experiments.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of rapamycin (e.g., 1-10 mM) in a suitable solvent like DMSO or ethanol.[5][8] Ensure complete dissolution by vortexing; gentle warming can also help.[8]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][7][8] The powder form should be stored at -20°C under desiccated conditions.[8]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in pre-warmed cell culture medium.[7][8] To avoid precipitation, add the aqueous medium to the rapamycin stock solution slowly while mixing.[5]
Troubleshooting Guides
Guide 1: Inconsistent Cell Proliferation Results
| Problem | Possible Cause | Recommended Solution |
| No inhibition of cell growth | Cell line may be resistant to rapamycin. | Test a range of rapamycin concentrations (nM to µM) and multiple time points (24, 48, 72 hours).[1][2][4] |
| High variability between experiments | Inconsistent rapamycin activity. | Prepare fresh dilutions of rapamycin for each experiment from a properly stored, single-use aliquot.[4][5] |
| High background toxicity | Solvent (e.g., DMSO) concentration is too high. | Ensure the final DMSO concentration is below 0.5% and include a vehicle control.[1][5] |
Guide 2: Variable Western Blot Results for mTOR Pathway
| Problem | Possible Cause | Recommended Solution |
| No decrease in p-S6K or p-4E-BP1 | Insufficient rapamycin concentration or treatment time. | Perform a dose-response and time-course experiment to determine optimal conditions for your cell line.[4] |
| Increased p-Akt levels after treatment | Feedback loop activation. | Consider co-treatment with a PI3K inhibitor to block this feedback loop.[6] |
| Inconsistent band intensities | Unequal protein loading. | Perform a protein quantification assay (e.g., BCA) and normalize protein loading. Use a reliable loading control (e.g., β-actin, GAPDH).[1][9] |
Guide 3: Unreliable Autophagy Induction
| Problem | Possible Cause | Recommended Solution |
| Increased LC3-II but no decrease in p62 | Block in autophagic degradation. | Perform an autophagy flux assay using a lysosomal inhibitor (e.g., Bafilomycin A1) to confirm increased autophagosome formation.[1][7] |
| No change in autophagy markers | Insufficient rapamycin concentration or treatment duration. | Optimize rapamycin concentration and incubation time for your specific cell type.[7] |
| High basal autophagy | Cell culture stress. | Ensure consistent and optimal cell culture conditions to minimize baseline stress-induced autophagy. |
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Analysis
-
Cell Lysis: Culture and treat cells with the desired concentrations of rapamycin for the appropriate time. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[4]
-
SDS-PAGE and Protein Transfer: Prepare protein samples with SDS sample buffer, boil, and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[1][10]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against mTOR pathway proteins (e.g., p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1) and a loading control overnight at 4°C.[10][11] Following washes, incubate with the appropriate HRP-conjugated secondary antibodies.[10]
-
Detection: Visualize the protein bands using a chemiluminescence-based detection system.[1]
Protocol 2: Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][2]
-
Treatment: Add various concentrations of rapamycin and a vehicle control to the wells.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[1][2]
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for a few hours to allow for formazan (B1609692) crystal formation.
-
Solubilization and Measurement: Add a solubilization solution to dissolve the formazan crystals and read the absorbance at the appropriate wavelength using a microplate reader.[12]
Protocol 3: Autophagy Induction and Flux Assay
-
Experimental Groups: Set up four treatment groups: (1) Vehicle (DMSO) control, (2) Rapamycin only, (3) Bafilomycin A1 only, and (4) Rapamycin + Bafilomycin A1.[7]
-
Treatment: Treat cells with rapamycin for the desired duration (e.g., 6-24 hours).[7][13] For the Bafilomycin A1 groups, add the inhibitor during the final 1-2 hours of the rapamycin treatment.[7]
-
Cell Harvesting and Analysis: Harvest the cells and perform Western blot analysis for LC3 and p62 as described in Protocol 1.[7]
-
Interpretation: A significant further increase in LC3-II levels in the co-treated (Rapamycin + Baf A1) group compared to the rapamycin-only group indicates a functional autophagic flux.[7]
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of rapamycin.
Caption: General experimental workflow for in vitro studies involving rapamycin.
Caption: A logical troubleshooting guide for inconsistent rapamycin experiment results.
References
- 1. benchchem.com [benchchem.com]
- 2. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 13. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Rapamycin Stability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rapamycin (B549165) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to prepare and store a rapamycin stock solution?
A1: To ensure stability, rapamycin powder should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][2] For long-term storage, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO), dispense it into single-use aliquots, and store them at -20°C or -80°C.[1][3] This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation.[1][3] Once in solution, rapamycin is stable for up to 3 months at -20°C.[3]
Q2: My rapamycin precipitated when I added it to my cell culture medium. What happened?
A2: This is a common issue that occurs because rapamycin is highly lipophilic and practically insoluble in aqueous solutions like cell culture media.[2] When a concentrated stock of rapamycin in an organic solvent is rapidly diluted into the medium, it can cause the compound to "crash out" of the solution.[2] To prevent this, it is advisable to add the rapamycin stock solution to the medium slowly while mixing or to perform serial dilutions.[2]
Q3: How stable is rapamycin in an aqueous solution at 37°C?
A3: Rapamycin is unstable in aqueous solutions, and its degradation is dependent on both pH and temperature.[2] Studies have shown that its degradation is significantly accelerated at 37°C in aqueous buffers.[4] For this reason, it is crucial to prepare working solutions of rapamycin in cell culture media fresh for each experiment.[2]
Q4: For long-term experiments, how often should I change the cell culture medium containing rapamycin?
A4: Given the instability of rapamycin in aqueous media at 37°C, it is recommended to replace the medium with freshly prepared rapamycin-containing medium every 24 to 48 hours. This ensures that the cells are consistently exposed to the desired concentration of active rapamycin.
Q5: What are the primary degradation products of rapamycin?
A5: The main degradation products of rapamycin in aqueous solutions are secorapamycin, which is a ring-opened isomer, and a hydroxy acid formed through lactone hydrolysis.[5][6][7] Under highly basic conditions, these products can further fragment.[5][6] Autoxidation can also lead to the formation of epoxides and ketones.[8]
Q6: What factors can influence the stability of rapamycin?
A6: Several factors can affect rapamycin's stability, including pH, temperature, and the composition of the solvent.[6][9] Rapamycin degradation is accelerated in both highly acidic and basic solutions.[4][5] Higher temperatures also increase the rate of degradation.[4] The presence of certain organic solvents can influence which isomeric form is favored.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Rapamycin Activity Over Time | Degradation in aqueous culture medium at 37°C. | Prepare fresh working solutions of rapamycin for each medium change. Change the medium every 24-48 hours to maintain a consistent concentration of active compound. |
| Improper storage of stock solution (e.g., repeated freeze-thaw cycles). | Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freezing and thawing.[1][3] | |
| Inconsistent or Unexpected Experimental Results | Inaccurate concentration of the stock solution. | Carefully verify the initial weight of the rapamycin powder and the volume of the solvent used for the stock solution. |
| Precipitation of rapamycin in the culture medium. | Visually inspect the medium for any precipitate after adding rapamycin. To check for micro-precipitates, you can centrifuge a sample of the working solution at high speed.[2] | |
| Cell line has developed resistance to rapamycin. | This can occur through mutations in mTOR or other downstream effectors.[12] Consider using a different cell line or increasing the rapamycin concentration after performing a dose-response curve. | |
| Precipitation of Rapamycin in Cell Culture Medium | Rapid dilution of the concentrated stock solution into the aqueous medium. | Add the rapamycin stock solution to the medium slowly while vortexing or swirling.[2] Alternatively, perform serial dilutions to gradually decrease the solvent concentration. |
| The desired final concentration is too high for the solubility in the medium. | Check the solubility limits of rapamycin and ensure you are working within a reasonable concentration range. | |
| Cell Toxicity or Off-Target Effects | High concentration of the organic solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5% for DMSO) and non-toxic to your specific cell line.[2] Always include a vehicle control (medium with the same concentration of solvent but without rapamycin) in your experiments.[2] |
Quantitative Data Summary
Table 1: Solubility and Storage of Rapamycin
| Parameter | Value | Source |
| Molecular Weight | 914.17 g/mol | [1][3] |
| Recommended Solvents | DMSO, Ethanol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [1] |
| Solubility in Ethanol | ≥ 50 mg/mL | [1] |
| Storage of Powder | -20°C, desiccated, for up to 3 years | [1] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for up to 3 months. Avoid repeated freeze-thaw cycles. | [1][3] |
Table 2: Recommended Working Concentrations for Cell Culture
| Application | Cell Line | Working Concentration | Incubation Time | Source |
| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not specified | [1][13] |
| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 24 hours | [1][13] |
| mTORC1 Inhibition | Various | Low nM range | Varies | [1] |
| Inhibition of Senescence | Placental-derived MSCs | Not specified | Up to 7 days | [14] |
Table 3: Half-Life of Rapamycin in Aqueous Solutions
| Conditions | Apparent Half-Life | Source |
| 30/70 (v/v) acetonitrile-water with 237 mM MeCOONH4 (apparent pH 7.3) | ~200 hours | [6][7] |
| 30/70 (v/v) acetonitrile-water with 23.7 mM MeCOONH4 (apparent pH 7.3) | ~890 hours | [6][7] |
| 30/70 (v/v) acetonitrile-water with NaOH (apparent pH 12.2) | Reduced by 3 orders of magnitude compared to pH 7.3 | [6][7] |
| Ultrapure water | 111.8 hours | [4] |
| Normal saline | 43.6 hours | [4] |
| Phosphate-buffered saline (PBS), pH 7.4 | 11.5 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
This protocol details the preparation of a 10 mM rapamycin stock solution in DMSO and its subsequent dilution to a working concentration for cell culture.[1]
Materials:
-
Rapamycin powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium
Procedure for 10 mM Stock Solution:
-
Calculate the required amount of rapamycin powder. For 1 mL of a 10 mM stock solution, you will need 9.14 mg of rapamycin (MW: 914.17 g/mol ).
-
In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin.
-
Add the appropriate volume of DMSO (e.g., 1 mL for 9.14 mg of rapamycin).
-
Vortex the solution thoroughly until the rapamycin powder is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Procedure for Working Solution (e.g., 100 nM):
-
Thaw an aliquot of the 10 mM rapamycin stock solution at room temperature.
-
To minimize precipitation, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate solution to your pre-warmed cell culture medium. For instance, to prepare 10 mL of medium with a final concentration of 100 nM, add 10 µL of the 100 µM intermediate solution.
-
Mix the final working solution gently by swirling before adding it to your cells.
Protocol 2: Assessing Rapamycin Activity by Western Blot for Phospho-S6 Kinase
This protocol describes how to verify the biological activity of rapamycin by measuring the phosphorylation of a downstream target of mTOR, the p70 S6 kinase (S6K).[13][15][16]
Materials:
-
Cells treated with rapamycin or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p70 S6 Kinase (Thr389) and anti-total p70 S6 Kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treating the cells with rapamycin for the desired time, wash them with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p70 S6 Kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total p70 S6 Kinase.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Rapamycin Stability Assessment
This protocol provides a general methodology for assessing the stability of rapamycin in a given solution over time using reverse-phase HPLC.[11][17]
Materials:
-
Rapamycin solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
-
Filtration system for samples (e.g., 0.22 µm syringe filters)
Procedure:
-
Prepare the rapamycin solution in the desired medium or buffer and incubate it under the desired conditions (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Filter the aliquot to remove any particulates.
-
Inject a defined volume of the filtered sample into the HPLC system.
-
Run the HPLC method with a C18 column and a suitable mobile phase gradient to separate rapamycin from its degradation products.
-
Monitor the elution profile at a wavelength of approximately 277 nm.
-
Quantify the peak area corresponding to rapamycin at each time point.
-
Calculate the percentage of remaining rapamycin at each time point relative to the initial concentration (time 0) to determine its stability.
Mandatory Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of rapamycin.
Caption: Experimental workflow for assessing rapamycin stability and activity over time.
Caption: Troubleshooting logic diagram for rapamycin stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. enovatia.com [enovatia.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Rapamycin Inhibits Senescence and Improves Immunomodulatory Function of Mesenchymal Stem Cells Through IL-8 and TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Cell Death After Rapamycin Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected cell death in their experiments with rapamycin (B549165). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and address this phenomenon.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where rapamycin treatment leads to unexpected or excessive cell death.
Q1: I'm observing significant cell death after rapamycin treatment, but I expected to see cytostatic effects or autophagy. What are the potential causes?
A1: Unexpected cell death following rapamycin treatment can be attributed to several factors, often dependent on the experimental conditions. Here are the primary causes:
-
High Rapamycin Concentration: While nanomolar concentrations of rapamycin are typically cytostatic and induce autophagy, micromolar concentrations can trigger apoptosis in several cancer cell lines.[1][2] This effect is often linked to a more complete dissociation of the mTORC1 complex.[1]
-
Cell Line Specificity: Different cell lines exhibit varied sensitivities to rapamycin. Some cell lines are inherently more prone to undergoing apoptosis in response to mTOR inhibition.[3] For instance, MDA-MB-231 breast cancer cells are more sensitive to high-dose rapamycin-induced apoptosis compared to MCF-7 cells.[1]
-
Off-Target Effects: At higher concentrations, rapamycin may have off-target effects that contribute to cytotoxicity.[4]
-
Induction of Apoptosis Pathways: Rapamycin can actively induce apoptosis through several mechanisms:
-
Caspase Activation: High concentrations of rapamycin can lead to the cleavage and activation of caspase-3 and caspase-9, key executioners of apoptosis.[5][6]
-
Mitochondrial Dysfunction: Rapamycin treatment can lead to mitochondrial stress, characterized by increased production of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, which are triggers for apoptosis.[7]
-
Endoplasmic Reticulum (ER) Stress: Rapamycin can induce or exacerbate ER stress, leading to the activation of the unfolded protein response (UPR), which can culminate in apoptosis.[5][8][9]
-
-
Inhibition of Pro-Survival Signals: By inhibiting mTORC1, rapamycin can suppress the phosphorylation of 4E-BP1, leading to the inhibition of eIF4E, a factor crucial for the translation of proteins involved in cell survival and proliferation.[1]
Q2: My Western blot shows an unexpected increase in Akt phosphorylation (Ser473) after rapamycin treatment. Is this related to the cell death I'm observing?
A2: Yes, this is a well-documented feedback loop and can be linked to cell survival, paradoxically counteracting the intended effect of rapamycin.
-
Mechanism: Rapamycin inhibits the mTORC1/S6K1 pathway. S6K1 normally exerts negative feedback on upstream signaling molecules like IRS-1.[3] By inhibiting S6K1, rapamycin relieves this negative feedback, leading to increased PI3K activity and subsequent phosphorylation of Akt at Ser473.[1][3]
-
Implication for Cell Fate: In some cell lines, like MCF-7, this hyperphosphorylation of Akt can promote survival and confer resistance to rapamycin-induced apoptosis.[1] In contrast, cell lines that do not exhibit this strong Akt feedback activation may be more susceptible to apoptosis.
Q3: How can I differentiate between apoptosis and autophagy-related cell death in my experiments?
A3: It is crucial to use a combination of assays to distinguish between these two cellular processes. While autophagy is primarily a survival mechanism, under certain conditions, its inhibition can lead to apoptosis.[10]
-
For Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to detect the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) with Annexin V and compromised cell membrane (a marker of late apoptosis/necrosis) with PI.
-
Caspase Activity Assays: Measure the activity of key caspases like caspase-3 and caspase-9.
-
PARP Cleavage: Use Western blotting to detect the cleavage of PARP, a substrate of activated caspase-3.[1]
-
-
For Autophagy:
-
LC3-II Conversion: Monitor the conversion of LC3-I to LC3-II via Western blot. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.
-
p62/SQSTM1 Degradation: Track the degradation of p62, a protein that is selectively degraded during autophagy, by Western blot. A decrease in p62 levels suggests functional autophagic flux.
-
Autophagy Flux Assays: Use autophagy inhibitors like chloroquine (B1663885) or bafilomycin A1 in combination with rapamycin treatment. An accumulation of LC3-II in the presence of these inhibitors indicates a functional autophagic flux.[11]
-
Troubleshooting Decision Tree
Here is a decision tree to guide your troubleshooting process when encountering unexpected cell death with rapamycin.
Caption: A troubleshooting decision tree for unexpected cell death with rapamycin.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of rapamycin that induces apoptosis?
A1: While cytostatic effects are observed in the nanomolar range, apoptosis is more commonly induced at micromolar concentrations of rapamycin.[1][12] The exact concentration is highly dependent on the cell line. For example, in MDA-MB-231 cells, apoptosis is observed at 20 µM rapamycin.[1]
Q2: How long does it take for rapamycin to induce apoptosis?
A2: The time course for rapamycin-induced apoptosis can vary depending on the cell line and the concentration used. Significant apoptosis can be observed as early as 4 hours and up to 48 or 72 hours of treatment.[1][13] It is recommended to perform a time-course experiment to determine the optimal time point for your specific experimental setup.[13]
Q3: Can rapamycin induce other forms of cell death besides apoptosis?
A3: While apoptosis is the most commonly reported form of cell death induced by high-dose rapamycin, it's possible that other cell death modalities, such as necroptosis, could be involved, especially in combination with other drugs.[14] If apoptosis markers are negative, it may be worthwhile to investigate markers of other cell death pathways.
Q4: Can the solvent used to dissolve rapamycin cause cell death?
A4: Yes, rapamycin is typically dissolved in DMSO, which can be toxic to cells at high concentrations.[11] It is crucial to include a vehicle control in your experiments (cells treated with the same concentration of DMSO used in the highest rapamycin dose) to distinguish the effects of the drug from the effects of the solvent.[11]
Q5: Are there ways to mitigate unexpected cell death while still studying the effects of mTOR inhibition?
A5: Yes, you can try the following approaches:
-
Dose-Response Curve: Perform a careful dose-response experiment to find a concentration of rapamycin that inhibits mTOR signaling without causing significant cell death.
-
Time-Course Experiment: Use a shorter treatment duration that is sufficient to observe the desired effects on the mTOR pathway but not long enough to induce widespread cell death.
-
Use of Rapalogs: Consider using rapamycin analogs (rapalogs) that may have different pharmacokinetic and pharmacodynamic properties.
-
Combination Therapy: In some contexts, combining rapamycin with inhibitors of pro-survival pathways that are activated as a feedback mechanism (e.g., PI3K/Akt inhibitors) can enhance the desired anti-proliferative effects without necessarily increasing general cytotoxicity.
Data Presentation
Table 1: Concentration-Dependent Effects of Rapamycin on Cell Viability and Apoptosis in Various Cell Lines
| Cell Line | Rapamycin Concentration | Treatment Duration | Observed Effect | Reference |
| Human Venous Malformation Endothelial Cells | 1, 10, 100, 1,000 ng/mL | 24, 48, 72 hours | Concentration and time-dependent inhibition of proliferation and induction of apoptosis.[13][15] | [13],[15] |
| MDA-MB-231 (Breast Cancer) | 20 µM | 4 hours | Induction of PARP cleavage (apoptosis).[1][2] | [1],[2] |
| MCF-7 (Breast Cancer) | 20 µM | 24 hours | No significant apoptosis; survival is associated with Akt hyperphosphorylation.[1] | [1] |
| Ca9-22 (Oral Cancer) | 10, 20 µM | 24 hours | Increased apoptosis and autophagy.[5][16] | [5],[16] |
| Myeloid and Lymphoid Cell Lines | Nanomolar range | Up to 96 hours | Reversible cell cycle slowing.[12] | [12] |
| Myeloid and Lymphoid Cell Lines | Micromolar range | Up to 96 hours | Apoptosis.[12] | [12] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of rapamycin and a vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[13]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[8]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage relative to the vehicle control.
-
2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptotic cells using flow cytometry.
-
Materials:
-
Cells of interest
-
Rapamycin
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with rapamycin for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of Annexin V binding buffer to each tube.[1]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[7]
-
3. Western Blot Analysis of mTOR Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the mTOR signaling pathway.
-
Materials:
-
Cells of interest
-
Rapamycin
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with rapamycin at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[11]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Mandatory Visualizations
mTOR Signaling Pathway
Caption: A simplified diagram of the mTORC1 signaling pathway.
Experimental Workflow for Investigating Unexpected Cell Death
References
- 1. kumc.edu [kumc.edu]
- 2. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Frontiers | Genetic suppressor of fd-gogat1 reveals crosstalk among brassinosteroids, photorespiration, and amino acid metabolism [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. origene.com [origene.com]
Technical Support Center: Overcoming Rapamycin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering rapamycin (B549165) resistance in their cancer cell line experiments.
Troubleshooting Guide
This guide addresses common experimental issues, their potential causes, and step-by-step protocols to resolve them.
Problem 1: Persistent Cell Proliferation Despite Rapamycin Treatment
-
Possible Cause 1: Feedback Activation of the PI3K/AKT Pathway. A primary mechanism of rapamycin resistance is the feedback activation of the PI3K/AKT pathway. Rapamycin's inhibition of mTORC1 can relieve a negative feedback loop, leading to increased AKT phosphorylation and cell survival.[1]
-
Troubleshooting Steps:
-
Assess Pathway Activation: Perform Western blot analysis to check the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway. Key targets include p-AKT (Ser473 and Thr308), p-mTOR (Ser2448), p-S6K (Thr389), and p-4E-BP1 (Thr37/46).[1] An increase in p-AKT (Ser473) despite rapamycin treatment is a strong indicator of this resistance mechanism.
-
Implement Combination Therapy: Co-treat cells with a PI3K inhibitor to block the upstream signaling that leads to AKT activation.
-
-
Experimental Protocol: Co-treatment with a PI3K Inhibitor
-
Cell Seeding: Plate cancer cells at a desired density in a multi-well plate.
-
Treatment: Treat cells with rapamycin, a PI3K inhibitor (e.g., LY294002), and a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Analysis:
-
Western Blot: Lyse the cells and perform a Western blot to analyze the phosphorylation of AKT (Ser473 and Thr308), S6K (Thr389), and 4E-BP1 (Thr37/46).[1]
-
Cell Viability Assay: Perform an MTT or similar assay to assess cell viability and determine if the combination treatment restores sensitivity.
-
-
Problem 2: Incomplete Inhibition of 4E-BP1 Phosphorylation
-
Possible Cause: Rapamycin's Allosteric Inhibition. Rapamycin is an allosteric inhibitor of mTORC1 and can be less effective at inhibiting the phosphorylation of 4E-BP1 compared to S6K.[1] This allows for the continued translation of proteins essential for cell proliferation and survival.[1]
-
Troubleshooting Steps:
-
Experimental Protocol: Treatment with a Dual mTORC1/mTORC2 Inhibitor
-
Cell Seeding: Plate the cancer cell line of interest.
-
Treatment: Treat cells with rapamycin, a dual mTORC1/mTORC2 inhibitor (e.g., OSI-027, PP242, MLN0128, or Torin 1), and a vehicle control.[4]
-
Incubation: Incubate for the desired duration.
-
Analysis:
-
Problem 3: Increased Autophagy Correlates with Cell Survival
-
Possible Cause: Autophagy as a Survival Mechanism. While rapamycin can induce autophagy, some cancer cells can utilize this process to survive under the stress of treatment.[1]
-
Troubleshooting Steps:
-
Monitor Autophagy: Assess autophagy induction by monitoring the conversion of LC3-I to LC3-II via Western blotting or by visualizing GFP-LC3 puncta using fluorescence microscopy.[1]
-
Inhibit Autophagy: Combine rapamycin treatment with an autophagy inhibitor.
-
-
Experimental Protocol: Combination Treatment with an Autophagy Inhibitor
-
Cell Seeding: Plate your cancer cell line.
-
Treatment: Treat cells with rapamycin, an autophagy inhibitor (e.g., Chloroquine (B1663885) or 3-Methyladenine), and the combination of both.[1][5] Include a vehicle control.
-
Incubation: Incubate for the desired time.
-
Analysis:
-
Autophagy Analysis: Confirm the inhibition of autophagy by monitoring LC3-II levels or GFP-LC3 puncta.[1]
-
Apoptosis Assay: Assess for an increase in apoptosis using a caspase-3/7 activity assay or by Western blotting for cleaved PARP.[1] The combination of chloroquine and rapamycin has been shown to increase apoptotic cell death.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main molecular mechanisms of rapamycin resistance?
A1: The primary mechanisms include:
-
Feedback activation of survival pathways: Rapamycin's inhibition of mTORC1 can lead to the activation of pro-survival signaling pathways like PI3K/AKT.[1]
-
Incomplete inhibition of mTORC1 substrates: Rapamycin may not fully inhibit the phosphorylation of all mTORC1 substrates, particularly 4E-BP1, which is critical for protein translation.[1]
-
The role of mTORC2: The mTORC2 complex is largely insensitive to acute rapamycin treatment and can promote cell survival by activating AKT.[1][7]
-
Induction of protective autophagy: In some cancer cells, rapamycin-induced autophagy can act as a survival mechanism, contributing to resistance.[1]
-
Mutations in the mTOR pathway: Mutations in mTOR or FKBP12 can prevent rapamycin from binding to and inhibiting mTORC1.[1]
Q2: How can I identify the specific rapamycin resistance mechanism in my cell line?
A2: A multi-faceted approach is recommended:
-
Western Blotting: This is a critical first step to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as p-AKT (Ser473, Thr308), p-S6K (Thr389), and p-4E-BP1 (Thr37/46).[1]
-
Sequencing: Sequencing the mTOR and FKBP12 genes can identify mutations that may prevent drug binding.[1]
-
Autophagy Assays: Monitoring the conversion of LC3-I to LC3-II by Western blot or visualizing GFP-LC3 puncta can determine if autophagy is induced.[1]
Q3: What are the most effective strategies to overcome rapamycin resistance?
A3: The most promising strategies often involve combination therapies:
-
Combination with PI3K/AKT inhibitors: This approach directly counteracts the feedback activation of the PI3K/AKT survival pathway.[1]
-
Dual mTORC1/mTORC2 inhibitors: These inhibitors block the kinase activity of both mTOR complexes, preventing feedback activation of AKT and more thoroughly inhibiting mTORC1 signaling.[2][4][8]
-
Combination with autophagy inhibitors: For cancers where autophagy promotes survival, co-treatment with autophagy inhibitors like chloroquine can enhance the efficacy of rapamycin.[5][9]
-
Combination with Metformin: Metformin, an antidiabetic drug, can act synergistically with rapamycin to inhibit the growth of cancer cells, in part by suppressing p-mTOR.[10][11]
-
Third-generation mTOR inhibitors: Novel inhibitors like RapaLinks are designed to overcome resistance mutations by binding to both the FRB domain and the kinase domain of mTOR.[3]
Quantitative Data Summary
Table 1: Effect of Rapamycin in Endometrial Cancer Tumor Explants
| Tumor Type | Number of Responders / Total | Median IC50 (nM) |
| Type I | 7 / 9 (78%) | 12.5 |
| Type II | 2 / 4 (50%) | 7.5 |
| Overall | 9 / 13 (69%) | 11.4 |
Data adapted from a study on fresh endometrial tumor explants treated with rapamycin for 48 hours.[12]
Signaling Pathway and Workflow Diagrams
Caption: Key signaling pathways involved in rapamycin resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of mTOR inhibitor resistance in cancer therapy - ProQuest [proquest.com]
- 3. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Chloroquine Combined With Rapamycin Arrests Tumor Growth in a Patient-derived Orthotopic Xenograft (PDOX) Mouse Model of Dedifferentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. oncotarget.org [oncotarget.org]
- 11. Metformin synergizes with rapamycin to inhibit the growth of pancreatic cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin inhibits cell proliferation in type I and type II endometrial carcinomas: A search for biomarkers of sensitivity to treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Rapamycin Dosage for Different Animal Strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting rapamycin (B549165) dosage across various animal strains. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate effective and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of rapamycin for a new mouse or rat strain?
A1: There is no universal starting dose, as efficacy and toxicity can vary significantly between strains. A conservative approach is to start with a low dose reported in the literature for a related strain and titrate upwards. For mice, a common starting point for lifespan studies is 14 ppm in the diet or 1.5 mg/kg via intraperitoneal (IP) injection.[1] For rats, oral gavage doses have been explored in the range of 0.4 - 1.6 mg/kg.[1] It is crucial to monitor for both efficacy (e.g., mTOR pathway inhibition) and signs of toxicity.
Q2: How do I prepare a rapamycin solution for injection?
A2: Rapamycin has poor water solubility.[2] A common method involves creating a stock solution in 100% ethanol (B145695) (e.g., 50 mg/mL) which can be stored at -80°C.[2][3] For working solutions for IP injection, the ethanol stock is diluted in a vehicle, a common one being a mix of 5% PEG 400 and 5% Tween 80 in sterile water.[2][4] The final solution should be filtered through a 0.22 µm filter before injection.[2][4]
Q3: My rapamycin solution is cloudy. What should I do?
A3: Cloudiness or precipitation indicates that the rapamycin is not fully dissolved. Ensure you are using an appropriate vehicle as rapamycin is poorly soluble in aqueous solutions.[2] Gentle warming and sonication can help to redissolve the compound. Always prepare fresh working solutions regularly, as rapamycin can be unstable in aqueous environments.[2]
Q4: What are the common routes of administration for rapamycin in rodents?
A4: The most common routes are intraperitoneal (IP) injection, oral gavage, and dietary administration.[2] IP injection allows for precise dosing but can be stressful for the animals with frequent administration. Oral gavage also ensures accurate dosing.[2] Dietary administration, often using microencapsulated rapamycin to improve stability, is less stressful for long-term studies but relies on the animal's food intake for dosing.[1][2]
Q5: What are the signs of rapamycin toxicity in rodents?
A5: Common signs of toxicity can include reduced weight gain or weight loss, focal myocardial necrosis, and thymic medullary atrophy.[1][5] At higher doses, metabolic side effects like glucose intolerance and insulin (B600854) resistance have been reported.[6] It is essential to monitor animal health closely, including body weight, food intake, and general behavior.
Q6: How does the sex of the animal affect rapamycin dosage?
A6: Studies have shown that the effects of rapamycin can be sex-dependent. For instance, female UM-HET3 mice have been observed to have higher blood levels of rapamycin compared to males given the same dose in their food.[6] This can lead to differences in lifespan extension and other physiological effects.[6] Therefore, it is important to consider sex as a biological variable in your experimental design.
Troubleshooting Guide
Adjusting rapamycin dosage for a new animal strain requires a systematic approach. The following guide provides a logical workflow for this process.
Step 1: Literature Review and Initial Dose Selection
-
Action: Conduct a thorough literature search for rapamycin studies in strains related to the one you are using.
-
Rationale: This will provide a starting point for your dosage range. If no data exists for your specific strain, use data from a closely related strain.
-
Tip: Pay close to attention to the administration route, vehicle, and dosing frequency reported.
Step 2: Pilot Study with a Small Cohort
-
Action: Design a pilot study with a small number of animals per group to test a range of doses (e.g., low, medium, and high).
-
Rationale: This will help you determine the dose that achieves the desired biological effect with minimal toxicity.
-
Tip: Include a vehicle-only control group to account for any effects of the administration procedure or vehicle.
Step 3: Monitor for Efficacy
-
Action: Assess the inhibition of the mTOR pathway, the primary target of rapamycin.[1] This can be done by measuring the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and 4E-BP1 in relevant tissues.[7][8]
-
Rationale: This provides a direct measure of the biological activity of the administered rapamycin dose.
-
Tip: Collect tissues at different time points after administration to understand the pharmacodynamics of rapamycin in your specific strain.
Step 4: Monitor for Toxicity and Animal Welfare
-
Action: Regularly monitor the animals for any adverse effects. This includes daily observation of behavior, weekly body weight measurements, and monitoring food and water intake.
-
Rationale: Early detection of toxicity allows for dose adjustments or cessation of treatment to ensure animal welfare.
-
Tip: At the end of the study, perform histopathological analysis of key organs like the heart, kidneys, and thymus to check for any tissue damage.[5]
Step 5: Dose Refinement and Scaling Up
-
Action: Based on the results of your pilot study, select the optimal dose that maximizes efficacy and minimizes toxicity.
-
Rationale: This refined dose can then be used in your larger, definitive study.
-
Tip: Be prepared to adjust the dose or dosing frequency based on long-term observations.
Quantitative Data Summary
The following table summarizes rapamycin dosages used in different rodent models as reported in the literature.
| Animal Model | Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes |
| Mouse | Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH2O | Lifespan extension, attenuation of mitochondrial disease symptoms. Higher doses may reduce weight gain.[1] |
| Mouse | Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food | Dose-dependent increase in lifespan and reduction in developmental weight gain. 14 ppm is a common dose for lifespan studies.[1][9] |
| Mouse | Oral (gavage) | 2 - 8 mg/kg | Daily | Not specified | Dose-dependent serum levels.[1] |
| Rat | Oral (gavage) | 0.4 - 1.6 mg/kg | Daily for 14 days | Not specified | Linear increase in whole blood and tissue concentrations with dose.[1] |
| Rat | Intravenous (IV) | 0.04 - 0.4 mg/kg/day | Continuous infusion for 14 days | Not specified | Non-linear relationship between dose and tissue concentrations.[1] |
| Rat | Intraperitoneal (IP) | 1.5 mg/kg | Daily for 14 days | Not specified | Reduced weight gain, focal myocardial necrosis.[5] |
Detailed Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of Rapamycin
-
Preparation of Rapamycin Stock Solution (50 mg/mL):
-
Dissolve 100 mg of rapamycin in 2 mL of 100% ethanol.
-
Aliquot into smaller volumes (e.g., 250 µL) and store at -80°C.[3]
-
-
Preparation of Vehicle Solution:
-
Prepare a solution of 5% PEG 400 and 5% Tween 80 in sterile water.[2]
-
-
Preparation of Working Solution (e.g., 1 mg/mL):
-
On the day of injection, thaw a rapamycin stock solution aliquot.
-
Dilute the stock solution in the vehicle to the desired final concentration. For a 1 mg/mL solution, you would mix the appropriate volume of stock with the vehicle.
-
Filter the final solution through a 0.22 µm syringe filter.[2]
-
-
Administration:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal appropriately to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline.
-
Inject the rapamycin solution slowly.[2]
-
Monitor the animal for any signs of distress after injection.
-
Protocol 2: Oral Gavage of Rapamycin
-
Preparation of Rapamycin Suspension:
-
Prepare the rapamycin solution as described for IP injection, or use a formulation with a suitable vehicle for oral administration (e.g., carboxymethylcellulose).[2]
-
-
Administration:
-
Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib).
-
Properly restrain the animal.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass smoothly without resistance.
-
Slowly administer the rapamycin suspension.[2]
-
Gently remove the gavage needle and monitor the animal for any signs of respiratory distress.[2]
-
Protocol 3: Dietary Administration of Encapsulated Rapamycin
-
Preparation of Rapamycin-Containing Chow:
-
This method typically uses microencapsulated rapamycin to improve its stability in the food pellets.[2]
-
Grind standard rodent chow into a powder.
-
Thoroughly mix the powdered chow with the encapsulated rapamycin to achieve the desired concentration (e.g., 14 ppm).[1]
-
The mixture can then be re-pelleted or provided as a powder.
-
Store the prepared chow at -20°C.[2]
-
-
Administration:
-
Provide the rapamycin-containing chow to the animals ad libitum.
-
Ensure a control group receives a diet prepared in the same way but without rapamycin.
-
Regularly monitor food intake and body weight to estimate the actual dose of rapamycin consumed.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. novapublishers.com [novapublishers.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating mTOR Inhibition by Rapamycin: A Comparative Guide to Western Blotting and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating the inhibition of the mammalian target of rapamycin (B549165) (mTOR) is crucial for advancing research in areas such as oncology, immunology, and neurodegenerative diseases. This guide provides an objective comparison of Western blotting with other common methods for confirming mTOR inhibition by rapamycin, supported by experimental data and detailed protocols.
Rapamycin, a macrolide, is a highly specific allosteric inhibitor of mTOR Complex 1 (mTORC1). It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, preventing the phosphorylation of its downstream targets.[1] Validating the efficacy of this inhibition is a critical step in experimental design. Western blotting is a widely adopted technique for this purpose, offering a semi-quantitative assessment of the phosphorylation status of key mTORC1 substrates.[2] However, alternative methods such as in vitro kinase assays and autophagy induction assays provide complementary and often more direct or functionally relevant data.
This guide will delve into the specifics of using Western blotting to measure the inhibition of key downstream targets of mTORC1: phosphorylated p70 S6 Kinase (p-p70S6K), phosphorylated 4E-binding protein 1 (p-4E-BP1), and phosphorylated ribosomal protein S6 (p-S6). We will also explore in vitro mTOR kinase assays and autophagy assays as alternative validation methods, providing a comparative analysis to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of mTOR Inhibition Validation Methods
The following table summarizes the performance of Western blotting against alternative methods for validating mTOR inhibition by rapamycin. The data presented is a synthesis of findings from multiple studies to provide a representative overview.
| Method | Parameter Measured | Rapamycin Concentration | Observed Inhibition/Effect | Key Advantages | Key Limitations |
| Western Blot | Phosphorylation of p70S6K (Thr389) | 1 - 100 nM | Dose-dependent decrease in phosphorylation.[3][4] | Widely accessible, provides information on specific signaling nodes. | Semi-quantitative, can be influenced by antibody quality. |
| Phosphorylation of 4E-BP1 (Thr37/46) | 1 - 100 nM | Dose-dependent decrease in phosphorylation.[5][6] | Reflects impact on a key downstream effector of mTORC1. | Phosphorylation can be complex and rapamycin-resistant at some sites.[7] | |
| Phosphorylation of S6 (Ser235/236) | 1 - 100 nM | Dose-dependent decrease in phosphorylation.[4] | Amplifies the signal from p70S6K activation. | Can be affected by other signaling pathways.[8] | |
| In Vitro Kinase Assay | Direct mTORC1 kinase activity | IC50 ~1 nM[9] | Direct measurement of mTORC1's ability to phosphorylate a substrate. | Highly specific, quantitative, and sensitive. | Requires immunoprecipitation of mTORC1, more technically demanding.[10] |
| Autophagy Assay | LC3-II/LC3-I ratio by Western blot | 10 - 100 nM | Dose-dependent increase in the LC3-II/LC3-I ratio.[11][12] | Provides a functional readout of mTORC1 inhibition. | Can be influenced by factors other than autophagy induction. |
| p62/SQSTM1 degradation by Western blot | 10 - 100 nM | Dose-dependent decrease in p62 levels.[3][5] | Complements LC3 data to confirm autophagic flux. | p62 levels can be affected by other cellular processes. |
Visualizing the mTOR Signaling Pathway and Experimental Workflow
To better understand the mechanism of rapamycin and the experimental process of its validation, the following diagrams are provided.
Detailed Experimental Protocols
Western Blotting for mTORC1 Downstream Targets
This protocol outlines the key steps for assessing the phosphorylation status of mTORC1 downstream targets.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of rapamycin (e.g., 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Alternative Method 1: In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1.
-
Immunoprecipitation of mTORC1:
-
Lyse cells in a CHAPS-based lysis buffer.
-
Incubate the lysate with an anti-Raptor antibody to specifically pull down mTORC1.
-
Capture the antibody-mTORC1 complex using protein A/G-agarose beads.
-
Wash the beads to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase buffer containing a substrate (e.g., recombinant 4E-BP1 or p70S6K) and ATP.
-
Add varying concentrations of rapamycin or a vehicle control.
-
Incubate at 30°C to allow the phosphorylation reaction to proceed.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Alternative Method 2: Autophagy Induction Assay (LC3-II/I Ratio and p62 Degradation)
This method provides a functional readout of mTORC1 inhibition.
-
Cell Treatment and Lysis:
-
Follow the same cell treatment and lysis protocol as for the standard Western blot.
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1, along with a loading control.
-
-
Analysis:
-
For LC3, quantify the band intensities of both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[11]
-
For p62, which is a cargo protein degraded during autophagy, a decrease in its levels suggests an increase in autophagic flux.[5]
-
Conclusion
Western blotting is a robust and widely accessible method for validating mTOR inhibition by rapamycin, providing valuable insights into the phosphorylation status of key downstream effectors. However, for a more comprehensive understanding, it is often beneficial to complement this with alternative assays. In vitro kinase assays offer a direct and highly specific measure of mTORC1 enzymatic activity, while autophagy assays provide a functional readout of the downstream consequences of mTORC1 inhibition. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of quantitative detail. By employing a multi-faceted approach, researchers can confidently validate mTOR inhibition and generate high-quality, reproducible data.
References
- 1. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Rapamycin and Everolimus: Effects on Cell Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of two prominent mTOR inhibitors, rapamycin (B549165) (also known as sirolimus) and its analog, everolimus (B549166). We will delve into their mechanisms of action, present supporting experimental data on their impact on cell growth, and provide detailed experimental protocols for key assays.
Mechanism of Action: Targeting the mTOR Pathway
Both rapamycin and everolimus are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] They exert their effects by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12).[1][3][4] This drug-protein complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, specifically inhibiting the mTOR Complex 1 (mTORC1).[5][6][7]
Everolimus is a derivative of rapamycin, modified with a 2-hydroxyethyl group at position 40, which increases its hydrophilicity and oral bioavailability compared to rapamycin.[4] While their primary mechanism is the allosteric inhibition of mTORC1, some studies suggest that prolonged treatment or high concentrations of these drugs may also affect the assembly and function of mTOR Complex 2 (mTORC2) in certain cell types.[4][6][8] The inhibition of mTORC1 disrupts downstream signaling, leading to reduced phosphorylation of key effectors like S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest.[6][9]
Quantitative Comparison of Anti-proliferative Effects
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The anti-proliferative effects of rapamycin and everolimus have been quantified across numerous cancer cell lines. While IC50 values can vary based on the specific cell line and experimental conditions (e.g., duration of exposure), the data generally show comparable potency between the two drugs, with everolimus sometimes demonstrating slightly greater efficacy in certain contexts.[10][11]
| Cell Line | Cancer Type | Drug | IC50 (Concentration) | Exposure Time | Citation |
| Caki-2 | Renal Cell Carcinoma | Everolimus | ~40-90 fold less sensitive in resistant cells | 168 h | [10] |
| Caki-2 | Renal Cell Carcinoma | Rapamycin | ~40-90 fold less sensitive in resistant cells | 168 h | [10] |
| 786-O | Renal Cell Carcinoma | Everolimus | ~3-105 fold less sensitive in resistant cells | 168 h | [10] |
| 786-O | Renal Cell Carcinoma | Rapamycin | ~3-105 fold less sensitive in resistant cells | 168 h | [10] |
| MCF-7 | Breast Cancer | Rapamycin | Variable (sub-lines) | 4 days | |
| MCF-7 | Breast Cancer | Everolimus | Variable (sub-lines) | 4 days | [12] |
| SK-HEP1 | Hepatocellular Carcinoma | Everolimus | >1 µM | Not Specified | [11] |
| SK-HEP1 | Hepatocellular Carcinoma | Rapamycin | >1 µM | Not Specified | [11] |
| B16-F10 | Murine Melanoma | Everolimus | Significant inhibition at 10 & 100 nM | 72 h | |
| MDA-MB-231 | Breast Cancer | Everolimus | Significant inhibition at 1, 10, & 100 nM | 72 h | [13] |
Note: IC50 values are highly dependent on the assay conditions. The data presented are for comparative purposes and are derived from the cited literature.
Effects on Cell Fate: Proliferation, Apoptosis, and Cell Cycle
The inhibition of mTORC1 by rapamycin and everolimus has profound consequences for cell fate, primarily characterized by a reduction in cell proliferation and an arrest of the cell cycle.
-
Cell Proliferation: Both drugs are effective in decreasing cell proliferation in a dose- and time-dependent manner.[6][13] This cytostatic effect is a direct result of the downregulation of protein synthesis required for cell growth and division.[1][5]
-
Cell Cycle Arrest: A primary outcome of mTORC1 inhibition is the blockage of cell cycle progression from the G1 to the S phase.[3] This prevents cells from replicating their DNA and proceeding towards mitosis. While often described as cytostatic, higher concentrations or specific cellular contexts can lead to cytotoxic effects.[14]
-
Apoptosis and Autophagy: The role of these drugs in inducing apoptosis (programmed cell death) can be cell-type specific. Some studies show that rapamycin and everolimus can induce apoptosis by activating caspases.[15][16] For instance, high doses of rapamycin (in the micromolar range) have been shown to induce apoptosis in several human cancer cell lines, an effect correlated with the suppression of 4E-BP1 phosphorylation.[14] Furthermore, as mTOR is a key inhibitor of autophagy, treatment with rapamycin and everolimus can promote this cellular degradation process, which can sometimes contribute to cell death.[6][15]
Experimental Protocols
To assess and compare the effects of rapamycin and everolimus on cell growth, a series of standard in vitro experiments are typically performed.
Cell Culture and Drug Treatment
-
Cell Seeding: The selected cancer cell line (e.g., MCF-7, Caki-2) is seeded into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Adherence: Cells are allowed to adhere and grow overnight in a standard incubator (37°C, 5% CO2).
-
Drug Preparation: Stock solutions of rapamycin and everolimus (typically in DMSO) are diluted in culture medium to achieve the desired final concentrations.
-
Treatment: The existing medium is replaced with the drug-containing medium. A vehicle control (medium with DMSO) is always included. Cells are then incubated for specified time periods (e.g., 24, 48, 72 hours).
Cell Viability / Proliferation Assay (MTT Assay Example)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Reagent Addition: After the drug incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation: The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[17]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting: Following treatment, both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cell suspension is incubated in the dark for approximately 15-30 minutes.[15]
-
Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[15]
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as the phosphorylated forms of mTOR targets.
-
Protein Extraction: Cells are lysed using a lysis buffer to extract total cellular proteins.
-
Quantification: The total protein concentration is determined using a protein assay (e.g., Bradford assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to the target proteins (e.g., phospho-S6K1, total S6K1) overnight. Following this, a secondary antibody conjugated to an enzyme is added.[15]
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is captured and quantified.[15]
Conclusion
Rapamycin and its analog everolimus are potent mTORC1 inhibitors that effectively suppress cell growth and proliferation across a wide range of cell types. Their primary mechanism involves forming a complex with FKBP12 to allosterically inhibit mTORC1, leading to cell cycle arrest at the G1/S transition. While everolimus was developed to improve upon the pharmacokinetic properties of rapamycin, their in vitro effects on cell growth are largely comparable, though cell-type specific sensitivities exist. Both drugs serve as invaluable tools for cancer research and have established roles in clinical oncology, demonstrating the therapeutic potential of targeting the mTOR pathway.
References
- 1. The Target of Rapamycin and Mechanisms of Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Target of Rapamycin and Mechanisms of Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. portlandpress.com [portlandpress.com]
- 7. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and molecular effects of the mTOR inhibitor everolimus. | Semantic Scholar [semanticscholar.org]
- 9. A phase II trial of the oral mTOR inhibitor everolimus in relapsed aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 16. mTOR inhibitor Everolimus-induced apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Everolimus induces Met inactivation by disrupting the FKBP12/Met complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rapamycin and Next-Generation mTOR Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, the selection of an appropriate mTOR inhibitor is a critical decision in the design of preclinical and clinical studies. This guide provides an objective comparison of the first-generation mTOR inhibitor, rapamycin (B549165) (and its analogs, rapalogs), with second-generation, ATP-competitive mTOR kinase inhibitors (TORKi). Supported by experimental data, this document outlines their mechanisms of action, comparative efficacy, and the experimental protocols to evaluate their performance.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival, making it a prime therapeutic target in oncology.[1] Dysregulation of the mTOR signaling pathway is a frequent event in a wide variety of human cancers.[2]
Mechanism of Action: A Tale of Two Complexes
mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[3] First-generation mTOR inhibitors, such as rapamycin and its analogs (e.g., everolimus, temsirolimus), are allosteric inhibitors that, after binding to the intracellular protein FKBP12, target the FRB domain of mTOR, primarily inhibiting the function of mTORC1.[1][4] This incomplete inhibition of the mTOR pathway can lead to a feedback activation of the PI3K/Akt signaling pathway, which can promote cell survival and diminish the antitumor effect.[4]
To overcome this limitation, second-generation mTOR inhibitors were developed. These are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[1][2] This dual inhibition provides a more complete blockade of mTOR signaling and prevents the feedback activation of Akt often observed with rapalog treatment.[1]
Comparative Efficacy: In Vitro Studies
Preclinical studies have consistently shown that second-generation mTOR inhibitors possess superior potency compared to rapamycin and its analogs across various cancer cell lines.[4] This is reflected in their significantly lower half-maximal inhibitory concentration (IC50) values.
| Inhibitor | Generation | Target(s) | IC50 (mTOR) | Selectivity |
| Rapamycin | First | mTORC1 (allosteric) | ~0.5 nM (for S6K phosphorylation)[1] | Highly selective for mTORC1 |
| Everolimus (RAD001) | First | mTORC1 (allosteric) | Similar to Rapamycin | Highly selective for mTORC1 |
| Temsirolimus (B1684623) (CCI-779) | First | mTORC1 (allosteric) | Similar to Rapamycin | Highly selective for mTORC1 |
| OSI-027 | Second | mTORC1/mTORC2 | 22 nM (mTORC1), 65 nM (mTORC2)[1] | >100-fold vs. PI3Kα/β/γ |
| Torin-2 | Second | mTORC1/mTORC2 | Thousand-fold lower than Rapamycin in neuroblastoma cell lines[4] | >1,000-fold vs. PI3K |
| INK-128 | Second | mTORC1/mTORC2 | 1 nM[1] | >200-fold vs. PI3K |
| NVP-BEZ235 | Second | Dual PI3K/mTOR | Potent inhibition of cell proliferation in RCC cell lines[5] | Dual inhibitor |
Table 1: Comparison of IC50 values for first and second-generation mTOR inhibitors.
Second-generation inhibitors have demonstrated the ability to more effectively suppress the phosphorylation of downstream mTORC1 effectors, such as 4E-BP1, and to inhibit mTORC2-mediated signaling, leading to more potent growth inhibition in cancer cell lines.[1][6]
Comparative Efficacy: In Vivo Studies
The enhanced potency of second-generation mTOR inhibitors observed in vitro often translates to superior anti-tumor activity in preclinical xenograft models.
| Inhibitor | Cancer Model | Efficacy Compared to Rapamycin/Rapalogs | Reference |
| OSI-027 | Colorectal Cancer Xenografts | Significantly greater inhibition of tumor growth compared to rapamycin.[7] | [7] |
| NVP-BEZ235 | Renal Cell Carcinoma Xenografts | Superior tumor growth inhibition compared to rapamycin.[8] | [8] |
| Ku0063794 | Renal Cell Carcinoma Xenografts | No significant difference in tumor growth inhibition compared to temsirolimus, potentially due to temsirolimus's effects on the tumor microenvironment.[9] | [9] |
Table 2: In vivo efficacy of second-generation mTOR inhibitors compared to first-generation inhibitors.
For instance, in renal cell carcinoma xenograft models, NVP-BEZ235 induced growth arrest and was associated with the inhibition of Akt and S6 phosphorylation, as well as the induction of apoptosis.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic and cytostatic effects of mTOR inhibitors on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the mTOR inhibitor(s) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can then be determined from the dose-response curve.
Western Blot Analysis for mTOR Pathway Activation
Western blotting is a key technique to assess the phosphorylation status of downstream targets of mTORC1 and mTORC2, thereby providing a direct measure of inhibitor activity.
Methodology:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat with various concentrations of the mTOR inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for electrophoresis.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 targets (e.g., p-S6K1, p-4E-BP1) and mTORC2 targets (e.g., p-Akt Ser473).[1][12]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels of the target proteins relative to total protein levels and a loading control (e.g., β-actin or GAPDH).
Conclusion
Second-generation mTOR inhibitors offer a clear mechanistic advantage over rapamycin and its analogs by targeting both mTORC1 and mTORC2, thereby providing a more comprehensive blockade of mTOR signaling and overcoming some of the key resistance mechanisms associated with first-generation compounds. Preclinical data consistently demonstrate their superior potency in vitro and often in vivo. However, the translation of this enhanced preclinical activity into superior clinical outcomes has been met with challenges, sometimes due to a less favorable toxicity profile. The choice between a first or second-generation mTOR inhibitor will ultimately depend on the specific cancer type, the genetic background of the tumor, and the overall therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second Generation mTOR Inhibitors as a Double-Edged Sword in Malignant Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Evaluation of alternative in vivo drug screening methodology: a single mouse analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unveiling the Specificity of mTOR Inhibitors: A Comparative Guide to Rapamycin and Torin 1
For researchers, scientists, and drug development professionals, understanding the nuances of mTOR inhibitors is paramount for designing precise experiments and developing targeted therapeutics. This guide provides an objective comparison of the off-target effects of two widely used mTOR inhibitors, rapamycin (B549165) and Torin 1, supported by experimental data and detailed methodologies.
The mechanistic target of rapamycin (mTOR) is a central kinase that orchestrates cell growth, proliferation, and metabolism through two distinct complexes, mTORC1 and mTORC2. While both rapamycin and Torin 1 target mTOR, they do so with different mechanisms and specificities, leading to varied on- and off-target effects. Rapamycin, an allosteric inhibitor, primarily targets mTORC1, though prolonged treatment can also affect mTORC2 assembly in certain cell types.[1] In contrast, Torin 1 is an ATP-competitive inhibitor that targets the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[2][3] This fundamental difference in their mode of action has significant implications for their downstream signaling and overall cellular impact.
Comparative Analysis of Off-Target Effects
The specificity of mTOR inhibitors is a critical factor in their utility as research tools and therapeutic agents. Off-target effects can lead to confounding results and unwanted side effects. Experimental evidence highlights a significant divergence in the selectivity profiles of rapamycin and Torin 1.
Rapamycin: As an allosteric inhibitor that binds to FKBP12, which then interacts with the FRB domain of mTOR, rapamycin is highly specific for mTORC1.[2] It effectively inhibits rapamycin-sensitive functions of mTORC1, such as the phosphorylation of S6K1. However, it only partially inhibits other mTORC1 substrates like 4E-BP1, and its effects on mTORC2 are generally observed only after prolonged exposure.[4][5] Studies using CRISPR/Cas9-mediated gene editing to create a rapamycin-resistant mTOR mutant have demonstrated the striking specificity of rapamycin for mTOR, with virtually no changes in mRNA or protein levels in the resistant cells upon treatment.[5]
Torin 1: As an ATP-competitive inhibitor, Torin 1 directly targets the kinase activity of mTOR, leading to a more complete inhibition of both mTORC1 and mTORC2.[2][3] This broader activity profile means that Torin 1 inhibits both rapamycin-sensitive and rapamycin-resistant functions of mTORC1.[2][6] Kinome-wide selectivity profiling has shown that Torin 1 is a highly selective mTOR inhibitor at concentrations below 1 µM.[7][8] However, at higher concentrations (e.g., 10 µM), it can exhibit off-target binding to other kinases, particularly those in the PI3K-like kinase (PIKK) family, such as ATM, ATR, and DNA-PK.[7][8][9][10]
Data Presentation
To facilitate a clear comparison, the following tables summarize the key differences in the on-target and off-target effects of rapamycin and Torin 1 based on experimental data.
| Feature | Rapamycin | Torin 1 |
| Mechanism of Action | Allosteric inhibitor of mTORC1 | ATP-competitive inhibitor of mTOR kinase |
| Primary On-Target Effect | Inhibition of mTORC1 | Inhibition of mTORC1 and mTORC2 |
| Effect on mTORC1 Substrates | Partial inhibition (e.g., 4E-BP1) | Complete inhibition of both rapamycin-sensitive and -resistant substrates |
| Effect on mTORC2 | Indirect inhibition with prolonged treatment in some cell types | Direct and potent inhibition |
Table 1. Comparison of the primary characteristics of Rapamycin and Torin 1.
| Target | Rapamycin (at typical concentrations) | Torin 1 (at ≤ 1 µM) |
| mTORC1 | ++ | +++ |
| mTORC2 | -/+ (prolonged treatment) | +++ |
| PIKK Family (ATM, ATR, DNA-PK) | - | + |
| Other Kinases | Minimal | Minimal |
Table 2. Comparative selectivity of Rapamycin and Torin 1 for mTOR complexes and potential off-targets. (+++ indicates strong inhibition, ++ indicates moderate inhibition, + indicates weak inhibition, - indicates no significant inhibition, -/+ indicates context-dependent inhibition).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of rapamycin and Torin 1.
Western Blotting for mTOR Signaling
Objective: To assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Methodology:
-
Cell Culture and Treatment: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with DMSO (vehicle control), rapamycin (e.g., 20 nM), or Torin 1 (e.g., 250 nM) for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, phospho-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vitro Kinase Assay
Objective: To directly measure the enzymatic activity of mTORC1 and mTORC2 in the presence of inhibitors.
Methodology:
-
Immunoprecipitation of mTOR Complexes: mTORC1 or mTORC2 complexes are immunoprecipitated from cell lysates (e.g., HEK293T cells) using antibodies against Raptor (for mTORC1) or Rictor (for mTORC2).
-
Kinase Reaction: The immunoprecipitated complexes are washed and resuspended in a kinase assay buffer. The reaction is initiated by adding a substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt1 for mTORC2) and ATP, along with varying concentrations of rapamycin or Torin 1.
-
Reaction Termination and Analysis: The reaction is incubated at 30°C for 30 minutes and then stopped by adding SDS-PAGE sample buffer. The phosphorylation of the substrate is analyzed by Western blotting using phospho-specific antibodies.
Kinome-Wide Selectivity Profiling (KINOMEscan™)
Objective: To determine the selectivity of rapamycin and Torin 1 across a large panel of human kinases.
Methodology:
-
Assay Principle: The KINOMEscan™ platform utilizes a proprietary active-site directed competition binding assay. Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Assay Procedure: A panel of human kinases is tested in parallel. Each kinase is incubated with the test compound (rapamycin or Torin 1) and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
-
Data Analysis: The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.
Mandatory Visualization
Caption: mTOR signaling pathway and points of inhibition by Rapamycin and Torin 1.
Caption: A typical experimental workflow for comparing mTOR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. protocols.io [protocols.io]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of LC3 lipidation by the autophagy-specific class III phosphatidylinositol-3 kinase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Autophagy Detection | LC3 Conversion Assay [promega.com]
Validating the Immunosuppressive Activity of Rapamycin In Vivo: A Comparative Guide
Rapamycin (B549165) (also known as Sirolimus) is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] This inhibitory action is the foundation of its powerful immunosuppressive effects, which are primarily achieved by blocking the G1 to S phase progression in the cell cycle of T-lymphocytes, thus preventing their proliferation in response to cytokine signaling.[3][4] Its efficacy in preventing allograft rejection has been extensively validated in numerous in vivo animal models, making it a cornerstone therapy in clinical organ transplantation.[5][6]
This guide provides a comparative analysis of rapamycin's in vivo immunosuppressive activity, supported by experimental data and detailed protocols. We compare its performance against other widely used immunosuppressants, namely the calcineurin inhibitors Cyclosporine A (CsA) and Tacrolimus (FK506).
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its immunosuppressive effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and metabolism.[1][7] Inhibition of mTORC1 disrupts downstream signaling pathways essential for protein synthesis and cell cycle progression, ultimately leading to the arrest of T-cell proliferation.[3][8]
Comparative Analysis of In Vivo Immunosuppressive Efficacy
The immunosuppressive activity of rapamycin is most commonly evaluated in rodent models of allograft transplantation, such as skin, heart, or limb transplants.[5] These studies provide a robust platform for comparing its efficacy against other immunosuppressive agents.
Allograft Survival Studies
In vivo studies consistently demonstrate that rapamycin significantly prolongs the survival of allografts compared to untreated controls.[9][10] Its performance is often comparable or, in some contexts, superior to calcineurin inhibitors.
| Model | Drug/Regimen | Median Graft Survival (Days) | Key Finding | Reference |
| Murine Skin Allograft (Old Recipients) | Control (Untreated) | 9 | Rapamycin more than doubled graft survival in aged recipients. | [10] |
| Rapamycin | 19 | |||
| Murine Skin Allograft (Young Recipients) | Control (Untreated) | 7 | Rapamycin significantly prolonged graft survival in young recipients. | [10] |
| Rapamycin | 12 | |||
| Rat Cardiac Allograft | Rapamycin (low dose) | >14 (significantly longer than control) | Combination of low-dose Rapamycin and Tacrolimus had a synergistic effect on graft survival. | [11][12] |
| Tacrolimus (low dose) | >14 (significantly longer than control) | |||
| Rapamycin + Tacrolimus | Significantly longer than single-agent therapy | |||
| Murine Heart Allograft (with CT26 Tumor) | Rapamycin | Allograft protected, tumor growth inhibited | Rapamycin protected the allograft while also providing an anti-tumor effect. | [13] |
| Cyclosporine A | Allograft protected, tumor growth promoted | CsA protected the allograft but promoted tumor progression. | [13] |
Effects on T-Cell Populations
A key distinction between rapamycin and calcineurin inhibitors lies in their differential effects on T-cell subsets, particularly regulatory T-cells (Tregs), which are crucial for inducing immune tolerance.[3][14]
| Parameter | Rapamycin | Cyclosporine A (CsA) / Tacrolimus | Key Finding | Reference |
| Effector T-Cell (Teff) Proliferation | Potent inhibition | Potent inhibition | Both drug classes effectively suppress Teff cell proliferation. | [3][15] |
| Regulatory T-Cell (Treg) Expansion | Promotes or preserves Treg expansion and function.[3][8] | Inhibits or impairs Treg function and generation.[14][16][17] | Rapamycin's pro-Treg effect may contribute to long-term graft tolerance. | [3][14][16] |
| Highly Suppressive CD27+ Treg Subset | Preserves the dominance of this potent Treg subset. | Does not preserve this subset after alloantigen-driven expansion. | Rapamycin-cultured Tregs show significantly stronger suppressive capacity. | [16] |
| De Novo Conversion of Tregs | Promotes conversion of naive T-cells into alloantigen-specific Tregs. | Completely inhibits this process. | Favors a shift from aggressive to protective alloimmunity. | [14] |
Humoral (Antibody) Response
Rapamycin is also effective at suppressing primary antibody responses to alloantigens, a critical factor in preventing antibody-mediated rejection.
| Parameter | Rapamycin | Key Finding | Reference |
| Primary Alloantibody Response | Potently inhibits/abrogates both IgM and IgG primary responses. | Effective at preventing the initial development of donor-specific antibodies. | [18] |
| Established Alloantibody Response | No significant suppressive effect on pre-existing alloantibody levels. | Less effective in animals with established humoral reactivity. | [18] |
| Antigen-Specific Antibody Production | Strongly inhibited during the period of drug administration. | Suggests potential application in presensitized transplant candidates. | [19] |
Experimental Protocols and Workflows
Standardized protocols are essential for the in vivo validation of immunosuppressive drugs. Below are representative methodologies used in studies comparing rapamycin.
In Vivo Allograft Model Workflow
Key Methodologies
-
Animal Models:
-
Species/Strains: Commonly used models include fully major histocompatibility complex (MHC)-mismatched mouse strains (e.g., BALB/c donors to C57BL/6 recipients) or rat strains (e.g., DA donors to LEW recipients).[5][18]
-
Transplantation Type: Skin transplantation is a frequent model due to the ease of monitoring rejection visually.[5][10] Heterotopic heart transplantation is also widely used to assess vascularized organ rejection.[11][13][19]
-
-
Drug Administration:
-
Route: Intraperitoneal (i.p.) injection is common in rodent studies. Oral gavage can also be used to mimic clinical administration.[4][20][21]
-
Dosage: Dosages vary by animal model and study objective. A typical dose in rat studies for inhibiting humoral responses was 3 mg/kg/day.[18] It is critical to establish clinically relevant blood trough levels.[22]
-
Frequency: Daily administration is standard for the duration of the experiment.[18]
-
-
Assessment of Immunosuppression:
-
Graft Survival: The primary endpoint is often the median survival time (MST) of the allograft. Rejection is typically defined by cessation of heartbeat (for heart grafts) or necrosis of over 80% of the graft area (for skin grafts).[10]
-
T-Cell Proliferation Assays:
-
In Vivo: Incorporation of bromodeoxyuridine (BrdU) into the DNA of dividing cells is measured to assess T-cell proliferation directly within the animal.[9][10]
-
Ex Vivo (Mixed Lymphocyte Reaction - MLR): Lymphocytes from the recipient animal are co-cultured with irradiated donor cells. Proliferation is measured by the incorporation of radioactive thymidine (B127349) to assess the recipient's cellular immune response to the donor.[3][19]
-
-
Flow Cytometry: Used to quantify different immune cell populations, such as CD4+, CD8+, and Foxp3+ regulatory T-cells, in peripheral blood, lymph nodes, or the spleen.[3]
-
Humoral Response Analysis: Serum is collected to measure levels of donor-specific antibodies using techniques like ELISA, complement-dependent cytotoxicity assays, or flow cytometry crossmatching.[18]
-
Conclusion
In vivo experimental data robustly validates rapamycin as a potent immunosuppressive agent. Its primary mechanism of inhibiting mTORC1 effectively blocks T-cell proliferation and prolongs allograft survival, with an efficacy comparable to calcineurin inhibitors like Cyclosporine A and Tacrolimus.
The most significant advantage of rapamycin highlighted in comparative studies is its favorable effect on regulatory T-cells. Unlike calcineurin inhibitors, which can be detrimental to Treg function, rapamycin promotes the expansion and suppressive capacity of these tolerance-inducing cells.[3][14][16] This unique property, combined with synergistic effects when used in combination with other agents, positions rapamycin as a critical tool in immunosuppressive regimens aimed at not only preventing acute rejection but also promoting long-term allograft tolerance.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. novapublishers.com [novapublishers.com]
- 3. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous nanotherapy repurposes the immunosuppressive mechanism of rapamycin to enhance allogeneic islet graft viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin as immunosuppressant in murine transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Rapamycin-resistant effector T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin Prolongs Graft Survival and Induces CD4+IFN-γ+IL-10+ Regulatory Type 1 Cells in Old Recipient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapamycin prolongs graft survival and induces CD4+IFN-γ+IL-10+ regulatory type 1 cells in old recipient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tacrolimus (FK506) and sirolimus (rapamycin) in combination are not antagonistic but produce extended graft survival in cardiac transplantation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tacrolimus (FK506) and sirolimus (rapamycin) in combination are not antagonistic but produce extended graft survival in cardiac transplantation in the rat. | Semantic Scholar [semanticscholar.org]
- 13. Rapamycin protects allografts from rejection while simultaneously attacking tumors in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contrasting Effects of Cyclosporine and Rapamycin in De Novo Generation of Alloantigen-Specific Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Rapamycin limits CD4+ T cell proliferation in simian immunodeficiency virus–infected rhesus macaques on antiretroviral therapy [jci.org]
- 16. ashpublications.org [ashpublications.org]
- 17. academic.oup.com [academic.oup.com]
- 18. The effects of rapamycin on humoral immunity in vivo. Suppression of primary responses but not of ongoing alloantibody synthesis or memory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-term in vivo effects of rapamycin on humoral and cellular immune responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Rapamycin Analogs in Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of key rapamycin (B549165) analogs. Backed by experimental data, this document provides a comprehensive overview to inform compound selection and experimental design in the study of mTOR pathway inhibition.
Rapamycin, a macrolide lactone, was the first discovered inhibitor of the mechanistic Target of Rapamycin (mTOR), a central kinase that regulates cell growth, proliferation, and metabolism.[1][2] Its discovery has paved the way for the development of several analogs, known as rapalogs, which include everolimus (B549166), temsirolimus, and ridaforolimus (B1684004). These compounds allosterically inhibit mTOR Complex 1 (mTORC1) by forming a complex with the intracellular protein FKBP12.[1] While they have shown promise in preclinical models, their clinical success has been varied, partly due to incomplete mTORC1 inhibition and the activation of a PI3K/Akt survival pathway.[1] This guide provides a detailed comparative analysis of these first-generation mTOR inhibitors in preclinical settings.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for rapamycin and its key analogs across various cancer cell lines, demonstrating their anti-proliferative activity.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Rapamycin | MCF-7 | Breast Cancer | ~20 | [3] |
| MDA-MB-231 | Breast Cancer | ~20,000 | [3] | |
| U87MG | Glioblastoma | >1000 | [4] | |
| PC3MM2 | Prostate Cancer | Not Specified | [2] | |
| Everolimus | SK-Sora | Hepatocellular Carcinoma | <1000 | [5] |
| 786-0 | Renal Cell Carcinoma | <1000 | [5] | |
| MCF-7 | Breast Cancer | Correlates with Rapamycin | [6] | |
| Temsirolimus | SK-Sora | Hepatocellular Carcinoma | <1000 | [5] |
| 786-0 | Renal Cell Carcinoma | <1000 | [5] | |
| Ridaforolimus | Various | Sarcoma | Not Specified | [7] |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of drug candidates. The following table summarizes the efficacy of rapamycin analogs in various cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Rapamycin | G-415, TGBC2TKB (Gallbladder) | NOD-SCID Mice | Not Specified | Significant antitumor effect | [8] |
| HepG2 (Hepatocellular Carcinoma) | Orthotopic Xenograft | Not Specified | Inhibition of tumor growth | [9] | |
| Temsirolimus (CCI-779) | 8226, OPM-2, U266 (Multiple Myeloma) | Murine Xenograft | 10 IP injections | Dose-dependent antitumor responses | [10] |
| HS Sultan (B-cell Lymphoma) | Xenograft Model | Not Specified | Significant apoptosis, inhibition of angiogenesis | [11] | |
| Ridaforolimus | Various | Not Specified | Oral and IV formulations tested | Antitumor activity in various solid tumors and hematologic malignancies | [7] |
Comparative Pharmacokinetics
The pharmacokinetic profiles of rapamycin analogs influence their therapeutic window and dosing schedules. The following table outlines key pharmacokinetic parameters observed in preclinical studies.
| Compound | Animal Model | Half-life (t1/2) | Oral Bioavailability | Key Notes | Reference |
| Rapamycin (Sirolimus) | BALB/c Mice | 5.1 h (IV) | ~10% in rats | - | [12][13] |
| Everolimus (RAD001) | CD-1 Mice | 5.4 h (oral) | Not specified | PK profile in rats is closer to humans than in mice. | [5][12] |
| Temsirolimus | Not Specified | Not Specified | Not Specified | Prodrug, converted to sirolimus in vivo. | [14] |
| Ridaforolimus | Not Specified | Not Specified | Not Specified | Not a prodrug, has in vivo stability. | [7] |
Preclinical Toxicity Profile
Understanding the toxicity profile of rapamycin analogs is essential for their development. The following table summarizes common adverse events observed in preclinical and clinical studies.
| Compound | Common Toxicities | Reference |
| Rapamycin | Transient thrombocytopenia and leukopenia (in mice) | [10] |
| Everolimus | Hypertriglyceridemia, infections, hematological abnormalities | [15] |
| Temsirolimus | Stomatitis, hypercholesterolemia, hyperglyceridemia | [10] |
| Ridaforolimus | Stomatitis, fatigue, hypertriglyceridemia, rash | [7] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
Rapamycin and its analogs act by inhibiting the mTORC1 signaling complex. This pathway is a critical regulator of cell growth and proliferation.
Caption: The mTORC1 signaling pathway and the inhibitory action of rapamycin analogs (rapalogs).
Experimental Workflow: In Vitro Comparison of Rapamycin Analogs
The following diagram illustrates a typical workflow for comparing the anti-proliferative effects of rapamycin analogs in cancer cell lines.
Caption: A generalized workflow for the in vitro preclinical evaluation of rapamycin analogs.
Experimental Protocols
MTT Assay for Cell Proliferation
This protocol is used to assess the anti-proliferative effects of rapamycin analogs on cancer cell lines.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium
-
Test compounds (Rapamycin and its analogs)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Western Blot for mTOR Pathway Analysis
This protocol is used to determine the effect of rapamycin analogs on the phosphorylation status of key mTORC1 downstream targets, such as S6 Kinase (S6K) and 4E-BP1.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with rapamycin analogs for the desired time. Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control like GAPDH) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative pharmacokinetics of RAD001 (everolimus) in normal and tumor-bearing rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effective Inhibition of Xenografts of Hepatocellular Carcinoma (HepG2) by Rapamycin and Bevacizumab in an Intrahepatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Mammalian Target of Rapamycin Inhibitors Induce Tumor Cell Apoptosis In Vivo Primarily by Inhibiting VEGF Expression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Towards disease-oriented dosing of rapamycin for longevity: does aging exist or only age-related diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Rapamycin's Fountain of Youth: A Cross-Species Comparison of Anti-Aging Effects
An Objective Guide for Researchers on the Lifespan-Extending Benefits of Rapamycin (B549165) Across Key Model Organisms
Rapamycin, a macrolide compound discovered in the soil of Easter Island, has emerged as one of the most promising and robust pharmacological interventions to extend lifespan and improve healthspan in a variety of species.[1] Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a highly conserved cellular cascade that governs growth, proliferation, and metabolism.[2][3] This guide provides a comprehensive comparison of the anti-aging effects of rapamycin in four key model organisms: the budding yeast (Saccharomyces cerevisiae), the nematode worm (Caenorhabditis elegans), the fruit fly (Drosophila melanogaster), and the mouse (Mus musculus). We present quantitative data from seminal studies, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows to offer an objective resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Lifespan Extension
The lifespan-extending effects of rapamycin have been consistently demonstrated across a diverse range of model organisms, although the magnitude of this extension can vary depending on the species, genetic background, sex, and specific experimental conditions. The following tables summarize key findings from foundational studies in each model organism.
Table 1: Effect of Rapamycin on Lifespan in Saccharomyces cerevisiae (Yeast)
| Strain | Rapamycin Concentration | Lifespan Metric | Lifespan Extension | Reference |
| Wild-type | 1 ng/mL | Chronological Lifespan (CLS) | Significant increase | [4] |
| Wild-type | 300 pg/mL | Chronological Lifespan (CLS) | Significant increase | [4] |
Table 2: Effect of Rapamycin on Lifespan in Caenorhabditis elegans (Nematode Worm)
| Strain | Rapamycin Concentration | Lifespan Metric | Lifespan Extension | Reference |
| Wild-type (N2) | 100 µM | Mean Lifespan | ~22% | [5] |
| Wild-type | Not specified | Mean Lifespan | More than doubles | [6][7] |
| Wild-type (N2) | 0.1 nM | Mean Lifespan | 75% | [8] |
| lin-35 mutant | 10 nM | Mean Lifespan | 79.09% | [8] |
Note: The effects of rapamycin in C. elegans can be inconsistent, with some studies showing modest or no lifespan extension.[1][9]
Table 3: Effect of Rapamycin on Lifespan in Drosophila melanogaster (Fruit Fly)
| Strain | Rapamycin Concentration | Lifespan Metric | Lifespan Extension | Reference |
| wDah (female) | 200 µM in food | Median Lifespan | Significant increase | [10][11] |
| wDah (male) | 200 µM in food | Median Lifespan | Significant increase | [10] |
| w iso31 (male) | 200 µM (larval treatment) | Median Lifespan | Significant increase | [12][13] |
| Various | Varied | Lifespan | Variable (can shorten) | [14][15] |
Table 4: Effect of Rapamycin on Lifespan in Mus musculus (Mouse)
| Strain | Rapamycin Dose | Age at Treatment Start | Sex | Lifespan Extension (Median) | Reference |
| UM-HET3 | 14 ppm in food | 600 days | Male | 9% | [16][17] |
| UM-HET3 | 14 ppm in food | 600 days | Female | 14% | [16][17] |
| C57BL/6J | 8 mg/kg/day injection | 20 months | Male | 16% (overall) | [18] |
| C57BL/6J (female) | 2 mg/kg every 5 days | 20 months | Female | Significant extension | [19] |
| UMHET3 | 42 ppm in food | Young adult | Both | Longest lifespan increase | [20] |
Key Signaling Pathway: mTOR Inhibition
Rapamycin exerts its anti-aging effects primarily through the inhibition of mTOR Complex 1 (mTORC1).[20][21] This complex integrates signals from nutrients, growth factors, and cellular energy status to regulate key cellular processes. By inhibiting mTORC1, rapamycin mimics a state of caloric restriction, a well-established intervention for extending lifespan.[3] This inhibition leads to the suppression of protein synthesis and the promotion of autophagy, a cellular recycling process that clears damaged components.[10]
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin.
Experimental Protocols and Workflows
Reproducibility is paramount in scientific research. To this end, we provide detailed methodologies for key experiments cited in this guide.
S. cerevisiae Chronological Lifespan Assay
This assay measures the viability of a non-dividing yeast population over time.
Methodology:
-
Culture Initiation: Inoculate a single colony of the desired yeast strain into liquid synthetic defined (SD) medium.
-
Growth to Stationary Phase: Grow the culture at 30°C with shaking until it reaches stationary phase (typically 2-3 days).
-
Rapamycin Treatment: Add rapamycin (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the culture at the desired concentration. An equivalent volume of solvent is added to control cultures.
-
Viability Assessment: At regular time points (e.g., every 2-3 days), take aliquots from the cultures, perform serial dilutions, and plate them on YPD agar (B569324) plates.
-
Colony Counting: After incubation (e.g., 2 days at 30°C), count the number of colony-forming units (CFUs) to determine the percentage of viable cells.[22]
-
Data Analysis: Plot survival curves as the percentage of viable cells over time.
Caption: Experimental workflow for a yeast chronological lifespan assay.
C. elegans Lifespan Assay
This assay monitors the survival of a cohort of nematode worms over their lifespan.
Methodology:
-
Synchronization: Grow a population of worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50. Collect eggs by bleaching gravid adults and allow them to hatch in M9 buffer to obtain a synchronized L1 larval population.
-
Development: Plate the synchronized L1 larvae onto NGM plates and allow them to develop to the L4 stage.
-
Treatment Initiation: Transfer the L4 worms to fresh NGM plates containing rapamycin mixed into the agar or seeded with E. coli OP50 that has been grown in the presence of rapamycin. Control plates contain the vehicle. To prevent progeny from confounding the results, FUDR (5-fluoro-2'-deoxyuridine) is often added to the plates.
-
Survival Scoring: Every 1-2 days, score the worms for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer: Transfer the worms to fresh treatment plates every few days to ensure a consistent food source and drug exposure.
-
Data Analysis: Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the lifespans of the different treatment groups.
Caption: Experimental workflow for a C. elegans lifespan assay.
D. melanogaster Lifespan Assay
This assay tracks the survival of a population of adult fruit flies.
Methodology:
-
Fly Rearing: Rear flies on standard cornmeal-yeast-agar medium at a controlled temperature (e.g., 25°C) and humidity.
-
Collection and Mating: Collect newly eclosed flies and allow them to mate for a specified period (e.g., 48 hours).
-
Experimental Setup: Separate male and female flies into vials containing the experimental diet. The diet is typically a sugar-yeast medium mixed with rapamycin or the vehicle control.
-
Survival Monitoring: Transfer the flies to fresh food vials every 2-3 days and record the number of dead flies.
-
Data Analysis: Construct survival curves and analyze the data using statistical methods such as the log-rank test.
Caption: Experimental workflow for a Drosophila lifespan assay.
M. musculus Lifespan Study
These long-term studies assess the effect of rapamycin on the lifespan of mice.
Methodology:
-
Animal Husbandry: House mice in a specific pathogen-free facility with controlled temperature, humidity, and light-dark cycles. Provide ad libitum access to food and water.
-
Diet Formulation: Prepare a standard mouse chow diet containing microencapsulated rapamycin to improve bioavailability and stability. Control diet contains the encapsulation vehicle.
-
Treatment Initiation: Begin feeding the mice the experimental or control diet at a specified age.
-
Health Monitoring: Regularly monitor the health of the animals, including body weight, food consumption, and general appearance.
-
Survival Assessment: Record the date of death for each animal. A subset of animals may undergo necropsy to determine the cause of death.
-
Data Analysis: Generate survival curves and perform statistical analysis to compare the lifespan of the treatment and control groups.
Caption: Experimental workflow for a mouse lifespan study.
Conclusion
The collective evidence from studies in yeast, worms, flies, and mice strongly supports the role of rapamycin as a potent anti-aging compound.[1] Its ability to consistently extend lifespan across evolutionarily diverse species highlights the conserved nature of the mTOR pathway in the aging process. While the magnitude of the effect and the optimal treatment regimens may vary, the fundamental principle of mTOR inhibition as a pro-longevity strategy is well-established. This guide provides a foundational resource for researchers seeking to build upon this knowledge, offering a comparative perspective on the effects of rapamycin and detailed protocols to facilitate further investigation into the mechanisms of aging and the development of novel anti-aging interventions.
References
- 1. Cracking the Rapamycin Problem in C. elegans Ageing Research - Magnitude Biosciences [magnitudebiosciences.com]
- 2. longevity.direct [longevity.direct]
- 3. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]
- 4. Extension of chronological life span in yeast by decreased TOR pathway signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOR signaling and rapamycin influence longevity by regulating SKN-1/Nrf and DAF-16/FoxO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of TOR kinase on lifespan in C. elegans | FOLIA - Fribourg Open Library and Archive [folia.unifr.ch]
- 7. Influence of TOR kinase on lifespan in C. elegans [ideas.repec.org]
- 8. russjnematology.com [russjnematology.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Mechanisms of Life Span Extension by Rapamycin in the Fruit Fly Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transient rapamycin treatment during developmental stage extends lifespan in Mus musculus and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient rapamycin treatment during developmental stage extends lifespan in Mus musculus and Drosophila melanogaster | EMBO Reports [link.springer.com]
- 14. Genotype and Trait Specific Responses to Rapamycin Intake in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 22. benchchem.com [benchchem.com]
Revolutionizing Rapamycin Delivery: A Comparative Guide to Advanced Formulations
For researchers and drug development professionals, optimizing the delivery of rapamycin (B549165) (sirolimus) is crucial for maximizing its therapeutic potential. Due to its poor water solubility and significant first-pass metabolism, conventional rapamycin formulations exhibit low and variable oral bioavailability. This guide provides an objective comparison of advanced formulations—nanocrystal-based, solid dispersion, and lipid-based systems—designed to overcome these limitations, supported by experimental data and detailed methodologies.
This guide will delve into the pharmacokinetic profiles of these formulations, presenting a clear comparison of their in vivo performance. Detailed experimental protocols for key bioavailability studies are also provided to aid in the design and evaluation of future research.
Unlocking Bioavailability: A Head-to-Head Comparison
Advanced formulation strategies have demonstrated a remarkable ability to enhance the systemic exposure of rapamycin. The following table summarizes the key pharmacokinetic parameters from preclinical studies in rats, offering a quantitative comparison of different formulation approaches against the raw, unformulated drug.
| Formulation Type | Vehicle/Carrier | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Raw) |
| Raw Sirolimus Powder | 0.2% Methyl Cellulose | Sprague-Dawley Rats | 10 | 15.9 ± 4.4 | 101.3 ± 14.4 | - |
| Solid Dispersion Nanoparticles | PVP K30 with SLS | Sprague-Dawley Rats | 10 | 291.1 ± 39.5 | 1541.9 ± 210.1 | ~15.2x |
| Nano-amorphous Formulation | Not specified | Sprague-Dawley Rats | Not specified | ~3.7x higher than Rapamune® | ~2x higher than Rapamune® | - |
| Nanocrystal Formulation (Rapamune®) | Not specified | Sprague-Dawley Rats | Not specified | - | - | - |
Data for Solid Dispersion Nanoparticles is from a study by Kim et al.[1][2][3][4][5]. Data for Nano-amorphous vs. Nanocrystal (Rapamune®) is from a 2021 conference proceeding[6]. It is important to note that the nano-amorphous and nanocrystal data are presented as relative improvements and not absolute values, and the studies were not conducted head-to-head, which should be considered when interpreting the results.
The data clearly indicates that advanced formulations significantly improve the oral bioavailability of rapamycin. Solid dispersion nanoparticles, in particular, show a dramatic increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) compared to the raw drug[1][2][3][4][5]. Similarly, a nano-amorphous formulation has been shown to enhance exposure compared to the commercially available nanocrystal formulation, Rapamune®[6].
The Science Behind the Success: Formulation Strategies
Solid Dispersion Nanoparticles
Solid dispersion technology involves dispersing the drug in a hydrophilic carrier at the molecular level, creating an amorphous solid dispersion. This amorphous state prevents the drug from crystallizing, thereby increasing its dissolution rate and solubility[1][2][3][4][5]. In the cited study, sirolimus was co-precipitated with polyvinylpyrrolidone (B124986) (PVP) K30 and sodium lauryl sulfate (B86663) (SLS) using a supercritical antisolvent process to form nanoparticles[1][2][3][4][5]. The resulting formulation exhibited a significant enhancement in bioavailability, attributed to the amorphous nature of sirolimus within the nanoparticles and the improved wettability provided by the carriers[1][2][3][4][5].
Nanocrystal and Nano-amorphous Formulations
Nanocrystal technology, as used in the commercial product Rapamune®, reduces the particle size of the drug to the nanometer range. This increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation[7][8]. More recent advancements have led to the development of nano-amorphous formulations, which combine the benefits of nanosizing with the enhanced solubility of the amorphous drug form, resulting in even greater bioavailability compared to nanocrystal formulations[6].
Lipid-Based Formulations
For highly lipophilic drugs like rapamycin, lipid-based formulations offer another effective approach to improve oral absorption. These formulations, which include solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS), can enhance drug solubilization in the gastrointestinal tract, facilitate lymphatic transport, and reduce first-pass metabolism[9][10]. By pre-dissolving rapamycin in a lipid vehicle, these formulations bypass the dissolution step, which is often the rate-limiting factor for the absorption of poorly soluble drugs.
Experimental Corner: Protocols for Bioavailability Assessment
Reproducible and well-documented experimental protocols are the cornerstone of reliable drug development research. Below are detailed methodologies for conducting a comparative oral bioavailability study of different rapamycin formulations and for quantifying rapamycin in biological samples.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical experimental workflow for assessing the oral bioavailability of different rapamycin formulations in a rodent model.
Caption: Experimental workflow for a comparative oral bioavailability study of rapamycin formulations in rats.
Quantification of Rapamycin by LC-MS/MS
Accurate quantification of rapamycin in biological matrices is critical for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a precipitation solution (e.g., methanol (B129727) or acetonitrile) containing an internal standard (e.g., ascomycin (B1665279) or a deuterated rapamycin analog).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both rapamycin and the internal standard.
Understanding the Mechanism: The mTOR Signaling Pathway
Rapamycin exerts its therapeutic effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Understanding this pathway is essential for researchers working with this compound.
Caption: Simplified mTOR signaling pathway illustrating the mechanism of rapamycin inhibition.
Conclusion
The development of advanced oral formulations represents a significant step forward in realizing the full therapeutic potential of rapamycin. By overcoming the inherent challenges of its poor solubility and bioavailability, formulations based on solid dispersions, nanocrystals, and lipid systems offer the promise of more effective and consistent drug delivery. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further innovation in the field of rapamycin formulation and development.
References
- 1. Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. dovepress.com [dovepress.com]
- 6. aph-hsps.hu [aph-hsps.hu]
- 7. tandfonline.com [tandfonline.com]
- 8. Nanomedicines in renal transplant rejection – focus on sirolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Models for Predicting Drug Absorption From Oral Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for TAB29
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like TAB29 is not merely a matter of regulatory compliance but a critical component of a robust safety culture. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The specific PPE required may vary based on the physical state of this compound (solid or liquid) and the potential for exposure. Always consult the Safety Data Sheet (SDS) for detailed information.
General PPE requirements include:
-
Gloves: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.
-
Lab Coat: A lab coat protects the wearer from accidental spills and contamination.
-
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Waste Classification and Segregation
Proper classification and segregation of this compound waste are crucial to prevent hazardous reactions and ensure compliant disposal.
-
Waste Classification: Based on its chemical properties, this compound should be classified as a specific type of hazardous waste (e.g., non-halogenated organic waste). If this compound is in a solution, the solvent will dictate the appropriate waste stream.
-
Segregation: this compound waste must be segregated from other incompatible waste streams to avoid dangerous chemical reactions. A dedicated and clearly labeled waste container should be used for this compound and similar chemical compounds.
Do NOT mix this compound waste with:
-
Acids and bases[1]
-
Oxidizing and reducing agents[1]
-
Aqueous waste[1]
-
Radioactive waste[1]
-
Biohazardous waste[1]
Disposal Procedures for this compound
The following tables outline the specific disposal procedures for solid and liquid forms of this compound, as well as for contaminated labware.
Table 1: Disposal of Solid this compound
| Step | Procedure |
| 1. Container Selection | Use a clearly labeled, sealable, and chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) container.[1] |
| 2. Labeling | The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department. |
| 3. Transfer | Carefully transfer the solid this compound waste into the designated container, minimizing the creation of dust. |
| 4. Storage | Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials. |
Table 2: Disposal of Liquid this compound (Solutions)
| Step | Procedure |
| 1. Container Selection | Use a dedicated, leak-proof, and shatter-resistant container for liquid waste. For flammable solvents, a grounded safety can may be necessary.[1] |
| 2. Labeling | Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.[1] |
| 3. Collection | Collect all liquid waste containing this compound in the designated container. |
| 4. Storage | Securely cap the container and store it in a designated hazardous waste accumulation area with secondary containment to prevent spills. |
Table 3: Disposal of Contaminated Materials
| Material | Disposal Procedure |
| Consumables (gloves, pipette tips, etc.) | Collect in a dedicated, labeled plastic bag or container for solid chemical waste.[1] |
| Reusable Glassware | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2][3] |
| Empty Chemical Containers | After triple-rinsing (with the first rinse collected as hazardous waste), deface or remove the original label and dispose of the container according to institutional guidelines.[2][4] |
| Spill Cleanup Materials | Absorbent materials used to clean up this compound spills should be collected in a sealed container and disposed of as hazardous waste. |
Experimental Protocols for Decontamination
Surface Decontamination:
-
Wipe the contaminated surface with a suitable solvent (e.g., ethanol (B145695) or isopropanol, depending on solubility and surface compatibility) to remove residual this compound.
-
Wash the surface with soap and water.
-
Collect all wipes and cleaning solutions as hazardous waste.
Glassware Decontamination:
-
Rinse the glassware three times with a suitable solvent capable of dissolving this compound.
-
Collect all rinsate in the appropriate hazardous liquid waste container.[2][3]
-
After triple-rinsing, the glassware can be washed with soap and water for reuse.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
